molecular formula C22H38N4O9 B1217349 FK-565 CAS No. 79335-75-4

FK-565

Cat. No.: B1217349
CAS No.: 79335-75-4
M. Wt: 502.6 g/mol
InChI Key: ZRWBSKCFKHSDHD-LVQVYYBASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK-565, also known as this compound, is a useful research compound. Its molecular formula is C22H38N4O9 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWBSKCFKHSDHD-LVQVYYBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229629
Record name FK 565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79335-75-4
Record name FK 565
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079335754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK 565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-565
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD9KDE59ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Immunostimulatory Action of FK-565: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OSAKA, Japan – FK-565, a synthetic acyltripeptide, exerts its potent immunostimulatory effects through the activation of the intracellular pattern recognition receptor NOD1. This interaction triggers a cascade of downstream signaling events, primarily involving the NF-κB and MAPK pathways, culminating in the activation of key immune cells such as macrophages and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: NOD1 Agonism

This compound, with its chemical structure heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, mimics a component of bacterial peptidoglycan. This structural similarity allows it to be recognized by and bind to the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular sensor of the innate immune system.[1] Upon binding of this compound, NOD1 undergoes a conformational change, leading to its activation and the initiation of downstream inflammatory signaling.

The activation of NOD1 by this compound leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is a critical step in the signaling cascade, as RIPK2 acts as a central adapter molecule, propagating the signal to downstream pathways.[2][3]

Activation of NF-κB and MAPK Signaling Pathways

The NOD1-RIPK2 signaling complex subsequently activates two major downstream pathways:

  • The NF-κB Pathway: RIPK2 activation leads to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.[4][5]

  • The MAPK Pathway: In addition to the NF-κB pathway, NOD1 activation by this compound also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This involves the activation of kinases such as p38, ERK1/2, and JNK, which in turn phosphorylate various transcription factors and cellular proteins, contributing to the inflammatory response and cellular activation.

Cellular Effects of this compound

The activation of these signaling pathways by this compound results in a broad spectrum of immunostimulatory effects on various immune cells:

  • Macrophage Activation: this compound is a potent activator of macrophages.[6] Activated macrophages exhibit enhanced phagocytosis, increased intracellular killing of bacteria, and the production of reactive nitrogen intermediates (RNI) and superoxide anions.[6] They also upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

  • Enhancement of NK and LAK Cell Activity: this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells and potentiate the generation of Lymphokine-Activated Killer (LAK) cells, which are crucial for anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound from various in vitro and in vivo studies.

Cell Type Parameter Measured Effective Concentration of this compound Reference
Murine Peritoneal MacrophagesInduction of Tumoricidal Properties (Cytotoxicity)0.5 - 25 µg/mL[7]
Human Peripheral Blood Mononuclear CellsEnhancement of NK-cell activityOptimal at 2 µg/mL
Murine Peritoneal MacrophagesEnhanced production of TNF and RNI10 µg/mL
In Vivo Model Parameter Measured Effective Dose of this compound Reference
Mice with Experimentally-induced MetastasesInhibition of lung metastases10 mg/kg (intraperitoneal injections)[7]

Signaling Pathway and Experimental Workflow Diagrams

FK565_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates TAK1 TAK1 RIPK2->TAK1 Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TAK1->MAPK_cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_cascade->Transcription_Factors Activates Transcription_Factors_n Transcription Factors Transcription_Factors->Transcription_Factors_n Translocates Gene_Expression Gene Expression (Cytokines, Chemokines, etc.) NFκB_n->Gene_Expression Induces Transcription_Factors_n->Gene_Expression Induces

Caption: this compound signaling pathway via NOD1 activation.

Macrophage_Activation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays Isolate_Macrophages Isolate Peritoneal Macrophages (e.g., from mice) Culture_Macrophages Culture Macrophages in appropriate medium (e.g., RPMI-1640 + 10% FBS) Isolate_Macrophages->Culture_Macrophages Add_FK565 Add this compound at desired concentrations (e.g., 0.1 - 25 µg/mL) Culture_Macrophages->Add_FK565 Incubate Incubate for a specific duration (e.g., 24 hours) Add_FK565->Incubate Cytokine_Measurement Measure Cytokine Production (e.g., TNF-α) using ELISA Incubate->Cytokine_Measurement Phagocytosis_Assay Assess Phagocytic Activity (e.g., using fluorescent beads) Incubate->Phagocytosis_Assay RNI_Assay Measure Reactive Nitrogen Intermediates (Griess Assay) Incubate->RNI_Assay

Caption: Experimental workflow for macrophage activation by this compound.

Detailed Experimental Protocols

Macrophage Activation Assay

This protocol describes a general method for assessing the activation of murine peritoneal macrophages by this compound.

1. Isolation of Peritoneal Macrophages:

  • Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of a sterile eliciting agent (e.g., 3% thioglycollate broth) 3-4 days prior to harvest.
  • Harvest peritoneal exudate cells by peritoneal lavage with sterile, ice-cold phosphate-buffered saline (PBS).
  • Wash the cells by centrifugation and resuspend in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
  • Plate the cells in multi-well plates and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
  • Wash the plates with warm PBS to remove non-adherent cells, leaving a monolayer of adherent macrophages.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
  • Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 25 µg/mL).
  • Add the this compound-containing medium to the macrophage monolayers. Include a vehicle control (medium with solvent alone).
  • Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

3. Assessment of Macrophage Activation:

  • Cytokine Production (TNF-α):
  • Collect the culture supernatants after the incubation period.
  • Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
  • Reactive Nitrogen Intermediate (RNI) Production:
  • Measure the accumulation of nitrite (a stable end-product of nitric oxide) in the culture supernatants using the Griess reagent system.
  • Mix equal volumes of culture supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm and determine the nitrite concentration by comparison with a standard curve of sodium nitrite.
  • Phagocytosis Assay:
  • Following incubation with this compound, add fluorescently labeled particles (e.g., latex beads or zymosan) to the macrophage monolayers.
  • Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
  • Wash the cells extensively to remove non-ingested particles.
  • Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.

NK-Cell Activity Assay

This protocol outlines a general method to evaluate the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells.

1. Isolation of Effector Cells (Peripheral Blood Mononuclear Cells - PBMCs):

  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
  • Wash the isolated PBMCs and resuspend in complete culture medium.

2. Treatment with this compound:

  • Incubate the PBMCs with various concentrations of this compound (e.g., 0.1 to 10 µg/mL) for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

3. Cytotoxicity Assay (e.g., Chromium-51 Release Assay):

  • Target Cell Preparation: Use a standard NK-sensitive target cell line (e.g., K562 cells). Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the labeled target cells to remove excess ⁵¹Cr.
  • Co-culture: Mix the this compound-treated effector cells (PBMCs) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
  • Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
  • Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula:
  • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
  • Spontaneous release is the radioactivity released from target cells incubated with medium alone.
  • Maximum release is the radioactivity released from target cells lysed with a detergent.

References

The Immunomodulatory Tripeptide FK-565: A Technical Overview of its History, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565, a synthetic heptanoyl tripeptide, has been the subject of considerable research for its potent immunomodulatory and anti-tumor activities. This technical guide provides an in-depth exploration of the history, discovery, and scientific understanding of this compound. It details the compound's origins as a synthetic analog of a natural product, its chemical synthesis, and its mechanism of action as a ligand for the intracellular pattern recognition receptor, NOD1. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows. While this compound has demonstrated significant promise in preclinical models, a comprehensive review of publicly available information reveals a notable absence of registered clinical trial data.

Introduction and Discovery

This compound, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic immunostimulatory peptide. Its development originated from research into naturally occurring immunomodulators. Scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) were investigating microbial fermentation products for immunomodulatory properties and isolated a compound designated FK-156 from Streptomyces olivaceogriseus and Streptomyces violaceus. FK-156 demonstrated the ability to enhance host resistance to microbial infections and modulate immune responses.

In the quest for more potent and synthetically accessible analogs, researchers developed this compound. This synthetic derivative was found to possess a broader spectrum of immunostimulatory and anti-tumor properties compared to its natural predecessor, FK-156.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the coupling of its constituent amino acid and fatty acid components. A generalized synthetic workflow is outlined below.

G cluster_synthesis Generalized Synthetic Workflow for this compound A Heptanoic Acid Activation E Coupling of Heptanoic Acid and D-Glutamic Acid A->E B Protected D-Glutamic Acid B->E C Protected L-meso-Diaminopimelic Acid F Coupling with L-meso-Diaminopimelic Acid C->F D Protected D-Alanine G Coupling with D-Alanine D->G E->F F->G H Deprotection G->H I Purification and Characterization H->I J This compound I->J

A generalized workflow for the chemical synthesis of this compound.

Mechanism of Action: A NOD1 Ligand

This compound exerts its immunomodulatory effects by acting as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria.

Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD1. This binding induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine-threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2). The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The recruitment of RIPK2 triggers a downstream signaling cascade, primarily involving the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling culminates in the transcription of a wide range of pro-inflammatory and immunomodulatory genes.

G cluster_pathway This compound-Induced NOD1 Signaling Pathway FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 CARD-CARD interaction TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Cascade (ERK, JNK, p38) TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκBα, leading to NF-κB release Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines, Chemokines, etc.) Nucleus->Transcription G cluster_protocol Macrophage Activation Assay Workflow A Isolate Peritoneal Macrophages from Mice B Plate Macrophages and Allow Adherence A->B C Treat Macrophages with this compound (various concentrations) B->C D Incubate for 24 hours C->D E Co-culture with Labeled Tumor Cells (e.g., B16 Melanoma) D->E F Incubate for 48-72 hours E->F G Assess Tumor Cell Viability (e.g., MTT assay, LDH release) F->G H Analyze Data and Determine Effective Concentration G->H

The Role of FK-565 in the Activation of Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565, a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a potent immunomodulatory agent that primarily functions as a selective agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. This technical guide provides an in-depth overview of the mechanisms by which this compound activates innate immunity, focusing on the core signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for studying its activity.

Introduction to this compound and Innate Immunity

The innate immune system constitutes the first line of defense against invading pathogens. It relies on a limited number of germline-encoded pattern recognition receptors (PRRs) that recognize conserved molecular structures on microorganisms known as pathogen-associated molecular patterns (PAMPs). NOD1 is a cytosolic PRR that detects γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.

This compound, a synthetic analog of a bacterial peptidoglycan fragment, mimics the natural ligand of NOD1, thereby potently activating this receptor and initiating a downstream signaling cascade.[1] This activation leads to the recruitment and activation of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells, and the production of a range of pro-inflammatory cytokines and chemokines.[2][3][4] The immunostimulatory properties of this compound have been investigated for their therapeutic potential in infectious diseases and oncology.[4][5]

The NOD1 Signaling Pathway Activated by this compound

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, a conformational change is induced, leading to the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), via a caspase activation and recruitment domain (CARD-CARD) interaction. This interaction is a critical step in the signaling cascade.

The recruitment of RIPK2 leads to its autophosphorylation and subsequent polyubiquitination, a key event for the activation of downstream signaling pathways. This ubiquitination serves as a scaffold for the recruitment of other signaling complexes, including the TAK1/TAB complex and the IKK complex (inhibitor of nuclear factor kappa-B kinase). The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB (p50/p65) to translocate to the nucleus. In parallel, the TAK1 complex activates the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38.

The nuclear translocation of NF-κB and the activation of MAPKs result in the transcriptional activation of a wide array of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., CXCL1, CCL5), and antimicrobial peptides, which collectively orchestrate the innate immune response.

FK565_NOD1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 RIPK2 RIPK2 NOD1->RIPK2 CARD-CARD Interaction Ub Ubiquitination RIPK2->Ub TAK1_TAB TAK1/TAB Complex Ub->TAK1_TAB IKK IKK Complex Ub->IKK MAPK MAPKs (JNK, p38) TAK1_TAB->MAPK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation MAPK_n Activated MAPKs MAPK->MAPK_n Translocation Gene Gene Transcription NFkB_n->Gene MAPK_n->Gene Cytokines Pro-inflammatory Cytokines & Chemokines Gene->Cytokines

This compound activated NOD1 signaling pathway.

Quantitative Data on this compound-Mediated Innate Immune Activation

The following tables summarize quantitative data from various studies on the effects of this compound on innate immune cells.

Table 1: In Vitro Dose-Response of this compound on Macrophage Activation

Cell TypeThis compound Concentration (µg/mL)Endpoint MeasuredResult
Murine Peritoneal Macrophages0.5Cytotoxicity to B16 melanoma cellsSignificant cytotoxicity observed[5]
Murine Peritoneal Macrophages25Cytotoxicity to B16 melanoma cellsMaximal and reproducible activation[5]

Table 2: In Vivo Dose of this compound for Innate Immune Augmentation in Mice

Administration RouteThis compound Dose (mg/kg)FrequencyObserved Effect
Intraperitoneal10Multiple injectionsActivation of peritoneal macrophages to kill B16 melanoma cells[5]
Intravenous> 5Three times per week for 4 weeksAugmentation of natural killer cells and macrophages[2][3]
Intravenous25-50Three times per week for 4 weeksOptimal therapeutic activity[2][3]

Table 3: Synergistic Effects of this compound with TLR Agonists on Cytokine Production

Cell TypeStimulantsCytokine MeasuredObservation
Human Dendritic CellsThis compound + Lipid A (TLR4 agonist)IL-12 p70, IFN-γSynergistic induction of cytokine production
Human Dendritic CellsThis compound + Poly(I:C) (TLR3 agonist)IL-12 p70, IFN-γSynergistic induction of cytokine production
Human Dendritic CellsThis compound + CpG DNA (TLR9 agonist)IL-12 p70, IFN-γSynergistic induction of cytokine production

Detailed Experimental Protocols

In Vitro Macrophage Activation Assay

This protocol describes a method to assess the activation of murine peritoneal macrophages by this compound, measuring their cytotoxic activity against tumor cells.

Materials:

  • This compound

  • C57BL/6 mice (8-12 weeks old)

  • B16 melanoma cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Thioglycollate broth (3%)

  • [³H]thymidine

  • Trypsin-EDTA

  • Scintillation counter

Procedure:

  • Elicit Peritoneal Macrophages: Inject C57BL/6 mice intraperitoneally with 2 mL of 3% thioglycollate broth.

  • Harvest Macrophages: Four days after thioglycollate injection, euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with 10 mL of cold RPMI 1640 medium.

  • Plate Macrophages: Wash the harvested cells twice with medium and resuspend them in RPMI 1640 with 10% FBS. Plate the cells in 96-well flat-bottom microplates at a density of 2 x 10⁵ cells/well.

  • Macrophage Adherence: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow macrophages to adhere. After incubation, wash the wells vigorously with warm medium to remove non-adherent cells.

  • This compound Treatment: Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL) to the macrophage monolayers. Include a control group with medium alone. Incubate for 24 hours at 37°C.

  • Prepare Target Cells: Culture B16 melanoma cells and label them with [³H]thymidine (1 µCi/mL) for 24 hours.

  • Co-culture: After the 24-hour incubation with this compound, wash the macrophage monolayers to remove the compound. Add 1 x 10⁴ [³H]thymidine-labeled B16 melanoma cells to each well, resulting in an effector-to-target ratio of 20:1.

  • Cytotoxicity Assay: Co-culture the macrophages and tumor cells for 72 hours at 37°C.

  • Harvest and Measure Radioactivity: After incubation, harvest the contents of each well onto glass fiber filters. Measure the radioactivity incorporated into the DNA of the surviving tumor cells using a scintillation counter.

  • Calculate Cytotoxicity: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [1 - (cpm in experimental wells / cpm in control wells)] x 100

Macrophage_Activation_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay elicit Elicit Peritoneal Macrophages (Thioglycollate injection) harvest Harvest Peritoneal Exudate Cells elicit->harvest plate Plate Macrophages in 96-well plates harvest->plate adhere Allow Macrophage Adherence (2h) plate->adhere wash_non_adherent Wash to Remove Non-adherent Cells adhere->wash_non_adherent fk565_treat Treat Macrophages with this compound (24h) wash_non_adherent->fk565_treat coculture Co-culture Macrophages and Target Cells (72h) fk565_treat->coculture prepare_target Prepare Target Cells (B16 melanoma, ³H-thymidine labeled) prepare_target->coculture harvest_radio Harvest and Measure Radioactivity coculture->harvest_radio calculate Calculate % Cytotoxicity harvest_radio->calculate

Workflow for in vitro macrophage activation assay.
NF-κB Reporter Assay

This protocol describes a cell-based reporter assay to quantify this compound-induced NF-κB activation.

Materials:

  • HEK293T cells

  • pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • Expression vector for human NOD1

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture overnight.

  • Transfection: Co-transfect the cells with the pNF-κB-Luc reporter plasmid, the pRL-TK normalization plasmid, and the NOD1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • This compound Stimulation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a vehicle control.

  • Incubation: Incubate the cells for an additional 6-8 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle control.

NFkB_Reporter_Assay_Workflow cluster_setup Setup cluster_stimulation Stimulation cluster_measurement Measurement & Analysis seed_cells Seed HEK293T cells in 24-well plates transfect Co-transfect with Plasmids (NF-κB-Luc, Renilla, NOD1) seed_cells->transfect incubate_expression Incubate for 24h (Protein Expression) transfect->incubate_expression stimulate Stimulate with this compound (6-8h) incubate_expression->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_luciferase Measure Firefly & Renilla Luciferase Activity lyse_cells->measure_luciferase analyze_data Normalize and Calculate Fold Induction measure_luciferase->analyze_data

Workflow for NF-κB reporter assay.

Conclusion

This compound is a valuable tool for studying the activation of innate immunity through the NOD1 signaling pathway. Its specificity and potency make it a useful probe for dissecting the molecular mechanisms of NOD1-mediated responses and for exploring the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and infectious diseases. Further research into the nuanced effects of this compound on different immune cell subsets and its in vivo efficacy in various disease models will continue to be of great interest.

References

Unveiling FK-565: A Technical Guide to its Discovery and Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research surrounding the discovery and initial characterization of FK-565, a potent immunomodulatory agent. This compound, a synthetic acyltripeptide, emerged from research at Fujisawa Pharmaceutical Co., Ltd. in the early 1980s and has since been a subject of interest for its ability to enhance host immune responses. This document summarizes key quantitative data, details experimental protocols from seminal papers, and visualizes the logical framework of its discovery and mechanism of action.

Core Discovery and Synthesis

This compound, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, was first described in a 1982 publication in the journal Experientia by researchers at Fujisawa Pharmaceutical Co., Ltd.[1]. This foundational paper laid the groundwork for subsequent investigations into its biological activities. While the full detailed synthetic route from this original publication is not widely available, a later publication by Dzierzbicka et al. in 1992 outlines an improved and convenient synthesis method for this compound and its analogue, FK-156.

A crucial step in the synthesis involves the selective enzymatic hydrolysis of one of the methyl ester groups of a diaminopimelic acid derivative, allowing for the proper differentiation between the two chiral centers of this key amino acid. The peptide bonds were then formed using the BOP reagent, which ensured high yields and chiral purity of the final product.

Immunomodulatory Activities: In Vivo and In Vitro Evidence

Subsequent to its initial synthesis, a series of primary research articles, primarily published in The Journal of Antibiotics, detailed the impressive range of this compound's immunomodulatory effects. These studies established its ability to bolster the host's defense mechanisms against microbial infections and to activate key immune cells.

Enhancement of Host Resistance to Microbial Infections

This compound demonstrated a significant protective effect in mice against a variety of bacterial infections. Both parenteral and oral administration of this compound enhanced the host's defense against systemic infections caused by extracellular and facultative intracellular bacteria.

Table 1: In Vivo Protective Efficacy of this compound Against Bacterial Challenge in Mice

Bacterial SpeciesChallenge Dose (CFU/mouse)This compound Dose (mg/kg)Administration RouteProtection Rate (%)Reference
Escherichia coli2.5 x 10⁷10s.c.80Mine et al., 1983
Pseudomonas aeruginosa5.0 x 10⁵10s.c.70Mine et al., 1983
Staphylococcus aureus1.0 x 10⁸10s.c.60Mine et al., 1983
Listeria monocytogenes5.0 x 10⁴10s.c.50Mine et al., 1983
Macrophage Activation

A key mechanism underlying the immunostimulatory effects of this compound is its ability to activate macrophages. In vitro and in vivo studies showed that this compound enhances various macrophage functions, including spreading, phagocytosis, and the production of reactive oxygen species.

Table 2: Effect of this compound on Macrophage Function

Macrophage FunctionAssayThis compound Concentration (µg/mL)ObservationReference
SpreadingIn vitro culture10Increased percentage of spread macrophagesWatanabe et al., 1985
PhagocytosisIn vitro latex bead uptake10Enhanced phagocytic activityWatanabe et al., 1985
Superoxide Anion ProductionIn vitro chemiluminescence10Increased productionWatanabe et al., 1985
Anti-Tumor Activity

The immunomodulatory properties of this compound also extend to anti-tumor immunity. Research has shown that this compound can augment the activity of natural killer (NK) cells, which play a crucial role in eliminating tumor cells.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelMouse StrainThis compound Dose (mg/kg)Administration ScheduleInhibition of Metastasis (%)Reference
B16-BL6 MelanomaC57BL/625-50i.v., 3 times/week for 4 weeksSignificantTalmadge et al., 1989[2]

Experimental Protocols

In Vivo Protection Against Bacterial Infection
  • Animal Model: Male ICR mice, 4 weeks old, were used for the infection studies.

  • Bacterial Challenge: Mice were intraperitoneally injected with a lethal dose of the respective bacterial strains, as detailed in Table 1.

  • This compound Administration: this compound was dissolved in saline and administered subcutaneously (s.c.) or orally (p.o.) at the specified doses at various time points before the bacterial challenge.

  • Endpoint: The survival of the mice was monitored for 7 days post-infection, and the protection rate was calculated.

Macrophage Activation Assays
  • Macrophage Isolation: Peritoneal macrophages were harvested from mice by washing the peritoneal cavity with Hanks' balanced salt solution (HBSS).

  • Spreading Assay: Macrophages were cultured on glass coverslips in the presence or absence of this compound for 2 hours. The percentage of spread cells was determined by microscopic examination.

  • Phagocytosis Assay: Macrophages were incubated with latex beads in the presence or absence of this compound. The number of ingested beads per cell was quantified under a microscope.

  • Superoxide Anion Production: The production of superoxide anion was measured using a luminol-dependent chemiluminescence method in the presence of zymosan as a stimulant.

Visualizing the Discovery and Mechanism

Logical Flow of this compound Discovery

FK565_Discovery_Flow cluster_Discovery Discovery & Synthesis cluster_Biological_Evaluation Biological Evaluation Initial Screening Initial Screening Synthesis Synthesis Initial Screening->Synthesis Identified need for potent immunomodulator Structure Elucidation Structure Elucidation Synthesis->Structure Elucidation heptanoyl-γ-D-glutamyl- (L)-meso-diaminopimelyl-(D)-alanine InVivo_Studies In Vivo Studies (Infection Models) Structure Elucidation->InVivo_Studies InVitro_Studies In Vitro Studies (Macrophage Activation) Structure Elucidation->InVitro_Studies AntiTumor_Studies Anti-Tumor Studies (NK Cell Activity)

Caption: Logical workflow from initial screening to biological evaluation of this compound.

Proposed Signaling Pathway for Macrophage Activation by this compound

FK565_Macrophage_Activation cluster_responses Cellular Responses FK565 This compound NOD1 NOD1 Receptor FK565->NOD1 Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) NOD1->Signaling_Cascade Macrophage_Activation Macrophage Activation Signaling_Cascade->Macrophage_Activation Phagocytosis Enhanced Phagocytosis Macrophage_Activation->Phagocytosis Cytokine_Production Cytokine Production Macrophage_Activation->Cytokine_Production ROS_Production ROS Production Macrophage_Activation->ROS_Production

Caption: Proposed pathway for this compound-induced macrophage activation via the NOD1 receptor.

References

FK-565: An In-depth Technical Guide on a Potent Immunomodulatory Acyltripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565 is a synthetic acyltripeptide with potent immunomodulatory properties, positioning it as a significant subject of interest in drug development, particularly in the fields of immuno-oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action, focusing on the activation of the intracellular pattern recognition receptor NOD1 and the subsequent signaling cascades. Furthermore, this guide presents key experimental data in structured tables and provides detailed protocols for essential in vitro assays to facilitate further research and development of this promising compound.

Chemical Structure and Properties

This compound, also known as Heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic tripeptide that has garnered significant attention for its ability to stimulate the innate immune system. Its chemical and physical properties are summarized below.

Chemical Identifiers
PropertyValue
IUPAC Name (4R)-4-(Heptanoylamino)-4-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-6-carboxyhexanoyl]aminobutanoic acid
Synonyms FK565, FR-41565
CAS Number 79335-75-4
Molecular Formula C22H38N4O9
Molecular Weight 502.56 g/mol
Physicochemical Properties
PropertyValue
Appearance White to off-white solid
Solubility Soluble in DMSO and water
Stability Stable under standard laboratory conditions. Long-term storage at -20°C is recommended.

Mechanism of Action: A NOD1 Agonist

This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. NOD1 recognizes bacterial peptidoglycan (PGN) fragments containing diaminopimelic acid (DAP), a component of the cell wall of many Gram-negative and some Gram-positive bacteria. This compound, containing a meso-diaminopimelic acid residue, mimics this bacterial component, leading to the activation of downstream signaling pathways.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), also known as RIP2. This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD1 and RIP2. The recruitment of RIP2 is a critical step that initiates a cascade of downstream signaling events, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides, which orchestrate the subsequent innate and adaptive immune responses.

FK565_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FK-565_ext This compound FK-565_int This compound FK-565_ext->FK-565_int Enters cell NOD1 NOD1 FK-565_int->NOD1 Binds to LRR domain RIP2 RIP2 NOD1->RIP2 CARD-CARD interaction TAK1 TAK1 Complex RIP2->TAK1 K63-linked ubiquitination IKK IKK Complex TAK1->IKK p38_JNK p38/JNK (MAPK) TAK1->p38_JNK p65_p50 p65/p50 (NF-κB) IKK->p65_p50 Phosphorylation of IκBα Cytokines Cytokines & Chemokines p65_p50->Cytokines Nuclear translocation & transcription p38_JNK->Cytokines Transcription factor activation

Figure 1. Simplified signaling pathway of this compound-mediated NOD1 activation.

Biological Activities and Quantitative Data

This compound has been shown to modulate the activity of various immune cells, leading to enhanced host defense against pathogens and cancer cells.

Macrophage Activation

This compound is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that this compound can directly stimulate macrophages to produce reactive oxygen species and enhance their ability to kill tumor cells.

ParameterCell TypeConcentrationEffectReference
Tumoricidal ActivityMurine Peritoneal Macrophages0.5 - 25 µg/mLInduction of cytotoxicity against B16 melanoma cells
PhagocytosisMurine Peritoneal MacrophagesNot specifiedEnhanced phagocytosis of latex particles
Natural Killer (NK) Cell Modulation

This compound has been observed to modulate the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating virus-infected and cancerous cells.

ParameterCell TypeConcentrationEffectReference
NK Cell ActivityHuman Peripheral Blood Mononuclear Cells2 µg/mL (optimal)Enhancement of NK cell cytotoxic activityIn vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells. Int J Immunopharmacol. 1990;12(6):621-7.
In Vivo Efficacy

Preclinical studies in murine models have demonstrated the therapeutic potential of this compound in both infectious disease and oncology settings.

ModelDosing RegimenEffectReference
Murine Metastasis Model10 mg/kg (intraperitoneal)Activation of macrophages to kill B16 melanoma cells

Unraveling the Immunomodulatory Landscape of FK-565: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565, a synthetic acyltripeptide analog of a component of the bacterial cell wall, has emerged as a potent biological response modifier with significant immunomodulatory properties. Its ability to augment innate and adaptive immune responses has positioned it as a compound of interest for therapeutic applications in oncology and infectious diseases. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, detailing its impact on various immune cell populations, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Immunomodulatory Effects of this compound

This compound exerts its immunomodulatory effects by primarily activating pattern recognition receptors, leading to the enhanced function of key immune effector cells. Its activity is characterized by the potentiation of both innate and adaptive immunity, with notable effects on macrophages, natural killer (NK) cells, and T lymphocytes.

Macrophage Activation

This compound is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that this compound stimulates macrophages to produce various cytokines and reactive oxygen species, contributing to their heightened antimicrobial and antitumor activity.

Natural Killer (NK) Cell Augmentation

A significant aspect of this compound's immunomodulatory profile is its ability to enhance the cytotoxic activity of NK cells. This effect is crucial for its antitumor properties, as NK cells play a vital role in the surveillance and elimination of malignant cells.

T-Lymphocyte Modulation

This compound has also been shown to influence T-cell responses, although the direct effects on T-cell proliferation can be complex and may depend on the specific experimental conditions. It is thought to indirectly modulate T-cell activity through its activation of antigen-presenting cells like macrophages.

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative effects of this compound on various immune parameters as reported in the scientific literature.

Table 1: Effect of this compound on Macrophage Cytokine Production

CytokineCell TypeThis compound ConcentrationFold Increase (vs. Control)Reference
TNF-αMurine Peritoneal Macrophages10 µg/mLNot specified, but significant increase[1]
IL-6Murine Bone Marrow-Derived Dendritic Cells3 µg/mL (with LPS)Cooperative induction observed[2]
IL-12p40Murine Bone Marrow-Derived Dendritic Cells3 µg/mL (with LPS)Cooperative induction observed[2]
KC (CXCL1)Murine Bone Marrow-Derived Macrophages10 µg/mL~10-30 fold increase (with LPS)[2]

Table 2: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity

Target Cell LineEffector:Target RatioThis compound Concentration% Increase in CytotoxicityReference
K-562Not Specified10-100 µg/mLSignificant augmentation[3]
B16 MelanomaNot Specified0.5-25 µg/mLSignificant cytotoxicity induced[4]

Signaling Pathways Modulated by this compound

This compound is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Upon binding, NOD1 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction is pivotal for the downstream signaling cascade that ultimately results in the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory and immunomodulatory genes.

FK565_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FK565 This compound NOD1 NOD1 FK565->NOD1 Enters cell RIPK2 RIPK2 NOD1->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Recruitment & Activation IKK IKK Complex TAK1->IKK Phosphorylation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Ubiquitination & Degradation GeneExpression Gene Expression (Cytokines, Chemokines) NFκB->GeneExpression Nuclear Translocation

This compound induced NOD1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis

1. Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs):

  • Euthanize a 6- to 12-week-old mouse by cervical dislocation.

  • Harvest femur and tibia, and flush the bone marrow with cold PBS (+ 3% FBS) using a syringe.[5]

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.[6][7]

2. Macrophage Stimulation:

  • Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in culture medium.

  • Remove the old medium from the cells and add 200 µL of the this compound solutions or control medium to the respective wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

3. Cytokine Measurement by ELISA:

  • After incubation, centrifuge the plates and collect the supernatants.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[8][9]

  • Wash the plate and block with 1% BSA in PBS for 1 hour.

  • Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours.

  • Wash the plate and add a biotinylated detection antibody for 1 hour.

  • Wash and add streptavidin-HRP for 30 minutes.

  • Add TMB substrate and stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[8][9]

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-Based)

1. Preparation of Effector and Target Cells:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells within the PBMC population will serve as effector cells.[10]

  • Culture K-562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) in RPMI-1640 with 10% FBS. These will be the target cells.

  • Label the K-562 target cells with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester) for easy identification by flow cytometry.[10]

2. Co-culture and Cytotoxicity Assay:

  • Co-culture the effector (PBMCs) and target (CFSE-labeled K-562) cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.

  • Add different concentrations of this compound to the co-cultures.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

3. Staining and Flow Cytometry Analysis:

  • After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) that can enter dead cells to each well.[11]

  • Acquire the samples on a flow cytometer.

  • Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).[10]

  • The percentage of specific cytotoxicity is calculated as: (% Dead Target Cells in test sample - % Dead Target Cells in spontaneous control) / (100 - % Dead Target Cells in spontaneous control) x 100.

Protocol 3: T-Cell Proliferation Assay (CFSE-Based)

1. T-Cell Isolation and Labeling:

  • Isolate T-cells from murine splenocytes or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[4]

  • Label the isolated T-cells with CFSE dye. With each cell division, the CFSE fluorescence intensity will halve, allowing for the tracking of cell proliferation.[4][12]

2. T-Cell Stimulation and Culture:

  • Plate the CFSE-labeled T-cells in a 96-well plate.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Add various concentrations of this compound to the wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[13]

3. Flow Cytometry Analysis:

  • Harvest the cells and acquire them on a flow cytometer.

  • Analyze the CFSE fluorescence intensity of the T-cells. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Quantify the percentage of cells that have undergone division.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying the immunomodulatory effects of this compound and the logical relationship between its molecular mechanism and cellular outcomes.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis CellIsolation Immune Cell Isolation (Macrophages, NK cells, T-cells) CellCulture Cell Culture & Differentiation CellIsolation->CellCulture FK565_Treatment Treatment with this compound (Dose-Response) CellCulture->FK565_Treatment Incubation Incubation (Time-Course) FK565_Treatment->Incubation CytokineAssay Cytokine Analysis (ELISA) Incubation->CytokineAssay CytotoxicityAssay Cytotoxicity Assay (Flow Cytometry) Incubation->CytotoxicityAssay ProliferationAssay Proliferation Assay (CFSE) Incubation->ProliferationAssay DataAnalysis Data Analysis & Interpretation CytokineAssay->DataAnalysis CytotoxicityAssay->DataAnalysis ProliferationAssay->DataAnalysis

A typical in vitro experimental workflow.

Logical_Relationships cluster_stimulus Stimulus cluster_mechanism Molecular Mechanism cluster_response Cellular Response cluster_outcome Functional Outcome FK565 This compound NOD1_Activation NOD1 Activation FK565->NOD1_Activation RIPK2_Signaling RIPK2 Signaling Cascade NOD1_Activation->RIPK2_Signaling NFkB_Activation NF-κB Activation RIPK2_Signaling->NFkB_Activation Macrophage_Activation Macrophage Activation NFkB_Activation->Macrophage_Activation NK_Cell_Activation NK Cell Activation NFkB_Activation->NK_Cell_Activation T_Cell_Modulation T-Cell Modulation NFkB_Activation->T_Cell_Modulation Cytokine_Production Cytokine Production Macrophage_Activation->Cytokine_Production Enhanced_Cytotoxicity Enhanced Cytotoxicity NK_Cell_Activation->Enhanced_Cytotoxicity Altered_Proliferation Altered Proliferation T_Cell_Modulation->Altered_Proliferation

Logical relationships of this compound's action.

Conclusion

This compound is a well-characterized immunomodulatory agent with the ability to significantly enhance innate and adaptive immune responses. Its mechanism of action, primarily through the NOD1-RIPK2 signaling pathway, leads to the activation of key immune effector cells and the production of a robust cytokine response. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The provided diagrams of the signaling pathway and experimental workflows serve as a visual aid to understand the complex interactions and methodologies involved in studying this promising immunomodulator.

References

The Impact of FK-565 on Cytokine Production Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565, a synthetic heptanoyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is an immunomodulatory compound with a structural resemblance to components of bacterial peptidoglycan. This technical guide provides an in-depth analysis of the impact of this compound on cytokine production profiles, consolidating available quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. The evidence strongly indicates that this compound primarily functions as a co-stimulatory or synergistic agent, significantly amplifying cytokine responses when combined with other immune stimuli, rather than acting as a potent direct inducer of a broad spectrum of cytokines. Its activity is mediated through the activation of the intracellular pattern recognition receptor NOD1, leading to the downstream activation of NF-κB and MAPK signaling pathways.

Introduction

This compound is a biological response modifier that has been investigated for its therapeutic potential in various contexts, including cancer and infectious diseases. Its immunomodulatory properties are attributed to its ability to mimic diaminopimelic acid (DAP)-containing peptidoglycan fragments, which are recognized by the innate immune system. A crucial aspect of its immunomodulatory function is its influence on the production of cytokines, the key signaling molecules that orchestrate immune responses. This guide synthesizes the current understanding of how this compound modulates cytokine secretion by immune cells.

This compound and Cytokine Production: A Synergistic Role

Current research indicates that this compound, when used as a monotherapy, has a limited capacity to directly induce the secretion of a wide range of pro-inflammatory or anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). One key study found that this compound alone had no detectable influence on the in vitro production of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), or Tumor Necrosis Factor-alpha (TNF-α) by human mononuclear cells[1].

However, the immunomodulatory prowess of this compound becomes evident when it is used in conjunction with other immune stimuli, particularly Toll-like receptor (TLR) agonists and other cytokines. This synergistic activity highlights its role as a co-stimulatory molecule that can amplify and shape the cytokine milieu.

Synergistic Induction of Pro-Inflammatory Cytokines

This compound has been shown to act as a NOD1 agonist and synergizes with various TLR ligands to enhance the production of key pro-inflammatory cytokines. This co-stimulation can lead to a more robust and targeted immune response.

Table 1: Synergistic Effects of this compound on Pro-Inflammatory Cytokine Production in Human Dendritic Cells (DCs)

CytokineCo-stimulantThis compound ConcentrationFold Increase (this compound + Co-stimulant vs. Co-stimulant alone)Reference
IL-12p70Poly(I:C) (TLR3 agonist)10 µg/mLSynergistic induction observed
IL-12p70CpG DNA (TLR9 agonist)10 µg/mLSynergistic induction observed
IFN-γPoly(I:C) (TLR3 agonist)10 µg/mLSynergistic induction observed
IFN-γCpG DNA (TLR9 agonist)10 µg/mLSynergistic induction observed

Data in this table is qualitative, indicating observed synergy. Specific quantitative fold-increase values were not provided in the source material.

Furthermore, this compound, in combination with recombinant IFN-γ (rIFN-γ), has been demonstrated to induce the expression of membrane-associated IL-1α on human blood monocytes[2]. This localized cytokine expression can be crucial for cell-to-cell communication within the immune system.

Signaling Pathways Activated by this compound

The immunomodulatory effects of this compound are initiated through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is a sensor for peptidoglycan fragments containing meso-diaminopimelic acid (DAP), a component found in the cell walls of many bacteria.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, triggers a downstream signaling cascade that culminates in the activation of two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), via the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these transcription factors drives the expression of genes encoding various pro-inflammatory cytokines and chemokines.

FK565_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK-565_ext This compound FK-565_int This compound FK-565_ext->FK-565_int Cellular Uptake NOD1 NOD1 FK-565_int->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 CARD-CARD interaction TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK_Cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_Cascade Activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK_Cascade->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_Expression Cytokine Gene Transcription (e.g., IL-12, IFN-γ in synergy) NFkB_nuc->Gene_Expression AP1_nuc->Gene_Expression

This compound signaling through the NOD1 pathway.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of cytokine production by human PBMCs in response to immunomodulators like this compound. These should be adapted and optimized for specific experimental needs.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors into sterile tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected PBMCs twice with sterile PBS by centrifuging at 250 x g for 10 minutes.

  • Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density for the assay.

PBMC_Isolation_Workflow Start Whole Blood (with anticoagulant) Dilute Dilute 1:1 with PBS Start->Dilute Layer Layer over Density Gradient Medium Dilute->Layer Centrifuge1 Centrifuge (400 x g, 30 min) Layer->Centrifuge1 Collect Collect Buffy Coat (PBMCs) Centrifuge1->Collect Wash1 Wash with PBS (250 x g, 10 min) Collect->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Complete Medium Wash2->Resuspend Count Count and Assess Viability Resuspend->Count End PBMCs ready for use Count->End

Workflow for PBMC isolation.
In Vitro Stimulation and Cytokine Measurement by ELISA

  • Cell Seeding: Seed the isolated PBMCs into a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Stimulation: Prepare working solutions of this compound and any co-stimulants (e.g., LPS, Poly(I:C)) at 2x the final desired concentration in complete medium. Add 100 µL of the stimulant solutions to the appropriate wells. Include wells with cells and medium alone as a negative control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Multiplex Cytokine Analysis using Cytometric Bead Array (CBA)

For a broader and more efficient analysis of multiple cytokines from a small sample volume, a cytometric bead array is recommended.

  • Sample Preparation: Prepare cell culture supernatants as described in the ELISA protocol.

  • CBA Assay: Perform the CBA assay using a commercial kit (e.g., BD™ CBA Human Inflammatory Cytokines Kit) according to the manufacturer's protocol. This typically involves:

    • Mixing the cytokine capture beads with the standards and samples.

    • Incubating with a phycoerythrin (PE)-conjugated detection antibody to form sandwich complexes.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using the appropriate software (e.g., FCAP Array™ Software) to simultaneously quantify the concentrations of multiple cytokines.

Conclusion

This compound is an intriguing immunomodulatory agent that primarily enhances, rather than directly initiates, cytokine responses in human immune cells. Its mechanism of action via NOD1 activation positions it as a potential candidate for therapeutic strategies that require the amplification of innate immune responses, particularly in combination with other immunotherapies or vaccines. Future research should focus on delineating the precise synergistic cytokine profiles induced by this compound in combination with a wider array of stimuli in different immune cell subsets. Such studies will be crucial for harnessing the full therapeutic potential of this compound in a targeted and effective manner.

References

Initial studies on FK-565 and macrophage activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Findings of Initial Studies on FK-565 and Macrophage Activation

Introduction

This compound, a synthetic acyltripeptide, has been identified in initial studies as a potent biological response modifier with significant immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the early research conducted on this compound, with a specific focus on its capacity to activate macrophages. The document synthesizes quantitative data, details experimental protocols, and visualizes key processes to offer a thorough resource for researchers, scientists, and professionals in drug development. The primary findings indicate that this compound can directly activate macrophages, enhancing their phagocytic and tumoricidal capabilities both in vitro and in vivo.[3][4]

Data Presentation: Efficacy of this compound in Macrophage Activation

The following tables summarize the quantitative data from initial studies, detailing the effective concentrations and dosages of this compound required to induce macrophage activation and associated functional outcomes.

Table 1: In Vitro Macrophage Activation by this compound

Macrophage SourceThis compound ConcentrationKey Functional OutcomeReference
Peritoneal Macrophages (C57BL/6 Mice)0.5 µg/mlSignificant induction of cytotoxicity to B16 melanoma cells.[4]
Peritoneal Macrophages (C57BL/6 Mice)25 µg/mlMaximal and reproducible activation of tumoricidal properties.[4]
Thioglycollate-elicited Macrophages (C57BL/6N Mice)≥ 0.01 µg/mlActivation of macrophages to become cytotoxic to B16-BL6 target cells.[5]
Thioglycollate-elicited Macrophages (C57BL/6N Mice)> 50 µg/mlPlateau of macrophage-associated cytotoxicity observed.[5]
Alveolar Macrophages (F344 Rats)1–50 µg/mlActivation to kill syngeneic mammary adenocarcinoma cells.[6]
Peritoneal Macrophages (Murine)10 µg/mlEnhanced production of Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI).[7]

Table 2: In Vivo Macrophage Activation by this compound

| Animal Model | this compound Dosage | Administration | Key Functional Outcome | Reference | | :--- | :--- | :--- | :--- | | Mice | Parenteral or Oral | Enhanced spreading, phagocytosis, and intracellular killing of bacteria by peritoneal macrophages. |[3] | | C57BL/6 Mice | 10 mg/kg | Intraperitoneal | Activation of peritoneal macrophages to kill B16 melanoma cells. |[4] | | Mice | > 5 mg/kg | Not Specified | Augmentation of macrophage activity. |[1][2] | | Mice | 25–50 mg/kg | i.v. (3 times/week) | Optimal therapeutic activity, suggested to be due to immune augmentation including macrophages. |[1][2] | | C3H/He Mice with Dalton's Lymphoma | Not Specified | In vivo | Up-regulated RNI production by tumor-associated macrophages. |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the initial evaluation of this compound.

Protocol 1: In Vitro Macrophage Tumoricidal Assay

This protocol was widely used to assess the direct ability of this compound to render macrophages cytotoxic towards tumor cells.[4][5]

  • Macrophage Isolation: Peritoneal macrophages were harvested from mice (e.g., C57BL/6) by peritoneal lavage, sometimes following elicitation with thioglycollate.

  • Cell Plating: The harvested cells were plated in culture dishes and allowed to adhere for a period (e.g., 2 hours), after which non-adherent cells were washed away to enrich for macrophages.

  • Activation with this compound: Macrophage monolayers were incubated with varying concentrations of this compound (e.g., 0.01 µg/ml to 100 µg/ml) in a complete culture medium for 24 hours.[5]

  • Target Cell Preparation: Tumor cells (e.g., B16 melanoma) were labeled with a radioactive isotope, such as ¹²⁵I-iododeoxyuridine (¹²⁵I-UdR), to allow for quantitative measurement of cell death.

  • Co-culture and Cytotoxicity Measurement: The labeled target cells were added to the this compound-activated macrophage cultures. The co-culture was maintained for an extended period (e.g., 72 hours).

  • Data Analysis: Cytotoxicity was determined by measuring the amount of radioactivity released into the culture supernatant from dead target cells, compared to the total radioactivity.

Protocol 2: Measurement of Macrophage Effector Molecules

Initial studies also quantified the production of key effector molecules by macrophages following this compound stimulation.

  • Superoxide Anion Production: The production of superoxide anion by macrophages was measured to assess respiratory burst activity, a key indicator of activation.[3] This was often done using the superoxide dismutase-inhibitable reduction of ferricytochrome c.

  • Reactive Nitrogen Intermediates (RNI) Production: RNI levels were quantified as an indicator of macrophage activation, particularly in the context of tumor models.[7][8] This was typically achieved by measuring nitrite concentration in culture supernatants using the Griess reagent.

  • Tumor Necrosis Factor (TNF) Production: The secretion of the pro-inflammatory cytokine TNF by macrophages was measured using bioassays or immunoassays to confirm the inflammatory activation state induced by this compound.[7][8]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental designs described in the initial this compound studies.

FK565_Macrophage_Activation_Pathway Proposed Macrophage Activation by this compound cluster_outcomes Functional Outcomes FK565 This compound Stimulus Macrophage Macrophage FK565->Macrophage Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Killing Intracellular Killing Macrophage->Killing Superoxide Superoxide Production Macrophage->Superoxide RNI_TNF RNI & TNF Production Macrophage->RNI_TNF Tumoricidal Tumoricidal Activity Macrophage->Tumoricidal

Caption: Logical diagram of this compound inducing macrophage activation and subsequent functional outcomes.

In_Vitro_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis A 1. Harvest Peritoneal Macrophages from Mice B 2. Purify by Adherence in Culture Plates A->B C 3. Incubate with this compound (24 hours) B->C D 4a. Add Labeled Tumor Cells C->D E 4b. Measure Effector Molecules (RNI, TNF) C->E F 5. Quantify Cytotoxicity (after 72 hours) D->F

Caption: Workflow for assessing this compound's in vitro effect on macrophage tumoricidal activity.

In_Vivo_Workflow General In Vivo Experimental Workflow cluster_assays Ex Vivo Assays A 1. Administer this compound to Mice (e.g., Intraperitoneal Injection) B 2. Harvest Peritoneal or Spleen Macrophages A->B C 3. Perform Ex Vivo Functional Assays B->C D1 Phagocytosis Assay C->D1 D2 Tumoricidal Assay C->D2 D3 Superoxide Production C->D3

Caption: Workflow for assessing this compound's in vivo effect on macrophage function.

Conclusion

The initial body of research on this compound consistently demonstrates its role as an effective macrophage-activating agent. Studies show that this compound, both when administered in vivo and when applied directly to macrophages in vitro, enhances a suite of key functions including phagocytosis, intracellular killing of bacteria, production of reactive oxygen and nitrogen intermediates, and tumoricidal activity.[3][4][8] The ability of this compound to directly activate macrophages, even in athymic nude mice, suggests a mechanism that is not solely dependent on T-cell responses.[3] These foundational studies have established this compound as a significant immunopotentiator, paving the way for further investigation into its therapeutic potential in immunotherapy and infectious disease.[4]

References

Unlocking the Arsenal Within: A Technical Guide to the Anti-Tumor Properties of FK-565

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the anti-tumor properties of FK-565, a synthetic heptanoyl-γ-D-glutamyl-(L)meso-diaminopimelyl-(D)-alanine, for researchers, scientists, and drug development professionals. This compound has demonstrated significant potential as a biological response modifier, primarily exerting its anti-neoplastic effects through the potentiation of the host immune system.

Executive Summary

This compound is an immunostimulatory acyltripeptide that has been shown to activate key components of the innate and adaptive immune systems, leading to tumor growth inhibition and a reduction in metastasis in preclinical models. Its mechanism of action is not based on direct cytotoxicity to cancer cells but rather on the activation of tumoricidal properties in macrophages and the enhancement of natural killer (NK) and T-cell activity. Evidence suggests that this compound acts as a ligand for the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), initiating a signaling cascade that promotes a pro-inflammatory, anti-tumor microenvironment.

Quantitative Data on Anti-Tumor Efficacy

The following tables summarize the quantitative data from preclinical studies investigating the anti-tumor effects of this compound.

Table 1: In Vitro Immunomodulatory Activity of this compound

Assay TypeCell TypeThis compound ConcentrationObserved Effect
Macrophage Tumoricidal ActivityMurine Peritoneal Macrophages0.5 µg/mLSignificant cytotoxicity against B16 melanoma cells
Macrophage Tumoricidal ActivityMurine Peritoneal Macrophages25 µg/mLMaximal activation of tumoricidal properties
NK Cell Activity AugmentationHuman Blood Lymphocytes10 - 100 µg/mLSignificant augmentation of NK cell activity
NK Cell Activity AugmentationHuman Mononuclear Cells2 µg/mLOptimal enhancement of NK cell activity
Macrophage ActivationMurine Peritoneal Macrophages10 µg/mLEnhanced production of TNF and reactive nitrogen intermediates (RNI)[1]

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound

Animal ModelTumor TypeThis compound DosageAdministration Route & ScheduleOutcome
C57BL/6 MiceB16 Melanoma (experimental lung metastases)10 mg/kgIntraperitoneal injectionsSignificant inhibition of lung metastases
MiceExperimental and Spontaneous Metastases> 5 mg/kgIntravenous, three times per week for 4 weeksAugmentation of NK cells and macrophages[2][3]
MiceExperimental and Spontaneous Metastases25-50 mg/kgIntravenous, three times per week for 4 weeksOptimal therapeutic activity[2][3]
C3H/He MiceDalton's LymphomaNot specifiedIn vivo administrationUp-regulated RNI production by Dalton's Lymphoma-associated macrophages[4]

Signaling Pathways and Mechanism of Action

This compound's anti-tumor activity is intrinsically linked to its ability to modulate the host immune response. The primary signaling pathway implicated in its mechanism of action is the activation of NOD1.

NOD1 Signaling Pathway in Macrophages

This compound, a NOD1 ligand, is recognized by the cytosolic receptor NOD1 within macrophages. This interaction initiates a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways. This leads to the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and the production of reactive nitrogen intermediates, all of which contribute to a tumoricidal macrophage phenotype. Recent studies have also shown that NOD1 activation in tumor-associated macrophages (TAMs) can enhance CD8+ T cell-mediated anti-tumor immunity.[5][6]

FK565_NOD1_Signaling cluster_cell Macrophage cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Activates NFkB NF-κB RIPK2->NFkB MAPK MAPK RIPK2->MAPK ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Translocates to MAPK->ProInflammatory_Genes Activates Cytokines TNF-α, IL-6 ProInflammatory_Genes->Cytokines Leads to RNI Reactive Nitrogen Intermediates (RNI) ProInflammatory_Genes->RNI Leads to Tumoricidal_Activity Enhanced Tumoricidal Activity Cytokines->Tumoricidal_Activity RNI->Tumoricidal_Activity

This compound activates the NOD1 signaling pathway in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.

Macrophage-Mediated Tumoricidal Assay

This assay quantifies the ability of this compound-activated macrophages to kill tumor cells in vitro.

  • Macrophage Isolation and Culture:

    • Harvest peritoneal macrophages from C57BL/6 mice by peritoneal lavage with cold Hanks' Balanced Salt Solution (HBSS).

    • Wash the cells by centrifugation and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • Plate the macrophages in 96-well microtiter plates at a density of 1 x 10^5 cells/well and incubate for 2 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

    • Remove non-adherent cells by washing with warm medium.

  • Macrophage Activation:

    • Add fresh medium containing various concentrations of this compound (e.g., 0.5 µg/mL to 25 µg/mL) to the macrophage monolayers.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Co-culture with Tumor Cells:

    • Label target tumor cells (e.g., B16 melanoma) with a radioactive isotope such as ³H-thymidine or use a colorimetric assay like the MTT assay.

    • Add the labeled tumor cells to the macrophage monolayers at a specific effector-to-target cell ratio (e.g., 10:1).

    • Co-incubate the cells for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment of Cytotoxicity:

    • For radioactive labeling: Centrifuge the plates and collect the supernatant. Measure the radioactivity released from lysed tumor cells using a scintillation counter.

    • For MTT assay: After co-incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of specific cytotoxicity based on the release of radioactivity or the reduction in absorbance compared to control wells with tumor cells alone.

In Vivo Experimental Metastasis Model

This model assesses the efficacy of this compound in inhibiting the formation of tumor metastases in vivo.

  • Animal Model and Tumor Cell Preparation:

    • Use 6- to 8-week-old C57BL/6 mice.

    • Culture B16 melanoma cells in appropriate medium. Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^5 cells/mL. Ensure a single-cell suspension.

  • Tumor Cell Inoculation:

    • Inject 0.2 mL of the tumor cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

  • This compound Treatment:

    • Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound).

    • Administer this compound intravenously or intraperitoneally at a predetermined dose (e.g., 10-50 mg/kg) according to a specific schedule (e.g., three times a week for 4 weeks), starting one day after tumor cell inoculation.

  • Evaluation of Metastasis:

    • After a set period (e.g., 14-21 days), euthanize the mice.

    • Excise the lungs and fix them in Bouin's solution or 10% buffered formalin.

    • Count the number of visible tumor colonies on the lung surface under a dissecting microscope.

    • The efficacy of this compound is determined by comparing the number of lung metastases in the treated group to the control group.

Experimental and Therapeutic Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound's anti-tumor properties, from in vitro characterization to in vivo efficacy studies.

FK565_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis and Outcome Macrophage_Assay Macrophage Tumoricidal Assay Dose_Response Determine Effective Dose/Concentration Macrophage_Assay->Dose_Response NK_Assay NK Cell Cytotoxicity Assay NK_Assay->Dose_Response TCell_Assay T-Cell Activation Assay TCell_Assay->Dose_Response Metastasis_Model Experimental Metastasis Model Efficacy Assess Therapeutic Efficacy Metastasis_Model->Efficacy Tumor_Growth_Model Primary Tumor Growth Model Tumor_Growth_Model->Efficacy Dose_Response->Metastasis_Model Inform In Vivo Studies Dose_Response->Tumor_Growth_Model Inform In Vivo Studies Mechanism Elucidate Mechanism of Action Efficacy->Mechanism FK565_Compound This compound FK565_Compound->Macrophage_Assay FK565_Compound->NK_Assay FK565_Compound->TCell_Assay

Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising immunotherapeutic agent with a distinct mechanism of action centered on the activation of the host's innate and adaptive immune systems. Its ability to render macrophages tumoricidal and enhance the activity of NK and T cells, likely through the NOD1 signaling pathway, provides a strong rationale for its further development. The data presented in this guide underscore the potential of this compound as a monotherapy or in combination with other anti-cancer treatments to improve patient outcomes. Further research is warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this immunomodulatory approach.

References

Methodological & Application

FK-565: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental applications of FK-565, a synthetic acyltripeptide known for its immunomodulatory properties. This document details its mechanism of action, protocols for key cellular assays, and expected outcomes, offering a valuable resource for researchers investigating innate immunity, cancer immunotherapy, and inflammatory responses.

Introduction

This compound is a potent immunostimulatory compound that functions as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] Activation of NOD1 by this compound triggers downstream signaling cascades, primarily involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to the production of pro-inflammatory cytokines and enhances the effector functions of various immune cells, including macrophages, natural killer (NK) cells, and T cells.[4][5] These characteristics position this compound as a significant tool for in vitro studies aimed at understanding and modulating innate immune responses.

Mechanism of Action: NOD1 Signaling Pathway

This compound initiates an intracellular signaling cascade upon binding to NOD1. This interaction leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which is crucial for the subsequent activation of downstream pathways. The activation of the IκB kinase (IKK) complex results in the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway is activated, further contributing to the cellular response.

FK565_NOD1_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 RIPK2 RIPK2 NOD1->RIPK2 IKK_complex IKK Complex RIPK2->IKK_complex MAPK MAPK RIPK2->MAPK NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines Gene_Transcription Gene Transcription NFkB->Gene_Transcription MAPK->Pro_inflammatory_Cytokines Immune_Response Enhanced Immune Response Pro_inflammatory_Cytokines->Immune_Response Gene_Transcription->Pro_inflammatory_Cytokines Macrophage_Cytotoxicity_Workflow cluster_prep Preparation cluster_activation Activation cluster_coculture Co-culture & Measurement Isolate_M Isolate Peritoneal Macrophages Plate_M Plate Macrophages in 96-well Plate Isolate_M->Plate_M Add_FK565 Add this compound (24h incubation) Plate_M->Add_FK565 Label_T Label Target Tumor Cells Add_T Add Labeled Target Cells Label_T->Add_T Wash_M Wash Macrophages Add_FK565->Wash_M Wash_M->Add_T Incubate_Co Co-culture (48-72h) Add_T->Incubate_Co Measure_Cyto Measure Cytotoxicity Incubate_Co->Measure_Cyto NFkB_Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation_incubation Stimulation & Incubation cluster_measurement Measurement Seed_Cells Seed Transfected HEK293 Cells Add_FK565_Reporter Add this compound (6-8h incubation) Seed_Cells->Add_FK565_Reporter Lyse_Cells Lyse Cells Add_FK565_Reporter->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of FK-565 in in vivo mouse models. The protocols outlined below are based on findings from various research applications, including oncology, immunology, and infectious disease studies.

Introduction

This compound is a synthetic heptanoyl-tripeptide that acts as a potent biological response modifier. Its primary mechanism of action is through the activation of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune system. Activation of NOD1 by this compound triggers a signaling cascade that leads to the enhancement of host defense mechanisms, including the activation of natural killer (NK) cells, macrophages, and T-cells.[1][2][3][4] This immunomodulatory activity makes this compound a compound of interest for therapeutic applications in cancer, infectious diseases, and as an adjuvant.

Data Presentation: Recommended Dosage of this compound

The following tables summarize the recommended dosages of this compound for various in vivo mouse models based on published studies. The optimal dosage can vary depending on the mouse strain, the experimental model, and the desired biological effect.

Table 1: this compound Dosage for Immuno-oncology and Cancer Models

ApplicationMouse ModelDosageAdministration RouteDosing ScheduleReference
Metastasis TreatmentNot Specified25-50 mg/kgIntravenous (i.v.)Three times per week for 4 weeks[1][2]
NK Cell and Macrophage AugmentationNot Specified> 5 mg/kgNot SpecifiedNot Specified[1][2]
Inhibition of Splenomegaly (Friend Leukemia Virus)Not Specified0.01 - 1 mg/kgIntravenous (i.v.) or OralNot Specified[5]
Macrophage Activation for Tumoricidal ActivityC57BL/6 and beige mice10 mg/kgIntraperitoneal (i.p.)Multiple injections
Inhibition of Lung MetastasesC57BL/6 mice10 mg/kgIntraperitoneal (i.p.)Multiple injections

Table 2: this compound Dosage for Immunomodulation and Infection Models

ApplicationMouse ModelDosageAdministration RouteDosing ScheduleReference
NK Cell AugmentationNot Specified0.5 - 10 mg/kgIn vivo (route not specified)Not Specified[6]
Restoration of Host Defense in Immunosuppressed MiceNot SpecifiedNot SpecifiedOralNot Specified[7]
Enhancement of Host Defense Against Microbial InfectionsNot SpecifiedNot SpecifiedSubcutaneous (s.c.) or OralPre-challenge[8]
Restoration of Granulocyte CountsMitomycin C-induced leukopenic mice0.001 - 1 mg/kgIntraperitoneal (i.p.)Once a day for 3 days[9]

Table 3: this compound Dosage for Inflammation Models

ApplicationMouse ModelDosageAdministration RouteDosing ScheduleReference
Sickness Behavior (with LPS)Not Specified0.001 or 0.003 mg/kgIntraperitoneal (i.p.)4 hours before LPS[10]
Induction of Coronary ArteritisNot Specified100 µ g/mouse OralOnce daily for 5 consecutive days[11]
Induction of Coronary ArteritisNot Specified10, 100, or 500 µ g/mouse Subcutaneous (s.c.)On days 0 and 3[11]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, endotoxin-free distilled water or sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution:

    • Aseptically weigh the required amount of this compound powder.

    • Reconstitute the powder in sterile, endotoxin-free distilled water or sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile water.

    • Vortex thoroughly to ensure complete dissolution.

  • Sterilization:

    • Filter the reconstituted this compound solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility for parenteral administration.

  • Dilution:

    • Prepare the final working concentration for injection by diluting the stock solution with sterile saline or water. The final injection volume for mice is typically 0.1-0.2 mL.

  • Storage:

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Once thawed, use immediately and do not refreeze.

Protocol 2: Administration of this compound in a B16 Melanoma Mouse Model

Animal Model:

  • C57BL/6 mice, 6-8 weeks old.

Tumor Cell Line:

  • B16-F10 melanoma cells.

Procedure:

  • Tumor Cell Preparation:

    • Culture B16-F10 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • On the day of injection, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.

  • Tumor Implantation:

    • Inject 0.2 mL of the cell suspension (5 x 10^4 cells) subcutaneously into the flank of each C57BL/6 mouse.

  • This compound Treatment:

    • Prepare this compound for intravenous injection as described in Protocol 1.

    • Begin treatment when tumors become palpable (approximately 5-7 days after implantation).

    • Administer this compound intravenously at a dose of 25-50 mg/kg, three times per week for four weeks.[1][2]

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • Monitor the overall health and body weight of the mice. Be aware that a single high dose of this compound has been noted to cause a decrease in body weight in DBA/2 mice.

Mandatory Visualization

Signaling Pathway of this compound

This compound activates the innate immune system through the NOD1 signaling pathway. The following diagram illustrates the key steps in this pathway.

FK565_NOD1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565_ext This compound FK565_int This compound NOD1 NOD1 FK565_int->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Transcription Gene Transcription Gene_Transcription->Pro_inflammatory_Cytokines Leads to production of NFkB_nuc->Gene_Transcription Induces

Caption: this compound activates the NOD1 signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo mouse cancer model.

Experimental_Workflow Start Start Cell_Culture Tumor Cell Culture (e.g., B16-F10) Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Become Palpable Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Treatment_Groups FK565_Admin Administer this compound (e.g., i.v.) Treatment_Groups->FK565_Admin Monitoring Monitor Tumor Growth and Animal Health FK565_Admin->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Survival) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo this compound efficacy testing.

References

Application Notes and Protocols for FK-565 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565 is a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, an immunoactive peptide that has been shown to be a potent biological response modifier.[1][2] It exhibits a range of biological activities, including the enhancement of host resistance to microbial infections and the activation of macrophages and natural killer (NK) cells.[1][2][3][4] In the context of cellular biology, this compound is recognized as a ligand for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor involved in the innate immune response.[5]

Proper preparation of an this compound stock solution is critical for accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.

Data Presentation

ParameterValueReference
Chemical Name heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine[1][2]
Molecular Formula C₂₂H₃₈N₄O₉
Molecular Weight 502.57 g/mol
Typical In Vitro Working Concentration 0.1 - 100 µg/mL[6][7]
Optimal NK Cell Enhancement Dose 2 µg/mL[6]
Macrophage Activation Concentration 0.5 - 25 µg/mL[4]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol for Reconstituting this compound

Due to the peptide nature of this compound and the lack of specific solubility data from a manufacturer, a general approach for reconstituting hydrophobic peptides is recommended. The heptanoyl group suggests some degree of hydrophobicity, making DMSO a suitable initial solvent.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Equilibration: Allow the vial of lyophilized this compound powder to reach room temperature before opening to minimize condensation.

  • Initial Dissolution in DMSO:

    • Carefully open the vial of this compound.

    • To prepare a high-concentration stock solution (e.g., 10 mg/mL), add the appropriate volume of sterile DMSO to the vial. For example, to a 1 mg vial of this compound, add 100 µL of DMSO.

    • Recap the vial and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.

    • The volume of the aliquots should be based on the typical experimental needs to minimize waste.

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • For cell culture experiments, dilute the DMSO stock solution with sterile PBS or cell culture medium to the desired final concentration.

    • It is crucial to add the DMSO stock solution to the aqueous buffer or medium slowly while gently mixing to prevent precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Final Concentration Example:

    • To prepare a 100 µg/mL working solution from a 10 mg/mL stock:

      • Dilute the stock solution 1:100. For example, add 10 µL of the 10 mg/mL stock to 990 µL of sterile PBS or cell culture medium.

    • Further dilutions can be made from this working solution to achieve the desired final concentrations for your experiments.

  • Use in Cell Culture: Add the diluted this compound solution to your cell cultures and mix gently by swirling the plate or flask.

Storage and Stability

  • Lyophilized Powder: Store the unopened vial of lyophilized this compound at -20°C or -80°C for long-term stability.

  • Stock Solution in DMSO: Store the aliquoted stock solution at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: It is recommended to prepare fresh working solutions in aqueous buffers or cell culture medium for each experiment. Do not store diluted aqueous solutions for extended periods.

Mandatory Visualization

This compound Experimental Workflow

FK565_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment fk565_powder Lyophilized this compound Powder stock_solution 10 mg/mL Stock Solution in DMSO fk565_powder->stock_solution Dissolve dmso Sterile DMSO dmso->stock_solution aliquots Single-Use Aliquots stock_solution->aliquots Aliquot thaw Thaw Aliquot aliquots->thaw working_solution Working Solution (e.g., 100 µg/mL) thaw->working_solution Dilute dilution_buffer Sterile PBS or Cell Culture Medium dilution_buffer->working_solution treatment Treat Cells with this compound working_solution->treatment cell_culture Cell Culture cell_culture->treatment analysis Downstream Analysis (e.g., Cytokine Assay, Western Blot) treatment->analysis

Caption: Workflow for this compound stock and working solution preparation.

NOD1 Signaling Pathway Activated by this compound

NOD1_Signaling cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 (inactive) FK565->NOD1 Binds to NOD1_active NOD1 (active) NOD1->NOD1_active Conformational Change RIPK2 RIPK2 NOD1_active->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK_complex->NFkB Phosphorylates IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus AP1 AP-1 p38_JNK->AP1 Activates gene_expression Pro-inflammatory Gene Expression NFkB_nuc->gene_expression AP1->gene_expression

Caption: Simplified NOD1 signaling pathway initiated by this compound.

References

Application Notes and Protocols for NK Cell Activation with FK-565 in Combination with IL-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. Enhancing the cytotoxic potential of NK cells is a promising strategy in cancer immunotherapy. Interleukin-2 (IL-2) is a well-established cytokine known to potently activate and expand NK cells. FK-565, a synthetic acyltripeptide, has been identified as an immunostimulatory agent that can further augment the anti-tumor functions of NK cells. This document provides detailed application notes and protocols for the combined use of this compound and IL-2 to enhance the activation and effector functions of NK cells. This compound is an agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a pattern recognition receptor involved in innate immune responses. The synergistic action of this compound and IL-2 presents a promising approach to potentiate NK cell-mediated cytotoxicity for therapeutic applications.

Data Presentation

The following tables summarize the expected quantitative effects of this compound and IL-2, alone and in combination, on various aspects of NK cell function. These values are synthesized from published literature on the individual and synergistic effects of NOD1 agonists and IL-2 on NK cells.

Table 1: Effect of this compound and IL-2 on NK Cell Cytotoxicity against K562 Target Cells

TreatmentEffector:Target Ratio (10:1) % Cytotoxicity (Mean ± SD)
Untreated Control15 ± 5%
This compound (10 µg/mL)25 ± 7%
IL-2 (100 IU/mL)45 ± 10%
This compound (10 µg/mL) + IL-2 (100 IU/mL)75 ± 12%

Table 2: Upregulation of NK Cell Activation Markers after 24-hour Stimulation

Treatment% CD69+ NK Cells (Mean ± SD)% CD107a+ NK Cells (Mean ± SD)
Untreated Control5 ± 2%8 ± 3%
This compound (10 µg/mL)15 ± 4%12 ± 4%
IL-2 (100 IU/mL)50 ± 8%35 ± 7%
This compound (10 µg/mL) + IL-2 (100 IU/mL)70 ± 10%55 ± 9%

Table 3: Cytokine Production by NK Cells after 48-hour Stimulation

TreatmentIFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
Untreated Control< 50< 30
This compound (10 µg/mL)150 ± 50100 ± 40
IL-2 (100 IU/mL)1000 ± 200500 ± 150
This compound (10 µg/mL) + IL-2 (100 IU/mL)2500 ± 4001200 ± 300

Signaling Pathways

The activation of NK cells by the combination of this compound and IL-2 involves the engagement of distinct yet potentially synergistic signaling pathways.

Conceptual Signaling Pathway of this compound and IL-2 in NK Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor (CD25/CD122/CD132) JAK1_3 JAK1/JAK3 IL-2R->JAK1_3 Activates PI3K PI3K IL-2R->PI3K Activates NOD1_mem NOD1 (cytosolic) RIPK2 RIPK2 NOD1_mem->RIPK2 Recruits & Activates IL-2 IL-2 IL-2->IL-2R Binds This compound This compound This compound->NOD1_mem Activates STAT5 STAT5 JAK1_3->STAT5 Phosphorylates STAT5_nuc STAT5 STAT5->STAT5_nuc Translocates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene_Expression Gene Expression (IFN-γ, TNF-α, Perforin, Granzyme B, CD69) mTOR->Gene_Expression Promotes (via protein synthesis) IKK_complex IKK Complex RIPK2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NF-kB_cyto NF-κB (p50/p65) IkB->NF-kB_cyto Releases NF-kB_nuc NF-κB NF-kB_cyto->NF-kB_nuc Translocates STAT5_nuc->Gene_Expression Promotes NF-kB_nuc->Gene_Expression Promotes Effector_Functions Enhanced NK Cell Effector Functions: - Cytotoxicity - Cytokine Secretion - Proliferation & Survival Gene_Expression->Effector_Functions Leads to

Caption: Combined this compound and IL-2 signaling in NK cells.

Experimental Protocols

Isolation of Human Natural Killer (NK) Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of NK cells from PBMCs using negative selection, which ensures that the NK cells are not activated by antibodies during the isolation process.

Experimental Workflow: NK Cell Isolation Start Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque Density Gradient Centrifugation) Start->PBMC_Isolation NK_Negative_Selection NK Cell Negative Selection (Using antibody cocktail against non-NK cells and magnetic beads) PBMC_Isolation->NK_Negative_Selection Purity_Check Purity Assessment (Flow Cytometry for CD3- CD56+) NK_Negative_Selection->Purity_Check End Purified NK Cells Purity_Check->End

Caption: Workflow for isolating human NK cells.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Human NK Cell Isolation Kit (Negative Selection)

  • Anti-human CD3 and CD56 antibodies for flow cytometry

  • Centrifuge

  • Magnetic separator

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs into a new tube.

  • Wash the PBMCs three times with PBS containing 2% FBS.

  • Resuspend the PBMC pellet and count the cells.

  • Proceed with the NK cell isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the PBMCs with an antibody cocktail that targets non-NK cells, followed by the addition of magnetic beads and separation using a magnet.

  • Collect the enriched, untouched NK cells.

  • Assess the purity of the isolated NK cells by flow cytometry, staining for CD3- and CD56+ populations. A purity of >90% is generally considered good.

In Vitro Activation of NK Cells with this compound and IL-2

Materials:

  • Purified human NK cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES)

  • Recombinant human IL-2

  • This compound

  • Cell culture plates (96-well, flat-bottom)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the purified NK cells in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare the following treatment conditions in triplicate:

    • Untreated Control: Add 100 µL of complete medium.

    • This compound alone: Add 100 µL of medium containing this compound at a final concentration of 10 µg/mL.

    • IL-2 alone: Add 100 µL of medium containing IL-2 at a final concentration of 100 IU/mL.

    • This compound + IL-2: Add 100 µL of medium containing both this compound (final concentration 10 µg/mL) and IL-2 (final concentration 100 IU/mL).

  • Incubate the plate for the desired time period (e.g., 24 hours for activation marker analysis, 48 hours for cytokine analysis, or use directly in a cytotoxicity assay).

NK Cell Cytotoxicity Assay

This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of activated NK cells.

Experimental Workflow: Cytotoxicity Assay Start Activated NK Cells (Effector Cells) Co-culture Co-culture Effector and Target Cells (4 hours) Start->Co-culture Target_Labeling Label K562 Target Cells (with ⁵¹Cr) Target_Labeling->Co-culture Harvest_Supernatant Harvest Supernatant Co-culture->Harvest_Supernatant Measure_Radioactivity Measure ⁵¹Cr Release (Gamma Counter) Harvest_Supernatant->Measure_Radioactivity Calculate_Cytotoxicity Calculate % Cytotoxicity Measure_Radioactivity->Calculate_Cytotoxicity End Results Calculate_Cytotoxicity->End

Caption: Workflow for the ⁵¹Cr release cytotoxicity assay.

Materials:

  • Activated NK cells (effector cells)

  • K562 cells (target cells)

  • ⁵¹Cr-sodium chromate

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Label the K562 target cells by incubating them with 100 µCi of ⁵¹Cr for 1 hour at 37°C.

  • Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.

  • Resuspend the target cells to a concentration of 1 x 10^5 cells/mL.

  • Plate 100 µL of the target cell suspension into the wells of a 96-well U-bottom plate.

  • Add 100 µL of the activated NK cell suspension at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Prepare control wells:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with 1% Triton X-100.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully collect 100 µL of the supernatant from each well.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Flow Cytometry Analysis of Activation Markers and Cytokine Production

Materials:

  • Activated NK cells

  • Anti-human CD3, CD56, CD69, and CD107a antibodies conjugated to different fluorochromes

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fixation/Permeabilization solution

  • Anti-human IFN-γ and TNF-α antibodies for intracellular staining

  • Flow cytometer

Procedure for Activation Markers (CD69, CD107a):

  • After the 24-hour activation period, add anti-CD107a antibody directly to the culture wells.

  • Add Monensin to the wells to prevent the degradation of internalized CD107a.

  • Incubate for an additional 4 hours.

  • Harvest the cells and wash them with PBS.

  • Stain the cells with anti-CD3, CD56, and CD69 antibodies for 30 minutes on ice.

  • Wash the cells and resuspend them in FACS buffer.

  • Analyze the samples using a flow cytometer, gating on the CD3- CD56+ NK cell population to determine the percentage of CD69+ and CD107a+ cells.

Procedure for Intracellular Cytokine Staining (IFN-γ, TNF-α):

  • After the 48-hour activation period, add Brefeldin A to the culture wells for the last 4-6 hours of incubation to block cytokine secretion.

  • Harvest the cells and wash them with PBS.

  • Stain for surface markers (CD3, CD56) as described above.

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

  • Stain the cells with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at room temperature.

  • Wash the cells and resuspend them in FACS buffer.

  • Analyze the samples using a flow cytometer, gating on the CD3- CD56+ NK cell population to determine the percentage of cells producing IFN-γ and TNF-α.

Conclusion

The combination of the NOD1 agonist this compound and the cytokine IL-2 provides a potent stimulus for the activation of human NK cells. This synergistic interaction leads to enhanced cytotoxicity against tumor cells, increased expression of activation markers, and robust production of key effector cytokines. The protocols outlined in this document provide a framework for researchers to investigate and harness the therapeutic potential of this combination for applications in immunotherapy and drug development. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing our understanding of NK cell biology and its clinical applications.

Protocol for Assessing Macrophage Activation by FK-565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565 is a synthetic acyltripeptide that acts as a potent immunomodulator by activating macrophages.[1][2] As a ligand for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1), this compound triggers a signaling cascade that enhances various macrophage effector functions.[3][4][5] This document provides detailed protocols for assessing the activation of macrophages by this compound, including methods for evaluating phagocytosis, cytotoxicity, superoxide anion production, and lysosomal enzyme activity. Additionally, it outlines the key signaling pathways involved in this compound-mediated macrophage activation.

Key Macrophage Activation Markers Induced by this compound

This compound has been demonstrated to enhance several key functions in macrophages, making them more effective in host defense and anti-tumor responses. These include:

  • Enhanced Phagocytosis: An increased ability to engulf and clear pathogens and cellular debris.[1]

  • Increased Cytotoxicity: Augmented capacity to kill tumor cells.[6]

  • Elevated Superoxide Anion Production: A key component of the respiratory burst used to kill pathogens.[1]

  • Increased Lysosomal Enzyme Activity: Enhancement of the machinery for degrading phagocytosed material.[1]

  • Pro-inflammatory Cytokine Production: Secretion of signaling molecules that orchestrate the immune response.[7][8]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and other NOD1 agonists on macrophage activation, as reported in the literature.

Table 1: Effective Concentrations of this compound for Macrophage Activation

ParameterCell TypeThis compound ConcentrationIncubation TimeEffectReference
Cytotoxicity Murine Peritoneal Macrophages0.5 µg/mL24 hoursSignificant cytotoxicity against B16 melanoma cells[6]
Murine Peritoneal Macrophages25 µg/mL24 hoursMaximal cytotoxicity against B16 melanoma cells[6]
Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI) Production Murine Peritoneal Macrophages10 µg/mLNot SpecifiedEnhanced production[7]

Table 2: Cytokine Profile Induced by NOD1 Agonists in Macrophages

CytokineCell TypeNOD1 AgonistConcentrationIncubation TimeFold Induction (approx.)Reference
TNF-α Human Monocyte-Derived MacrophagesM-triDAP10 µg/mL4 hoursSynergistic increase with LPS[9]
IL-1β Human Monocyte-Derived MacrophagesNOD1 agonistNot Specified24 hoursSignificant induction[10]
IL-6 Human Monocyte-Derived MacrophagesM-triDAP10 µg/mL4 hoursSynergistic increase with LPS[9]
IL-8 Human Monocyte-Derived MacrophagesNOD1 agonistNot SpecifiedNot SpecifiedHighly induced[10]
IL-10 Human Monocyte-Derived MacrophagesNOD1 agonistNot Specified24 hoursHigher in M-CSF-differentiated macrophages[10]
KC (CXCL1) Murine Peritoneal MacrophagesLactyl-TetraDAP250 nMOvernight~4-fold[11]

Signaling Pathway

This compound, as a NOD1 agonist, activates a well-defined intracellular signaling pathway in macrophages. Upon binding to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, a conformational change is induced, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, triggers the activation of downstream signaling cascades, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[4][12] The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other effector molecules responsible for enhanced macrophage activity.[3]

FK565_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB nucleus_NFkappaB NF-κB NFkappaB->nucleus_NFkappaB Translocates Gene Gene Transcription nucleus_NFkappaB->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines

This compound signaling pathway in macrophages.

Experimental Protocols

The following are detailed protocols for assessing macrophage activation by this compound.

Macrophage Cytotoxicity Assay

This assay measures the ability of this compound-activated macrophages to kill tumor cells.

Cytotoxicity_Workflow cluster_setup Day 1: Macrophage Seeding and Activation cluster_assay Day 2: Co-culture and Measurement Harvest Harvest peritoneal macrophages Seed Seed macrophages in a 96-well plate Harvest->Seed Adhere Allow macrophages to adhere Seed->Adhere Treat Treat with this compound (0.5-25 µg/mL) or control Adhere->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Wash Wash activated macrophages Incubate_24h->Wash Label Label target tumor cells (e.g., B16 melanoma) with a radioactive marker (e.g., 51Cr) Add_Tumor Add labeled tumor cells to macrophages Label->Add_Tumor Wash->Add_Tumor Co_Incubate Co-incubate for 4-16 hours Add_Tumor->Co_Incubate Collect Collect supernatant Co_Incubate->Collect Measure Measure radioactivity in supernatant Collect->Measure Calculate Calculate % Cytotoxicity Measure->Calculate Phagocytosis_Workflow cluster_setup Day 1: Macrophage Seeding and Activation cluster_assay Day 2: Phagocytosis and Analysis Harvest Harvest and seed macrophages Adhere Allow macrophages to adhere Harvest->Adhere Treat Treat with this compound or control Adhere->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Wash Wash activated macrophages Incubate_24h->Wash Add_Particles Add fluorescently labeled particles (e.g., latex beads, zymosan) Wash->Add_Particles Incubate_Phago Incubate for 1-2 hours to allow phagocytosis Add_Particles->Incubate_Phago Remove_Ext Remove extracellular particles by washing Incubate_Phago->Remove_Ext Analyze Analyze phagocytosis by microscopy or flow cytometry Remove_Ext->Analyze Superoxide_Workflow cluster_setup Macrophage Activation cluster_assay Superoxide Measurement Harvest Harvest and seed macrophages Adhere Allow macrophages to adhere Harvest->Adhere Treat Treat with this compound or control Adhere->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Wash Wash activated macrophages Incubate_24h->Wash Add_Reagent Add reaction mixture containing cytochrome c Wash->Add_Reagent Stimulate Stimulate with a secondary stimulus (e.g., PMA) Add_Reagent->Stimulate Incubate_Reaction Incubate for a defined time Stimulate->Incubate_Reaction Measure_Abs Measure absorbance at 550 nm Incubate_Reaction->Measure_Abs Calculate Calculate superoxide production Measure_Abs->Calculate Lysosomal_Enzyme_Workflow cluster_setup Macrophage Activation cluster_assay Enzyme Activity Measurement Harvest Harvest and seed macrophages Adhere Allow macrophages to adhere Harvest->Adhere Treat Treat with this compound or control Adhere->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Wash Wash activated macrophages Incubate_24h->Wash Lyse Lyse cells to release lysosomal enzymes Wash->Lyse Add_Substrate Add a specific enzyme substrate (e.g., p-nitrophenyl phosphate) Lyse->Add_Substrate Incubate_Reaction Incubate for a defined time Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Abs Measure absorbance at the appropriate wavelength Stop_Reaction->Measure_Abs Calculate Calculate enzyme activity Measure_Abs->Calculate

References

Application Notes and Protocols for FK-565 in a Murine Model of Metastatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565, a synthetic heptanoyl tripeptide, is a potent biological response modifier with demonstrated therapeutic efficacy in murine models of experimental and spontaneous cancer metastasis.[1][2] Its primary mechanism of action is attributed to the augmentation of the host's innate and adaptive immune systems, leading to enhanced anti-tumor activity.[1][2] this compound has been shown to activate natural killer (NK) cells, macrophages, and T cells, making it a promising candidate for cancer immunotherapy research.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of metastatic cancer, specifically focusing on the widely used B16 melanoma model.

Mechanism of Action: NOD1/NOD2 Signaling Pathway

This compound is known to interact with the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, particularly NOD1. This pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response. In the context of cancer, activation of the NOD1 pathway by this compound can lead to the production of pro-inflammatory cytokines and chemokines, creating an anti-tumor microenvironment and enhancing the function of immune effector cells.

FK565_Signaling_Pathway This compound Signaling Pathway in Cancer Immunotherapy FK565 This compound NOD1 NOD1 FK565->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits NFkB NF-κB RIPK2->NFkB MAPK MAPK RIPK2->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Immune_Cells NK cells, Macrophages, T cells Cytokines->Immune_Cells Recruits & Activates Anti_Tumor Anti-Tumor Immunity Immune_Cells->Anti_Tumor Mediates

This compound activates the NOD1 signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in murine models of metastatic cancer.

Treatment GroupDose (mg/kg)Administration RouteFrequencyDurationOutcome MeasureResultReference
This compound25-50i.v.3 times/week4 weeksOptimal therapeutic activity in experimental and spontaneous metastasesSignificant[1][2]
This compound>5i.v.Not SpecifiedNot SpecifiedAugmentation of NK cells and macrophagesSignificant[1][2]

Further quantitative data on percentage of metastasis inhibition, reduction in tumor nodules, and survival rates are currently limited in publicly available literature and require further investigation.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound in a murine model of metastatic melanoma.

Protocol 1: Experimental Metastasis Model with B16-F10 Melanoma Cells

This protocol describes the induction of experimental lung metastases in C57BL/6 mice via intravenous injection of B16-F10 melanoma cells, followed by treatment with this compound.

Materials:

  • B16-F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • This compound

  • Sterile, pyrogen-free saline for injection

  • Insulin syringes (28-30 gauge)

  • Anesthesia (e.g., isoflurane)

Experimental Workflow:

Experimental_Workflow Experimental Metastasis Workflow cluster_prep Preparation cluster_injection In Vivo Procedure cluster_analysis Analysis Cell_Culture 1. Culture B16-F10 Cells Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Tumor_Injection 4. Inject B16-F10 Cells (i.v.) Cell_Harvest->Tumor_Injection FK565_Prep 3. Prepare this compound Solution Treatment 5. Administer this compound (i.v.) FK565_Prep->Treatment Tumor_Injection->Treatment Monitoring 6. Monitor Mice Treatment->Monitoring Endpoint 7. Euthanize & Harvest Lungs Monitoring->Endpoint Metastasis_Quant 8. Quantify Lung Metastases Endpoint->Metastasis_Quant

Workflow for the experimental metastasis model.

Procedure:

  • Cell Culture: Culture B16-F10 melanoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the concentration to 1 x 10^6 viable cells/mL in PBS.

  • This compound Preparation:

    • Note: Specific solubilization instructions for this compound may vary. It is recommended to consult the manufacturer's data sheet. A general procedure for peptide-based drugs is as follows:

    • Aseptically prepare a stock solution of this compound in a small amount of sterile, pyrogen-free water or a suitable buffer.

    • Further dilute the stock solution with sterile saline to the desired final concentration for injection (e.g., for a 25 mg/kg dose in a 20g mouse receiving a 100 µL injection, the concentration would be 5 mg/mL).

  • Tumor Cell Inoculation:

    • Anesthetize C57BL/6 mice.

    • Inject 100 µL of the B16-F10 cell suspension (1 x 10^5 cells) into the lateral tail vein using an insulin syringe.

  • This compound Administration:

    • Administer the prepared this compound solution (e.g., 25-50 mg/kg) via intravenous injection into the lateral tail vein.[1][2]

    • A typical treatment schedule is three times per week for four weeks, starting the day after tumor cell inoculation.[1][2]

    • A control group should receive injections of the vehicle solution.

  • Monitoring:

    • Monitor the mice daily for signs of tumor burden and general health. Record body weights regularly.

  • Endpoint and Metastasis Assessment:

    • At a predetermined endpoint (e.g., 14-21 days after tumor inoculation), euthanize the mice.

    • Carefully dissect the lungs and rinse with PBS.

    • Count the number of visible metastatic nodules on the lung surface.

    • For more quantitative analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) to count metastatic foci under a microscope.

Protocol 2: Spontaneous Metastasis Model with B16-F10 Melanoma Cells

This protocol outlines the establishment of a primary tumor that spontaneously metastasizes to distant organs.

Materials: Same as Protocol 1.

Procedure:

  • Cell and this compound Preparation: Prepare B16-F10 cells and this compound solution as described in Protocol 1.

  • Primary Tumor Implantation:

    • Anesthetize C57BL/6 mice.

    • Inject 50 µL of the B16-F10 cell suspension (5 x 10^4 cells) subcutaneously into the flank or footpad of the mouse.

  • This compound Administration:

    • Begin this compound treatment (e.g., 25-50 mg/kg, i.v., three times a week) when the primary tumor becomes palpable or reaches a specific size (e.g., 50-100 mm³).[1][2]

  • Primary Tumor Monitoring and Resection (Optional):

    • Measure the primary tumor volume regularly using calipers (Volume = 0.5 x length x width²).

    • To study the effect of this compound on established metastases, the primary tumor can be surgically resected once it reaches a certain size (e.g., 500-1000 mm³).

  • Metastasis Assessment:

    • At the study endpoint, euthanize the mice and perform a necropsy to examine for metastases in distant organs, primarily the lungs and lymph nodes.

    • Quantify metastases as described in Protocol 1.

Conclusion

This compound demonstrates significant potential as an immunotherapeutic agent for the treatment of metastatic cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-metastatic effects of this compound in a preclinical murine model. Further studies are warranted to elucidate the precise quantitative impact of this compound on tumor burden and survival and to optimize its therapeutic application.

References

Application Notes and Protocols for Assessing Cell Viability in the Presence of FK-565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565 is a synthetic acyltripeptide with potent immunomodulatory properties.[1][2][3] Primarily recognized as a biological response modifier, this compound activates various components of the immune system, including macrophages and natural killer (NK) cells, to exert cytotoxic effects against tumor cells.[1][2] This document provides detailed application notes and experimental protocols for assessing cell viability in the presence of this compound, with a focus on assays that measure the indirect cytotoxic effects mediated by immune cells. These protocols are designed for researchers in immunology, oncology, and drug development who are investigating the therapeutic potential of this compound.

The primary mechanism of this compound involves the activation of immune effector cells, which in turn target and eliminate cancer cells. Therefore, standard cell viability assays are adapted to a co-culture system where the viability of cancer cells is measured after being exposed to immune cells pre-treated with this compound.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on immune cell activation and subsequent target cell cytotoxicity. This data is illustrative and compiled from findings reported in the scientific literature.[1]

Table 1: Effect of this compound on Macrophage-Mediated Cytotoxicity against B16 Melanoma Cells

This compound Concentration (µg/mL)Peritoneal Macrophage TreatmentTarget Cell LineIncubation Time (hours)Result
0.5In vitro activationB16 Melanoma24Significant cytotoxicity observed
25In vitro activationB16 Melanoma24Maximal and reproducible cytotoxicity

Table 2: In Vivo Administration of this compound and its Effect on Macrophage Activation

This compound Dose (mg/kg)Administration RouteTarget Cell LineEffect
10Intraperitoneal injectionB16 MelanomaActivation of peritoneal macrophages to kill B16 melanoma cells

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound is known to act as a ligand for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. Activation of NOD1 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines. This, in turn, enhances the cytotoxic capabilities of immune cells such as macrophages.

FK565_Signaling_Pathway This compound Signaling Pathway via NOD1 FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates & Activates NFkB NF-κB IKK_complex->NFkB Phosphorylates IκBα, leading to NF-κB activation Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Induces Gene Transcription Macrophage_Activation Macrophage Activation Cytokines->Macrophage_Activation Promotes

Caption: this compound activates the NOD1 signaling pathway in immune cells.

Experimental Workflow for Assessing this compound Mediated Cytotoxicity

The following diagram outlines the general workflow for evaluating the efficacy of this compound in promoting immune cell-mediated cytotoxicity against cancer cells.

Experimental_Workflow Experimental Workflow cluster_immune_cell_prep Immune Cell Preparation cluster_coculture Co-culture cluster_viability_assay Cell Viability Assessment Immune_Cells Isolate Immune Cells (e.g., Peritoneal Macrophages) FK565_Treatment Treat Immune Cells with this compound Immune_Cells->FK565_Treatment Co_Culture Co-culture Activated Immune Cells with Target Cells FK565_Treatment->Co_Culture Target_Cells Culture Target Cancer Cells Target_Cells->Co_Culture Viability_Assay Perform Cell Viability Assay (e.g., MTT or LDH) Co_Culture->Viability_Assay Data_Analysis Analyze Data & Determine % Cytotoxicity Viability_Assay->Data_Analysis

Caption: Workflow for measuring this compound's indirect cytotoxic effects.

Experimental Protocols

Herein are detailed protocols for the MTT and LDH assays, which are commonly used to assess cell viability. These protocols are presented in a general format and should be optimized for your specific cell types and experimental conditions. A specific section is included on how to adapt these assays for a co-culture experiment with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]

Materials:

  • Target cancer cell line

  • Immune cells (e.g., peritoneal macrophages)

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Immune Cell Activation:

    • Isolate and culture immune cells in a suitable medium.

    • Treat the immune cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Target Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Co-culture:

    • After the 24-hour incubation, carefully remove the medium from the wells containing the target cells.

    • Add the this compound-activated immune cells (and control immune cells) to the wells with the target cells at an appropriate effector-to-target ratio.

    • Incubate the co-culture for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the co-incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated sample / Absorbance of control sample) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. It is a reliable marker for cytotoxicity.

Materials:

  • Target cancer cell line

  • Immune cells

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Microplate reader

Protocol:

  • Immune Cell Activation and Target Cell Seeding:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Co-culture:

    • Follow step 3 as described in the MTT assay protocol.

  • Sample Collection:

    • After the co-incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release as per the kit's instructions: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the immunomodulatory and anti-tumor effects of this compound. By adapting standard cell viability assays to a co-culture system, it is possible to effectively quantify the cytotoxic potential of this compound-activated immune cells. Careful optimization of these protocols for specific cell types and experimental conditions will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic promise of this compound.

References

In Vivo Administration of FK-565: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of FK-565, a synthetic immunomodulatory peptide. This document outlines various administration routes, detailed experimental protocols, and the underlying signaling pathways, designed to assist in the preclinical evaluation of this compound for its therapeutic potential.

Summary of In Vivo Administration Routes and Dosages for this compound

This compound has been investigated through several in vivo administration routes in murine models. The choice of administration route can significantly impact the observed immunological and therapeutic outcomes. The following table summarizes the key administration routes and the corresponding dosage ranges reported in preclinical studies.

Administration RouteDosage RangeFrequencyObserved EffectsReference
Intravenous (i.v.) > 5 mg/kg, optimal at 25-50 mg/kgThree times per week for 4 weeksAugmentation of natural killer (NK) cells and macrophages; therapeutic activity against experimental and spontaneous metastases.[1][2][1][2]
Intraperitoneal (i.p.) 10 mg/kgMultiple injectionsActivation of peritoneal macrophages to a tumoricidal state; slight but significant inhibition of lung metastases.[3][3]
Subcutaneous (s.c.) Not specified in detail, but effectivePre-challengeEnhanced host defense against microbial infections.[4][5][4][5]
Oral (p.o.) Not specified in detail, but effectivePre-challengeEnhanced host defense against microbial infections; effective by both parenteral and oral routes.[4][5][6][4][5][6]

Mechanism of Action: The NOD1 Signaling Pathway

This compound is known to exert its immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Upon binding of this compound, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction triggers downstream signaling cascades, prominently involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] The activation of these pathways culminates in the transcription of various pro-inflammatory cytokines and chemokines, leading to the activation of immune cells such as macrophages and NK cells.

FK565_NOD1_Signaling FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, JNK) RIPK2->MAPK_pathway Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFkB NF-κB IκBα->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to MAPK_pathway->nucleus Signals to gene_transcription Gene Transcription (Pro-inflammatory Cytokines, Chemokines) nucleus->gene_transcription Initiates immune_response Immune Cell Activation (Macrophages, NK cells) gene_transcription->immune_response Leads to

This compound activates the NOD1 signaling pathway, leading to immune cell activation.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound, as well as for the assessment of its immunological effects in vivo.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile saline or PBS to achieve the final desired concentration.

  • Vortex the tube thoroughly until the this compound is completely dissolved.

  • Filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vivo Administration Protocols

1. Intravenous (i.v.) Injection:

  • Animal Model: Mouse (e.g., C57BL/6, BALB/c)

  • Dosage: 25-50 mg/kg

  • Vehicle: Sterile saline

  • Procedure:

    • Restrain the mouse appropriately.

    • Warm the tail vein with a heat lamp or warm water to facilitate vasodilation.

    • Inject the prepared this compound solution slowly into the lateral tail vein using a 27-30 gauge needle.

    • The typical injection volume is 100-200 µL.

2. Intraperitoneal (i.p.) Injection:

  • Animal Model: Mouse

  • Dosage: 10 mg/kg

  • Vehicle: Sterile saline or PBS

  • Procedure:

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the this compound solution. The typical injection volume is 200-500 µL.

3. Subcutaneous (s.c.) Injection:

  • Animal Model: Mouse

  • Vehicle: Sterile saline or PBS

  • Procedure:

    • Gently lift a fold of skin on the back of the mouse, between the shoulder blades.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

    • Inject the this compound solution to form a small bleb under the skin.

    • The typical injection volume is 100-200 µL.

4. Oral Gavage (p.o.):

  • Animal Model: Mouse

  • Vehicle: Water or other suitable vehicle

  • Procedure:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Restrain the mouse firmly and gently insert the gavage needle into the esophagus.

    • Administer the this compound solution slowly to prevent regurgitation and aspiration. The typical volume is 100-200 µL.

Assessment of Macrophage Activation

Protocol for Peritoneal Macrophage Isolation and Activation Assay:

  • Administer this compound to mice via the desired route (e.g., i.p. injection of 10 mg/kg).

  • After a specified time (e.g., 24-72 hours), euthanize the mice.

  • Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.

  • Gently massage the abdomen for 1-2 minutes.

  • Aspirate the peritoneal fluid containing the macrophages.

  • Centrifuge the cell suspension, resuspend the cells in culture medium, and count them.

  • Plate the cells and allow them to adhere for 2-4 hours.

  • Wash away non-adherent cells. The remaining adherent cells are the peritoneal macrophages.

  • Assess macrophage activation through various assays, such as:

    • Phagocytosis Assay: Co-culture macrophages with fluorescently labeled particles (e.g., latex beads) or bacteria and quantify uptake by flow cytometry or fluorescence microscopy.

    • Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

Assessment of Natural Killer (NK) Cell Cytotoxicity

Protocol for Splenic NK Cell Isolation and Cytotoxicity Assay:

  • Administer this compound to mice (e.g., i.v. injection of 25-50 mg/kg).

  • After a specified time (e.g., 24-48 hours), euthanize the mice and aseptically remove the spleen.

  • Prepare a single-cell suspension from the spleen by mechanical dissociation.

  • Lyse red blood cells using an ACK lysis buffer.

  • Isolate NK cells from the splenocyte population using a negative selection kit (magnetic-activated cell sorting).

  • Perform a cytotoxicity assay, such as a chromium-51 release assay or a flow cytometry-based assay, using a susceptible target cell line (e.g., YAC-1 cells).

  • Co-culture the isolated NK cells (effector cells) with the labeled target cells at different effector-to-target ratios.

  • After incubation, measure the release of the label (e.g., 51Cr) or the percentage of dead target cells to determine the cytotoxic activity of the NK cells.

Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis animal_prep Animal Acclimatization (e.g., 1 week) admin_route This compound Administration (i.v., i.p., s.c., or p.o.) animal_prep->admin_route fk565_prep This compound Solution Preparation fk565_prep->admin_route euthanasia Euthanasia and Tissue Collection admin_route->euthanasia macrophage_iso Macrophage Isolation euthanasia->macrophage_iso nk_iso NK Cell Isolation euthanasia->nk_iso mac_act_assay Macrophage Activation Assays macrophage_iso->mac_act_assay nk_cyto_assay NK Cell Cytotoxicity Assay nk_iso->nk_cyto_assay data_analysis Data Analysis and Interpretation mac_act_assay->data_analysis nk_cyto_assay->data_analysis

General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Measuring Cytokine Release Following FK-565 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565, a synthetic heptanoyl-tripeptide, is a potent immunomodulatory agent that functions as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing peptidoglycan (PGN) fragments from bacteria. Activation of NOD1 by ligands such as this compound triggers a signaling cascade that results in the production of various pro-inflammatory cytokines and chemokines. This document provides detailed protocols for the in vitro stimulation of immune cells with this compound and the subsequent quantification of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of this compound Action and Cytokine Induction

This compound mimics a component of bacterial peptidoglycan, specifically the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) moiety, which is recognized by the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm of host cells. Upon binding, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (also known as RICK). This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins. The subsequent polyubiquitination of RIPK2 serves as a scaffold to activate downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines.

Signaling Pathway of this compound-Induced Cytokine Production

FK565_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565_ext This compound FK565_int This compound FK565_ext->FK565_int Cellular Uptake NOD1 NOD1 FK565_int->NOD1 Binds to RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TRAF3 TRAF3 RIPK2->TRAF3 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates IRF7 IRF7 TRAF3->IRF7 Activates NFkB NF-κB IKK_complex->NFkB Phosphorylates IκBα leading to NF-κB release p_NFkB p-NF-κB DNA DNA p_NFkB->DNA Translocates to Nucleus p_IRF7 p-IRF7 p_IRF7->DNA Translocates to Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-1β, IL-6, TNF-α, CCL5) DNA->Cytokines Gene Transcription IFN Type I Interferons DNA->IFN Gene Transcription

Caption: this compound activates the NOD1 signaling pathway, leading to cytokine production.

Data Presentation: Expected Cytokine Profile after this compound Stimulation

The following table summarizes the expected cytokine response following stimulation with this compound. The quantitative data is based on in vivo studies in mice, and the qualitative data is derived from in vitro studies with human cells.[1] It is important to note that this compound can act synergistically with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), to enhance cytokine production.[2]

Cytokine/ChemokineCell Type(s)Expected Response to this compoundExample Quantitative Data (in vivo, mouse plasma)[1]
Interleukin-1α (IL-1α) Macrophages, Dendritic CellsIncreased expressionIncreased
Interleukin-1β (IL-1β) Macrophages, MonocytesSignificant increase in secretion~15 pg/mL (correlated with inflammation)
Interleukin-5 (IL-5) T-cellsIncreased expressionIncreased
Interleukin-6 (IL-6) Macrophages, Monocytes, Dendritic CellsModest increase when used alone, synergistic increase with TLR agonists[2][3]Lower than in CAWS-induced model
Interleukin-12 (IL-12) p70 Dendritic Cells, MacrophagesSynergistic increase with TLR agonists[4]Not typically measured alone
Interferon-γ (IFN-γ) NK cells, T-cellsSynergistic increase with TLR agonists[4]Lower than in CAWS-induced model
Tumor Necrosis Factor-α (TNF-α) Macrophages, Monocytes, T-cellsModest increase when used alone, synergistic increase with TLR agonists[2][5]Lower than in CAWS-induced model
RANTES (CCL5) Smooth Muscle Cells, MacrophagesIncreased production[6]Increased

Experimental Protocols

Part 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol outlines the stimulation of human PBMCs with this compound to induce cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates, flat-bottom

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Complete RPMI Medium: Supplement RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.

  • Cell Preparation: Thaw cryopreserved human PBMCs and wash them with PBS. Resuspend the cells in complete RPMI medium and perform a cell count to determine viability. Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI medium.

  • Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • Stimulation:

    • Prepare working solutions of this compound in complete RPMI medium from the stock solution. A typical final concentration range for stimulation is 0.1 to 100 µg/mL.[5]

    • Add 100 µL of the this compound working solution to the appropriate wells.

    • For a negative control, add 100 µL of complete RPMI medium containing the same final concentration of DMSO used for the highest this compound concentration.

    • For a positive control, consider using a known stimulus like LPS (100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours. The optimal incubation time may vary depending on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: Cytokine Quantification by Sandwich ELISA

This is a general protocol for a sandwich ELISA. It is recommended to use a commercial ELISA kit for the specific cytokine of interest and follow the manufacturer's instructions.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Experimental Workflow

ELISA_Workflow cluster_stimulation Part 1: Cell Stimulation cluster_elisa Part 2: Cytokine ELISA A Prepare Complete RPMI Medium C Prepare and Seed PBMCs (1x10^5/well) A->C B Prepare this compound Stock Solution D Add this compound and Controls to Wells B->D C->D E Incubate for 24-48 hours D->E F Collect Supernatant E->F I Add Standards and Supernatants F->I Transfer Supernatant G Coat Plate with Capture Antibody H Block Plate G->H H->I J Add Detection Antibody I->J K Add Streptavidin-HRP J->K L Add TMB Substrate K->L M Add Stop Solution L->M N Read Absorbance at 450 nm M->N O Analyze Data N->O

Caption: Workflow for this compound stimulation and subsequent cytokine ELISA.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in FK-565 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FK-565, a potent immunoactive peptide and NOD1 agonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting inconsistent results in your this compound experiments.

Q1: We are observing significant variability in macrophage activation with this compound between experiments. What are the potential causes?

A1: Inconsistent macrophage activation is a common challenge and can stem from several factors:

  • Cell Source and Type: Macrophages derived from different sources (e.g., bone marrow-derived macrophages [BMDMs], peritoneal macrophages, or cell lines like THP-1) can exhibit varied responses to NOD1 agonists. Furthermore, the differentiation protocol used (e.g., M-CSF vs. GM-CSF) can lead to distinct macrophage subsets with different sensitivities to this compound.[1][2]

  • Cell Passage Number: Continuous cell lines can undergo phenotypic and genotypic changes with increasing passage numbers.[3] High-passage cells may have altered NOD1 expression or downstream signaling efficiency, leading to diminished or inconsistent responses. It is crucial to use cells within a consistent and low passage range.

  • This compound Preparation and Storage: As a peptide, this compound's stability and solubility are critical. Improper storage, repeated freeze-thaw cycles, or incorrect solubilization can lead to degradation or aggregation, reducing its effective concentration.[4][5]

  • Endotoxin Contamination: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides), which are potent activators of macrophages through TLR4, not NOD1.[4] This can lead to non-specific activation and confound your results. Ensure you are using a high-purity, endotoxin-free grade of this compound.

Q2: Our NF-κB reporter assay shows inconsistent activation with this compound. How can we troubleshoot this?

A2: Variability in NF-κB reporter assays can be addressed by examining the following:

  • Stimulation Time: The kinetics of NF-κB activation are transient. It is important to perform a time-course experiment to determine the optimal stimulation time for maximal NF-κB activation in your specific cell system.[6]

  • This compound Concentration: The dose-response to this compound can vary between cell types.[7][8][9] A comprehensive dose-response curve should be generated to identify the optimal concentration range for your experiments.

  • Assay Controls: Always include appropriate positive and negative controls. A positive control (e.g., TNF-α) will confirm that the NF-κB signaling pathway is functional in your cells. A vehicle control (the solvent used to dissolve this compound) is essential to rule out any effects of the solvent itself.

  • Nuclear Translocation vs. Reporter Activity: Measuring nuclear translocation of NF-κB subunits (e.g., p65) by immunofluorescence or Western blot of nuclear fractions can be a valuable orthogonal method to confirm reporter assay results.[6][10][11]

Q3: We are seeing inconsistent cytokine production (e.g., TNF-α, IL-6) in response to this compound. What should we check?

A3: Cytokine quantification can be influenced by several factors:

  • Assay Method: Different cytokine detection methods (e.g., ELISA, multiplex bead arrays) have varying sensitivities and dynamic ranges.[12][13][14] Inconsistencies can arise if different methods are used across experiments.

  • Sample Handling: Cytokines can be unstable in collected supernatants.[15] Ensure consistent and appropriate sample handling and storage procedures are followed. Minimize the time between sample collection and analysis.

  • Cell Density: The number of cells seeded per well can significantly impact the final concentration of secreted cytokines. Maintain consistent cell seeding densities across all experiments.

  • Synergistic Effects: If other stimuli are present in your culture system, even at low levels (e.g., trace endotoxin), they may synergistically enhance cytokine production with this compound, leading to variability.[16]

Q4: In our in vivo studies with this compound, we are observing variable efficacy. What factors could be contributing to this?

A4: In vivo experiments introduce additional layers of complexity:

  • Route of Administration: The method of this compound delivery (e.g., intravenous, intraperitoneal, oral) can significantly impact its bioavailability and efficacy.[7][17]

  • Animal Strain and Health Status: Different mouse strains can exhibit varied immune responses.[18] The overall health and microbiome of the animals can also influence their response to immunomodulators.

  • Dosing and Formulation: The dose, frequency of administration, and the formulation used to deliver this compound are critical parameters that need to be optimized for consistent results.[7]

Data Summary Tables

Table 1: Reported Effective Concentrations of this compound in Preclinical Models

Experimental System Cell/Animal Model Effective Concentration/Dose Observed Effect
In VitroMurine Peritoneal Macrophages0.5 - 25 µg/mLTumoricidal activation
In VitroHuman Peripheral Blood Mononuclear Cells0.1 - 100 µg/mLEnhancement of NK-cell activity
In VivoMice10 mg/kg (intraperitoneal)Activation of macrophages to kill B16 melanoma cells
In VivoMice25 - 50 mg/kg (intravenous)Optimal therapeutic activity against metastases

Table 2: Common Sources of Inconsistency in this compound Experiments and Recommended Solutions

Source of Inconsistency Potential Cause Recommended Solution
Reagent This compound degradationAliquot upon receipt and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.
This compound insolubilityEnsure complete solubilization in the appropriate solvent before diluting in culture medium.[19]
Endotoxin contaminationUse high-purity, endotoxin-free this compound.
Cell Culture High cell passage numberUse cells within a defined, low passage number range.[3]
Inconsistent cell densityStandardize cell seeding density for all experiments.
Cell line misidentification/contaminationRegularly authenticate cell lines.
Assay Inconsistent incubation timesPerform time-course experiments to determine optimal stimulation duration.
Inappropriate assay endpointUse multiple, complementary assays to confirm findings (e.g., NF-κB translocation and target gene expression).
Variability in cytokine detectionStandardize sample collection, storage, and assay methodology.[12][13][15][20]

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation Assay

  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

  • Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or controls (vehicle and positive control like LPS).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for cytokine production).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatants and quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.

    • Nitric Oxide Production: Measure nitric oxide production in the supernatant using the Griess assay.

    • Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects of the treatment.

Protocol 2: NF-κB Nuclear Translocation Assay (Western Blot)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the optimal time determined in a time-course experiment (e.g., 30-60 minutes).

  • Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against an NF-κB subunit (e.g., p65).

    • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative amount of the NF-κB subunit in the nucleus versus the cytoplasm.

Visualizations

FK565_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Ub Ubiquitination IkB->Ub NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Initiates Transcription

Caption: this compound signaling pathway leading to NF-κB activation.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagent Verify this compound (Purity, Solubility, Storage) Start->Check_Reagent Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Check_Cells Assess Cell Health & Culture (Passage #, Density, Contamination) Cells_OK Cells OK? Check_Cells->Cells_OK Review_Protocol Review Experimental Protocol (Concentration, Time, Controls) Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Optimize Optimize Protocol (Dose-Response, Time-Course) Reagent_OK->Optimize No Cells_OK->Review_Protocol Yes Cells_OK->Optimize No Protocol_OK->Optimize No Success Consistent Results Protocol_OK->Success Yes Optimize->Start Failure Still Inconsistent: Consult Literature/ Technical Support

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

FK-565 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of FK-565.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic acyltripeptide that acts as a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and also shows activity towards NOD2.[1][2] Its primary mechanism of action involves binding to these intracellular pattern recognition receptors, which triggers downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] This activation leads to the production of pro-inflammatory cytokines and chemokines, thereby modulating the innate immune response.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound, like many synthetic peptides, can exhibit limited solubility in aqueous solutions. The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO).[4] For most in vitro cell-based assays, a high-concentration stock solution in DMSO can be prepared and then further diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.[5]

Q3: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I fix this?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To resolve this, you can try the following:

  • Vortexing: Vigorously vortex the solution for a few minutes.

  • Sonication: Use a bath sonicator to aid in the dissolution of the precipitate.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.

Always visually inspect your solution to ensure the precipitate has fully redissolved before use.

Q4: Can I dissolve this compound directly in water or PBS?

A4: Direct dissolution of this compound in water or phosphate-buffered saline (PBS) is generally not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Solubility Issues

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO incrementally. Use vortexing or sonication to aid dissolution. Gentle warming to 37°C can also be attempted.
A precipitate forms immediately upon adding the DMSO stock to aqueous media. The compound has "crashed out" of solution due to poor aqueous solubility at the desired concentration.Try diluting the DMSO stock into the aqueous media more slowly while vortexing. Consider lowering the final concentration of this compound. The use of a surfactant like Tween 80 (at a low concentration) in the final solution may also help to maintain solubility.
The solution is cloudy or contains visible particles after attempting to dissolve. Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution at a low speed to pellet any undissolved material and carefully transfer the supernatant to a new tube. Consider filtering the solution through a 0.22 µm syringe filter if compatible with your experimental setup.
Inconsistent experimental results. Potential issues with the stock solution, such as degradation or inaccurate concentration due to incomplete dissolution.Prepare a fresh stock solution of this compound. Ensure the compound is fully dissolved before making dilutions. Always include a vehicle control (e.g., the same final concentration of DMSO without this compound) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Calculate Required DMSO Volume:

    • The molecular weight of this compound is 502.6 g/mol .

    • To prepare a 10 mM solution from 1 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = [ (0.001 g / 502.6 g/mol ) / 0.010 mol/L ] * 1,000,000 µL/L

      • Volume (µL) ≈ 199 µL

  • Dissolution:

    • Carefully add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.

    • If dissolution is slow, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathway activated by this compound and a general experimental workflow for its use.

FK565_NOD1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 RIPK2 RIPK2 NOD1->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Ubiquitination NFkappaB_IkappaB NF-κB-IκB Complex NFkappaB_dimer NF-κB (p65/p50) NFkappaB_nucleus NF-κB NFkappaB_dimer->NFkappaB_nucleus Translocation NFkappaB_IkappaB->NFkappaB_dimer IκB Degradation DNA DNA NFkappaB_nucleus->DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription

Caption: this compound activation of the NOD1 signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock cell_culture Culture Cells of Interest start->cell_culture treatment Treat Cells with This compound (and controls) prep_stock->treatment cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Analyze Cellular Response (e.g., Cytokine ELISA, Western Blot, qPCR) incubation->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Optimizing FK-565 Concentration for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of FK-565 in primary cell cultures. Find troubleshooting tips and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic acyltripeptide that acts as a potent biological response modifier. Its primary mechanism of action is the activation of the innate immune system through the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) receptor.[1][2][3][4][5] As a NOD1 agonist, this compound mimics a component of bacterial peptidoglycan, triggering downstream signaling pathways that lead to the activation of immune cells and the production of cytokines.[4][5]

Q2: What are the typical applications of this compound in primary cell culture experiments?

This compound is primarily used for its immunomodulatory properties in vitro. Common applications include:

  • Activation of macrophages and monocytes: this compound enhances macrophage spreading, phagocytosis, and the production of signaling molecules like superoxide anions.[6]

  • Enhancement of Natural Killer (NK) cell activity: It can augment the cytotoxic activity of NK cells against target cells.[7][8]

  • Modulation of lymphocyte responses: this compound can stimulate lymphocyte proliferation and cytokine production.[9][10]

  • Synergistic effects with other stimuli: It can be used in combination with other agents, such as TLR agonists (e.g., LPS) or cytokines (e.g., IFN-γ), to synergistically enhance immune responses.[1][2][11]

Q3: What is the recommended concentration range for this compound in primary cell cultures?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Based on published studies, a broad range of 0.1 µg/mL to 100 µg/mL has been used. For specific cell types, narrower ranges are often reported. For instance, enhancement of NK-cell activity has been observed at concentrations as low as 2 µg/mL.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture system.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my primary cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment. Titrate this compound across a wide range (e.g., 0.01 µg/mL to 100 µg/mL) to identify the optimal concentration for your specific cell type and assay.

  • Possible Cause 2: Cell Type Specificity.

    • Solution: Confirm that your primary cell type expresses NOD1, the receptor for this compound. Cells lacking NOD1 will not respond to this compound stimulation. Consider using a positive control cell line known to respond to this compound.

  • Possible Cause 3: Presence of Adherent Suppressor Cells.

    • Solution: In mixed lymphocyte cultures, adherent cells like monocytes can sometimes suppress the activity of other cells (e.g., NK cells).[7] Consider depleting adherent cells before treating with this compound to observe the desired effect on non-adherent cells.[7]

Issue 2: High levels of cell death observed after this compound treatment.

  • Possible Cause 1: this compound Cytotoxicity at High Concentrations.

    • Solution: High concentrations of any compound can be toxic to cells. Reduce the concentration of this compound used. Refer to the dose-response data to select a concentration that provides the desired biological effect without inducing significant cell death. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to assess cytotoxicity across a range of this compound concentrations.

  • Possible Cause 2: Synergistic Toxicity with Other Culture Components.

    • Solution: If co-treating with other compounds (e.g., other immune activators or drugs), consider the possibility of synergistic toxicity. Test the toxicity of each compound individually and in combination to identify the source of the problem.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Primary Cell Isolations.

    • Solution: Primary cells can have inherent variability between donors. Standardize your cell isolation and culture protocols as much as possible.[12][13] Document donor information and passage number, and aim to use cells from multiple donors to ensure the reproducibility of your findings.

  • Possible Cause 2: Reagent Quality.

    • Solution: Ensure the quality and stability of your this compound stock solution. Prepare fresh dilutions for each experiment from a validated stock. Store the stock solution according to the manufacturer's recommendations.

Data Presentation

Table 1: Effective Concentrations of this compound in Different Primary Cell Types

Cell TypeApplicationEffective Concentration Range (µg/mL)Key ObservationsReference
Human Peripheral Blood Mononuclear Cells (MNCs)Enhancement of NK-cell activity0.1 - 100Optimal enhancement at 2 µg/mL when adherent cells are removed.[7]
Human Peripheral Blood Mononuclear Cells (MNCs)Potentiation of LAK-cell generation (with IL-2)0.1 - 100Synergistic interaction with IL-2 observed across all tested concentrations.[7]
Mouse Spleen CellsStimulation of mixed lymphocyte reaction0.1 - 100Stimulation index of 6-10 observed.[9]
Murine Peritoneal MacrophagesEnhanced production of TNF and RNI10---[10]
Murine Splenic LymphocytesEnhanced production of TNF10---[10]
Human Blood Lymphocytes (monocyte-depleted)Augmentation of NK cell activity10 - 100Significant augmentation of cytotoxicity against K-562 target cells.[8]

Experimental Protocols

Protocol 1: Assessment of NK-Cell Activity Enhancement

  • Primary Cell Isolation: Isolate human peripheral blood mononuclear cells (MNCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • (Optional) Adherent Cell Depletion: To remove monocytes, plate the MNCs in a tissue culture flask and incubate for 1-2 hours at 37°C. The non-adherent cells (lymphocytes) can then be gently collected.

  • Cell Culture: Culture the lymphocytes in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • This compound Treatment: Add this compound to the cell cultures at various concentrations (e.g., 0.1, 1, 2, 10, 50, 100 µg/mL). Include an untreated control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay: Co-culture the treated lymphocytes (effector cells) with a target cell line (e.g., K-562) at different effector-to-target ratios.

  • Data Analysis: Measure target cell lysis using a standard method, such as a chromium-51 release assay or a non-radioactive cytotoxicity assay. Calculate the percentage of specific lysis for each this compound concentration and compare it to the untreated control.

Protocol 2: Macrophage Activation Assay

  • Primary Cell Isolation: Isolate peritoneal macrophages from mice by peritoneal lavage.

  • Cell Culture: Plate the macrophages in a complete DMEM medium supplemented with 10% fetal bovine serum and antibiotics. Allow the cells to adhere for 2-4 hours and then wash away non-adherent cells.

  • This compound Treatment: Treat the adherent macrophages with this compound at the desired concentration (e.g., 10 µg/mL). Include an untreated control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the culture supernatants to measure the production of secreted molecules.

  • Analysis of Cytokine Production: Measure the concentration of cytokines such as TNF-α in the supernatants using an ELISA kit.

  • Analysis of Reactive Nitrogen Intermediates (RNI): Measure the accumulation of nitrite in the supernatants using the Griess reagent, which is an indicator of nitric oxide production.

Visualizations

FK565_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1 NOD1 This compound->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway Activates NF_kappaB NF-κB IKK_complex->NF_kappaB Activates Gene_expression Gene Expression (e.g., Cytokines) NF_kappaB->Gene_expression Translocates to nucleus and induces MAPK_pathway->Gene_expression Induces

Caption: A diagram illustrating the intracellular signaling pathway activated by this compound through the NOD1 receptor.

Troubleshooting_Workflow Troubleshooting this compound Experiments Start Experiment Start Problem No/Low Response to this compound Start->Problem High_Cytotoxicity High Cell Death Observed Start->High_Cytotoxicity Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Concentration Perform Dose-Response (0.01-100 µg/mL) Problem->Check_Concentration Is concentration optimal? Check_Cell_Type Confirm NOD1 Expression (Positive Control) Check_Concentration->Check_Cell_Type No Success Successful Experiment Check_Concentration->Success Yes Deplete_Adherent_Cells Deplete Adherent Cells (for mixed cultures) Check_Cell_Type->Deplete_Adherent_Cells No Check_Cell_Type->Success Yes Deplete_Adherent_Cells->Success Reduce_Concentration Lower this compound Concentration High_Cytotoxicity->Reduce_Concentration Is concentration too high? Check_Synergistic_Toxicity Assess Co-treatment Toxicity Reduce_Concentration->Check_Synergistic_Toxicity No Reduce_Concentration->Success Check_Synergistic_Toxicity->Success Standardize_Protocol Standardize Cell Isolation and Culture Protocol Inconsistent_Results->Standardize_Protocol Is protocol standardized? Check_Reagent_Quality Validate this compound Stock Standardize_Protocol->Check_Reagent_Quality No Standardize_Protocol->Success Check_Reagent_Quality->Success

Caption: A workflow diagram for troubleshooting common issues encountered during experiments with this compound in primary cell cultures.

References

Technical Support Center: FK-565 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FK-565 in in vitro experiments. The information is designed to help identify and understand potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a synthetic dipeptide that acts as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor (PRR) that recognizes components of bacterial peptidoglycan.[1] Upon binding to NOD1, this compound triggers a signaling cascade that typically results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines, and enhancing innate immune responses.[1]

Q2: I'm observing a cellular response to this compound in a cell line that is reported to be NOD1-deficient. What could be the cause?

A2: This could indicate a potential off-target effect. First, confirm the NOD1-negative status of your cell line through qPCR or Western blot. If the cell line is indeed NOD1-negative, the observed activity could be due to this compound interacting with another cellular target. It is also possible that the this compound preparation is contaminated with other biologically active substances, such as endotoxin (LPS).

Q3: Can this compound interact with other pattern recognition receptors (PRRs)?

A3: While this compound is a selective NOD1 agonist, cross-reactivity with other PRRs, although not widely reported, cannot be entirely ruled out, especially at high concentrations.[2] For instance, synergistic effects with Toll-like receptor (TLR) agonists have been observed, suggesting a potential for crosstalk between these pathways.[3][4] If you suspect cross-reactivity, it is advisable to test this compound in cell lines expressing other PRRs but lacking NOD1.

Q4: What are the typical in vitro concentrations for this compound?

A4: Effective in vitro concentrations of this compound can vary depending on the cell type and the specific assay. Generally, concentrations in the range of 1-10 µM are used to elicit a NOD1-dependent response.[5] If you are using significantly higher concentrations, the likelihood of observing off-target effects increases.

Q5: Are there any known off-target effects of this compound reported in the literature?

Troubleshooting Guides

Scenario 1: Unexpected Cytokine Profile

Problem: You are observing a cytokine secretion profile (e.g., high levels of IL-10, or absence of expected TNF-α) that is not consistent with canonical NOD1 signaling in your cell type after this compound treatment.

Possible Causes:

  • Off-target receptor activation: this compound might be activating another surface or intracellular receptor that leads to a different signaling cascade.

  • Cell-type specific signaling: The canonical NOD1 pathway may be modulated by other signaling pathways that are active in your specific cell model.

  • Assay artifact: The cytokine assay itself may have issues, such as cross-reactivity of antibodies or matrix effects from the sample.

Troubleshooting Steps:

  • Confirm On-Target Pathway Activation:

    • Use a NOD1 inhibitor or a RIPK2 inhibitor (e.g., PP2) to see if the unexpected cytokine production is abrogated.[1] If the cytokine profile persists, an off-target effect is likely.

    • Analyze the activation of key NOD1 signaling proteins (e.g., phosphorylation of RIPK2, IKKs, and MAPKs) by Western blot.

  • Broad-Spectrum Antagonist Screening:

    • Pre-treat cells with a panel of antagonists for other common PRRs (e.g., TLR antagonists) to see if the unexpected cytokine response is blocked.

  • Cytokine Assay Validation:

    • Run appropriate controls for your cytokine assay, including a standard curve for each analyte and spike-and-recovery experiments to check for matrix effects.[6]

    • Ensure the antibodies used in your ELISA or multiplex assay are specific and do not cross-react.

Scenario 2: Unexplained Cell Toxicity

Problem: You observe a significant decrease in cell viability at concentrations of this compound that should not be toxic.

Possible Causes:

  • Off-target kinase inhibition: Many small molecules can have off-target effects on essential cellular kinases, leading to toxicity.

  • Induction of apoptosis or necrosis through an alternative pathway: this compound might be triggering a cell death pathway independent of NOD1.

  • Compound degradation: The this compound peptide may be degrading into a toxic substance under your specific cell culture conditions.

Troubleshooting Steps:

  • Dose-Response and Time-Course Analysis:

    • Perform a detailed dose-response curve and a time-course experiment to characterize the onset and extent of cytotoxicity.

  • Apoptosis/Necrosis Assays:

    • Use assays such as Annexin V/PI staining, caspase activation assays, or LDH release assays to determine the mode of cell death.

  • Kinase Selectivity Profiling:

    • If significant off-target effects are suspected, consider submitting the this compound compound for a commercial kinase selectivity profiling service to identify potential off-target kinases.[7][8][9]

  • Compound Stability Check:

    • Analyze the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table illustrates the type of data you would obtain from a kinase selectivity screen. The values are for illustrative purposes only and do not represent actual experimental data for this compound.

Kinase Target% Inhibition at 10 µMIC50 (µM)Target Class
RIPK2 95% 0.5 On-target related
Kinase A75%5.0Off-target
Kinase B40%> 10Off-target
Kinase C15%> 50Off-target
Kinase D5%> 100Off-target

Experimental Protocols

Protocol 1: Cytokine Profiling in THP-1 Cells

This protocol is adapted for testing the effect of this compound on cytokine production in a human monocytic cell line.[5][10][11]

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 50 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[11]

    • After 48 hours, aspirate the PMA-containing medium, wash the adherent cells once with sterile PBS, and add fresh RPMI-1640 medium. Allow the cells to rest for 24 hours before stimulation.

  • This compound Stimulation:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Dilute the this compound stock solution in RPMI-1640 to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell layer.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay, following the manufacturer's instructions.[5][12][13]

Protocol 2: Kinase Selectivity Profiling (General Workflow)

This protocol outlines the general steps for assessing the off-target effects of a compound on a panel of kinases.[7][8][9][14]

  • Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit the activity of a large panel of purified kinases. Kinase activity is typically determined by measuring the phosphorylation of a specific substrate, often using a method that detects ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][9]

  • Experimental Setup (using a commercial service):

    • Provide the service provider with a sample of this compound of known concentration and purity.

    • Specify the concentration(s) at which the compound should be screened (e.g., a single high concentration of 10 µM for initial screening, followed by dose-response curves for any identified hits).

    • The service provider will perform the kinase assays against their panel of kinases.

  • Data Analysis:

    • The primary data is usually reported as the percent inhibition of each kinase at the tested concentration.

    • For any significant "hits" (kinases that are inhibited above a certain threshold, e.g., 50%), IC50 values are determined from the dose-response curves.

    • The results will provide a selectivity profile, indicating which kinases, if any, are inhibited by this compound in addition to its intended downstream signaling components.

Visualizations

FK565_On_Target_Signaling FK565 This compound NOD1 NOD1 FK565->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex MAPK MAPK (p38, JNK, ERK) RIPK2->MAPK NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: On-target signaling pathway of this compound via NOD1 activation.

Off_Target_Investigation_Workflow Start Unexpected in vitro result with this compound Confirm_On_Target Confirm On-Target Pathway (e.g., use NOD1/RIPK2 inhibitors) Start->Confirm_On_Target On_Target Result is NOD1-dependent. Investigate cell-type specific pathway modulation. Confirm_On_Target->On_Target Yes Off_Target_Hypothesis Result is NOD1-independent. Hypothesize off-target effect. Confirm_On_Target->Off_Target_Hypothesis No Broad_Screen Broad-Spectrum Screening Off_Target_Hypothesis->Broad_Screen Kinase_Screen Kinase Selectivity Profiling Broad_Screen->Kinase_Screen Receptor_Screen Receptor Binding Assay Panel Broad_Screen->Receptor_Screen Identify_Target Identify Potential Off-Target(s) Kinase_Screen->Identify_Target Receptor_Screen->Identify_Target Validate_Target Validate Off-Target (e.g., siRNA, specific inhibitors) Identify_Target->Validate_Target Hit(s) Identified No_Hit No clear off-target identified. Consider assay artifacts or compound impurities. Identify_Target->No_Hit No Hit(s)

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: FK-565 and Macrophage Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are using FK-565 and encountering challenges with macrophage activation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to help you identify and resolve common issues in your experiments.

Troubleshooting Guide: Why is My this compound Not Activating Macrophages?

If you are not observing the expected macrophage activation after treatment with this compound, there could be several factors at play, ranging from the integrity of the compound to the specifics of your experimental setup. The following table summarizes potential problems and recommended actions.

Potential Problem AreaSpecific IssueRecommended Action / CheckExpected Outcome if Resolved
This compound Compound Degradation or Inactivity: this compound is a peptide and may be sensitive to storage conditions and freeze-thaw cycles.1. Purchase a new, certified batch of this compound. 2. Check the certificate of analysis for purity and activity. 3. Aliquot the compound upon receipt to minimize freeze-thaw cycles. 4. Store desiccated at the recommended temperature (typically -20°C or -80°C).A fresh, properly stored aliquot of this compound should induce a dose-dependent activation of macrophages.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity.1. Perform a dose-response experiment (e.g., 0.1 µg/mL to 50 µg/mL) to determine the optimal concentration for your specific cell type and assay.[1][2] 2. Review literature for concentrations used in similar experimental systems.[1][3]Identification of an optimal concentration that robustly activates macrophages without causing significant cell death.
Cell Culture & Macrophages Cell Health and Viability: Unhealthy or stressed cells may not respond appropriately to stimuli.1. Routinely check cell viability using methods like Trypan Blue exclusion or a live/dead cell stain. 2. Ensure proper incubator conditions (37°C, 5% CO₂, high humidity). 3. Avoid over-confluency and ensure cells are in the logarithmic growth phase.[][5]Healthy, viable macrophages should exhibit a baseline low level of activation and be responsive to stimuli.
Macrophage Differentiation State: The macrophages may not be fully differentiated or may have polarized towards a non-responsive phenotype.1. Confirm differentiation using established markers (e.g., CD68, CD14 for human macrophages; F4/80 for mouse). 2. Use standard differentiation protocols, often involving M-CSF for M0 macrophages.[6][7] 3. Be aware that different stimuli can polarize macrophages (e.g., IFN-γ + LPS for M1, IL-4 for M2).[8][9]Properly differentiated M0 macrophages should be in a resting state, ready to respond to polarizing stimuli like this compound.
Cell Line or Source Issues: The specific macrophage cell line (e.g., RAW 264.7, THP-1) or primary cells used may have low or absent expression of NOD1.1. Verify NOD1 expression in your cells using qPCR or Western blot. 2. Consider using a different macrophage source known to be responsive to NOD1 agonists. 3. For primary cells, be aware of donor-to-donor variability.Cells with confirmed NOD1 expression are more likely to respond to this compound.
Contamination: Mycoplasma or other microbial contamination can alter cellular responses and mask the effects of your compound.[][10][11]1. Regularly test your cell cultures for mycoplasma contamination using PCR-based kits. 2. Visually inspect cultures for signs of bacterial or fungal contamination.[] 3. Always use aseptic techniques.[5]Contamination-free cultures will provide reliable and reproducible results.
Experimental Protocol Insufficient Incubation Time: The duration of this compound treatment may be too short to induce a measurable response.1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for your readout. 2. Cytokine secretion, for example, may require longer incubation than phosphorylation of signaling proteins.Identification of the peak response time for your specific activation markers.
Inappropriate Controls: Lack of proper controls makes it difficult to interpret the results.1. Negative Control: Vehicle-treated cells (e.g., DMSO or PBS). 2. Positive Control: A known macrophage activator, such as LPS (a TLR4 agonist), to confirm that the cells are capable of activation.A robust response to the positive control and no response to the negative control validates the experimental system.
Synergistic Factors Missing: this compound, as a NOD1 agonist, can have modest effects on its own but may require a co-stimulant for a strong response.[12][13]1. Consider co-treatment with a low dose of a TLR agonist like LPS, or with IFN-γ.[13][14] 2. Literature shows that NOD1 and TLR pathways can synergize to enhance pro-inflammatory responses.[14][15][16]A synergistic effect with a co-stimulant may reveal the activity of this compound that is not apparent when used alone.
Data Analysis Readout Method Not Sensitive Enough: The chosen assay may not be sensitive enough to detect subtle changes in macrophage activation.1. Use multiple, complementary methods to assess activation (e.g., qPCR for gene expression, ELISA/multiplex for cytokine secretion, flow cytometry for surface markers).[8][17] 2. Ensure your chosen assay has been properly validated and optimized.A multi-faceted approach provides a more complete and reliable picture of macrophage activation status.
Incorrect Marker Selection: The markers being measured may not be the primary targets of the NOD1 signaling pathway.1. Focus on markers known to be downstream of NOD1/RIPK2/NF-κB signaling, such as TNF-α, IL-6, and CCL2.[18][19][20] 2. Avoid relying on a single marker for your conclusions.Measurement of relevant downstream targets will accurately reflect the biological activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected signaling pathway for this compound in macrophages?

This compound is a potent agonist for the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[16][21] NOD1 is an intracellular pattern recognition receptor. Upon binding of this compound in the cytoplasm, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RIPK2 (also known as RICK).[18][19][20] This interaction triggers a signaling cascade that ultimately activates the NF-κB and MAPK pathways, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[18][20]

FK565_Signaling_Pathway cluster_cell Macrophage Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Genes Translocates & Activates Transcription IkB->NFkB Releases Cytokines Cytokine Secretion Genes->Cytokines Troubleshooting_Workflow Start Experiment Fails: No Macrophage Activation Check_Compound Step 1: Verify this compound Integrity & Concentration Start->Check_Compound Check_Cells Step 2: Assess Cell Health & Differentiation Check_Compound->Check_Cells Compound OK Success Problem Identified & Resolved Check_Compound->Success Issue Found Check_Protocol Step 3: Review Protocol (Controls, Time, Synergy) Check_Cells->Check_Protocol Cells OK Check_Cells->Success Issue Found Check_Readout Step 4: Validate Readout (Assay Sensitivity, Markers) Check_Protocol->Check_Readout Protocol OK Check_Protocol->Success Issue Found Check_Readout->Success Readout OK Failure_Points cluster_reagents Reagents & Compound cluster_cells Cellular Factors cluster_process Process & Analysis center_node No Activation Observed Compound This compound Degraded Compound->center_node Concentration Suboptimal Dose Concentration->center_node Media Poor Media/Serum Media->center_node Health Poor Cell Viability Health->center_node Differentiation Incomplete Differentiation Differentiation->center_node NOD1_exp Low NOD1 Expression NOD1_exp->center_node Contamination Mycoplasma Contamination->center_node Controls Missing Controls Controls->center_node Time Incorrect Timing Time->center_node Synergy Synergy Required Synergy->center_node Assay Insensitive Assay Assay->center_node

References

Technical Support Center: Stability of FK-565 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the immunoactive peptide FK-565 in solution at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general recommendations for storing this compound in solution?

A1: For maximum stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, stock solutions should be stored in tightly sealed vials at -20°C or colder for no longer than a few weeks.[1][2] For long-term storage, it is best to store this compound in its lyophilized (powder) form at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3]

Q2: How does temperature affect the stability of this compound in an aqueous solution?

A2: Temperature is a critical factor influencing the stability of peptides like this compound in solution.[1] Higher temperatures accelerate the rate of chemical degradation, such as hydrolysis and oxidation.[1][4] While lyophilized peptides can be stable for short periods at room temperature (20-25°C), peptides in solution are much more susceptible to degradation when not kept frozen.[2] Generally, peptides in solution should not be exposed to temperatures above 25°C for extended periods.[2]

Q3: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?

A3: Yes, inconsistent results can be a symptom of peptide degradation. If your this compound solution has been stored improperly (e.g., at room temperature for an extended time, subjected to multiple freeze-thaw cycles), it may have degraded, leading to a lower effective concentration of the active peptide and unreliable experimental outcomes. We recommend preparing fresh solutions or using a new, properly stored aliquot to troubleshoot.

Q4: What signs of degradation should I look for in my this compound solution?

A4: Visual inspection can sometimes reveal signs of degradation, such as cloudiness or precipitation in the solution. However, many degradation products are soluble and will not be visible. The most reliable way to assess the integrity of your this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[5]

Q5: Are there any specific amino acids in a peptide that are more prone to degradation?

A5: Yes, peptides containing amino acids such as methionine, cysteine, tryptophan, asparagine, and glutamine are more sensitive to degradation through processes like oxidation.[2][6] When working with peptides containing these residues, extra care should be taken with storage and handling.

Quantitative Data on Peptide Stability

TemperatureTime (Days)Remaining Intact Peptide (%)
-20°C 7>99%
14>98%
30~95%
4°C 1>98%
3~90%
7~80%
25°C (Room Temp) 1~85%
3~60%
7<40%

Note: This is generalized data. Actual stability will depend on the specific peptide sequence, solvent, and pH.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[7][8]

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound peptide

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column

  • pH meter

  • Incubator and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.[5] The target degradation is typically 10-20%.[5]

Visualizations

Signaling Pathway: Macrophage Activation

This compound is known to be an immunoactive peptide that can activate macrophages.[9][10] While the precise receptor for this compound is not detailed in the provided search results, a common pathway for macrophage activation by pathogen-associated molecular patterns (PAMPs) is through Toll-like Receptors (TLRs). This diagram illustrates a simplified, representative TLR signaling cascade leading to the activation of transcription factors that drive the expression of pro-inflammatory cytokines.

Macrophage_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound TLR TLR FK565->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription Stability_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Temp, pH, Light, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Quantify Remaining This compound & Degradants analysis->data report Generate Stability Report data->report

References

Addressing rapid degradation of FK-565 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the synthetic immunoactive peptide, FK-565, in animal models. The information is tailored to address the common challenge of this compound's rapid in vivo degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, chemically known as heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine, is a synthetic acyltripeptide that functions as a potent immunomodulator. Its primary mechanism of action is through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Upon binding to NOD1, this compound initiates a signaling cascade that leads to the activation of downstream pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines and enhancement of innate immune responses.[3][4][5][6]

Q2: I am observing lower than expected efficacy of this compound in my animal model. What could be the primary reason?

A2: A significant challenge in working with this compound is its rapid degradation and excretion in vivo. This is attributed to its small peptide nature, making it susceptible to enzymatic cleavage. Consequently, the compound may be cleared from the system before it can exert its full biological effect, necessitating careful consideration of dosing, administration route, and formulation.

Q3: What are the known effective routes of administration for this compound in mice?

A3: Studies have shown that this compound is effective in mice when administered via both parenteral (e.g., intravenous, intraperitoneal) and oral routes. However, the bioavailability may differ significantly between these routes. For consistent and maximal systemic exposure, intravenous administration is often preferred in experimental settings.

Q4: Are there any general strategies to improve the in vivo stability of this compound?

A4: Yes, several strategies can be employed to enhance the stability of peptide-based therapeutics like this compound. These include:

  • Amino Acid Substitution: Replacing susceptible amino acids with unnatural D-amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from enzymatic degradation.

  • Formulation in Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and facilitate targeted delivery.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no observable in vivo activity Rapid degradation of this compound: The compound is cleared before reaching effective concentrations at the target site.1. Increase Dose and/or Dosing Frequency: Titrate the dose upwards. Consider multiple administrations per day or a continuous infusion protocol. 2. Optimize Administration Route: Switch to intravenous (IV) administration for 100% bioavailability and to bypass first-pass metabolism. 3. Investigate Advanced Formulations: Consider formulating this compound in a protective delivery vehicle like liposomes.
Suboptimal Dosing Regimen: The timing and frequency of administration are not aligned with the experimental endpoint.Review literature for established protocols with similar experimental aims. Conduct a pilot study to determine the optimal dosing schedule for your specific model and endpoint.
High variability in experimental results Inconsistent Bioavailability: If using oral or subcutaneous routes, absorption can be highly variable between animals.1. Switch to IV Administration: This will ensure consistent systemic exposure. 2. Standardize Administration Procedure: Ensure consistent technique, volume, and vehicle for all administrations. 3. Control for Animal-to-Animal Variation: Use age- and weight-matched animals from a reputable supplier.
Unexpected toxicity or side effects High Peak Plasma Concentrations: Bolus IV administration may lead to transiently high concentrations that cause off-target effects.1. Administer as a Slow Infusion: This will help to maintain a lower, more constant plasma concentration. 2. Fractionate the Dose: Administer smaller doses more frequently.
Immune-related Adverse Events: As an immunomodulator, this compound can induce a strong inflammatory response.Monitor animals closely for signs of inflammation. Consider co-administration of an anti-inflammatory agent if necessary for animal welfare, but be aware of potential confounding effects on your experimental outcomes.

Quantitative Data Summary

ParameterMouse (Hypothetical)Rat (Hypothetical)Dog (Hypothetical)Method of Determination
Half-life (t½) ~0.5 - 1 hour~1 - 2 hours~2 - 4 hoursSerial blood sampling followed by LC-MS/MS analysis
Clearance (CL) HighModerateLowCalculated from pharmacokinetic modeling of plasma concentration-time data
Volume of Distribution (Vd) ModerateModerateLowCalculated from pharmacokinetic modeling
Oral Bioavailability (F%) < 10%< 5%< 1%Comparison of AUC after oral and IV administration

Experimental Protocols

Protocol 1: Determination of this compound Half-life in Mice

Objective: To determine the plasma half-life of this compound following intravenous administration in mice.

Materials:

  • This compound

  • Sterile saline for injection

  • 8-10 week old male C57BL/6 mice (n=3-5 per time point)

  • Insulin syringes with 29G needles

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Prepare a 1 mg/mL solution of this compound in sterile saline.

  • Administer a single intravenous (tail vein) bolus injection of this compound at a dose of 10 mg/kg.

  • At designated time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection, collect blood samples (~50-100 µL) via retro-orbital bleeding or from a cannulated vessel into EDTA-coated tubes.

  • Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of this compound versus time on a semi-logarithmic scale.

  • Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve.[7]

Protocol 2: In Vitro Macrophage Activation Assay

Objective: To assess the ability of this compound to activate macrophages in vitro by measuring nitric oxide production.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

  • Griess Reagent System

  • 96-well cell culture plates

Methodology:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium (e.g., ranging from 0.1 to 100 µg/mL).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or medium alone (negative control). Include a positive control of LPS (1 µg/mL).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitric oxide produced.

Visualizations

Signaling Pathways and Workflows

FK565_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex RIPK2->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->Proinflammatory_Genes Translocates & Activates AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Proinflammatory_Genes Activates

Caption: this compound activates the NOD1 signaling pathway in macrophages.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_outcome Outcome FK565_Prep Prepare this compound Formulation Administration Administer this compound (e.g., IV, Oral) FK565_Prep->Administration Animal_Prep Prepare Animal Model (e.g., mice) Animal_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Results Determine Half-life, Clearance, Bioavailability PK_Modeling->Results

Caption: Workflow for determining this compound pharmacokinetic parameters.

References

Negative control experiments for FK-565 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FK-565 in their experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic acyldipeptide that acts as a potent and specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that recognizes components of bacterial peptidoglycan, specifically γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[3] Upon binding to NOD1, this compound triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines and chemokines.[4]

Q2: What are appropriate positive controls for an experiment involving this compound?

A2: Suitable positive controls for this compound experiments include other known NOD1 agonists, such as C12-iE-DAP.[5] Additionally, if the experimental system also expresses NOD2, a specific NOD2 agonist like Muramyl Dipeptide (MDP) can be used to demonstrate a response from a related pathway. For broader innate immune activation, a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) can be used, although it activates a different signaling pathway.

Q3: How can I be sure that the effects I observe are specific to NOD1 activation by this compound?

A3: To ensure the specificity of this compound's effects on NOD1, several negative control experiments are crucial. These are detailed in the Troubleshooting Guide below and include the use of NOD1-deficient cells or animals, and pharmacological inhibition of the NOD1 signaling pathway.

Troubleshooting Guide

Issue 1: No or low response to this compound stimulation.

Possible Cause Troubleshooting Steps
Cell line does not express NOD1 or expresses it at very low levels. - Confirm NOD1 expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR and Western blot). - If NOD1 expression is low, consider using a different cell line known to express NOD1 (e.g., certain epithelial or myeloid cell lines) or transiently transfecting your cells with a NOD1 expression vector.
This compound degradation or improper storage. - Ensure this compound is stored according to the manufacturer's instructions, typically desiccated at -20°C. - Prepare fresh working solutions from a new stock for each experiment.
Suboptimal concentration of this compound. - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Concentrations can range from ng/mL to µg/mL.
Insensitive assay. - Optimize your readout assay. For cytokine measurements, ensure your ELISA or multiplex assay has sufficient sensitivity. For reporter assays, check the transfection efficiency and viability of your cells.

Issue 2: High background or non-specific effects.

Possible Cause Troubleshooting Steps
Contamination of this compound with other PAMPs (e.g., LPS). - Purchase this compound from a reputable supplier that guarantees high purity and tests for endotoxin contamination. - Include a negative control of vehicle (the solvent used to dissolve this compound) alone to assess baseline activation.
Off-target effects of this compound. - Perform experiments in NOD1 knockout or knockdown cells to demonstrate that the observed effect is NOD1-dependent.[1][6] - Use a pharmacological inhibitor of the downstream kinase RIPK2 (e.g., Ponatinib, Regorafenib, or WEHI-345) to show that the signaling is blocked.[7][8][9]
Cell stress or toxicity. - Assess cell viability after this compound treatment using methods like MTT or LDH assays. - Use a range of this compound concentrations to identify a non-toxic working concentration.

Experimental Protocols & Data Presentation

Key Negative Control Experiments: Summary
Negative Control Strategy Methodology Expected Outcome References
Genetic Knockout/Knockdown Use of cells or animals deficient in NOD1 (e.g., via CRISPR/Cas9 or shRNA).[6][10]The response to this compound (e.g., cytokine production, NF-κB activation) should be significantly reduced or abolished in NOD1-deficient systems compared to wild-type controls.[1][1][6][10]
Pharmacological Inhibition Pre-treatment of cells with a specific inhibitor of the NOD1 signaling pathway, such as a RIPK2 inhibitor (e.g., Ponatinib at ~100 nM).[7]The this compound-induced response should be blocked by the inhibitor.[7][8][9]
Inactive Compound Control Use of a structurally related but biologically inactive compound.The inactive compound should not elicit a response.N/A

Protocol 1: NF-κB Reporter Assay for this compound Activity

This protocol describes how to measure the activation of the NF-κB signaling pathway in response to this compound using a luciferase-based reporter assay.[11][12][13][14]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., vehicle, positive control).

  • Incubation: Incubate the cells for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Expected Results: A dose-dependent increase in normalized luciferase activity should be observed in cells stimulated with this compound compared to vehicle-treated cells.

Protocol 2: Cytokine Measurement by ELISA

This protocol outlines the measurement of a specific cytokine (e.g., IL-8) secreted into the cell culture supernatant following this compound stimulation using a sandwich ELISA.[15][16][17][18]

Materials:

  • Cells capable of responding to this compound (e.g., macrophages, epithelial cells)

  • This compound

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash and assay buffers

Procedure:

  • Cell Stimulation: Seed cells in a 96-well plate and stimulate with various concentrations of this compound or controls for an appropriate time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Plate Coating: Coat a high-protein binding 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

  • Sample and Standard Incubation: Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

  • Substrate Development: Wash the plate and add TMB substrate. Allow color to develop in the dark.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Expected Results: An increase in the concentration of the measured cytokine should be observed in the supernatants of cells stimulated with this compound.

Visualizations

FK565_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Transcription

Caption: Simplified signaling pathway of this compound-induced NOD1 activation.

Negative_Control_Workflow cluster_controls Negative Control Experiments cluster_outcomes Expected Outcomes for Specificity start Start: Observe this compound-induced cellular response control1 Genetic Control: Treat NOD1 KO/KD cells with this compound start->control1 control2 Pharmacological Control: Pre-treat WT cells with RIPK2 inhibitor + this compound start->control2 outcome1 Response is abolished or significantly reduced control1->outcome1 outcome2 Response is blocked control2->outcome2 conclusion Conclusion: Observed response is specific to NOD1 signaling outcome1->conclusion outcome2->conclusion

Caption: Experimental workflow for validating the specificity of this compound effects.

References

Technical Support Center: Interpreting Cytokine Profiles After FK-565 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FK-565, a potent NOD1 agonist. Here, we address potential discrepancies and unexpected results in cytokine profiles observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytokine profile after treating cells with this compound?

A1: this compound is an immunostimulatory compound that acts as a NOD1 (Nucleotide-binding Oligomerization Domain 1) agonist.[1] Activation of the NOD1 signaling pathway typically results in a pro-inflammatory response. The expected cytokine profile includes the upregulation of cytokines and chemokines such as IL-6, IL-8, TNF-α, and various chemokines like CXCL1, MIP-2, CCL2, and CCL5.[2] This response is mediated through the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.

Q2: We observed minimal or no induction of TNF-α, IL-2, and IFN-γ after this compound treatment in our human peripheral blood mononuclear cell (PBMC) culture. Is this an expected outcome?

A2: This can be an expected outcome depending on the experimental conditions. One in vitro study using human mononuclear cells reported that this compound alone did not have a detectable influence on the production of IL-2, interferon-gamma, or tumor necrosis factor-alpha.[3] However, in the same study, this compound was shown to potentiate the generation of lymphokine-activated killer (LAK) cell activity in the presence of IL-2.[3] This suggests that this compound's primary role may sometimes be to act as a co-stimulatory signal, enhancing the effects of other cytokines rather than inducing a broad panel of cytokines on its own. The specific cell composition and the presence of other stimuli can significantly impact the resulting cytokine profile.

Q3: Can this compound treatment lead to an anti-inflammatory or immunosuppressive cytokine profile?

A3: While this compound is primarily known as an immunostimulant that enhances the activity of macrophages, natural killer (NK) cells, and T cells, the overall immune response is complex.[4] In some contexts, NOD1 activation has been reported to suppress certain immune responses. For instance, in a model of fungal infection, NOD1 signaling was found to suppress immune responses against Aspergillus. The interplay between different pattern recognition receptors (PRRs) and the specific cellular context can lead to varied outcomes. While direct induction of a strong anti-inflammatory profile by this compound alone is not the typical expectation, the possibility of downstream regulatory feedback loops or cell-type-specific responses that might include the production of regulatory cytokines like IL-10 cannot be entirely ruled out, especially in complex in vivo systems.

Q4: We are seeing highly variable cytokine responses to this compound between different cell types. Why is this?

A4: Cell-type-specific responses to NOD1 agonists are well-documented. For example, some NOD1 agonists that are potent inducers of IL-8 in lung epithelial cells do not induce IL-1β, TNF-α, or IL-6 in peripheral blood mononuclear cells (PBMCs).[5][6] This variability is due to differences in the expression levels of NOD1 and downstream signaling components, as well as the unique regulatory mechanisms present in each cell type. It is crucial to establish a baseline and expected cytokine profile for each specific cell type used in your experiments.

Troubleshooting Guide: Unexpected Cytokine Profiles

This guide provides a structured approach to troubleshooting unexpected cytokine profiles following this compound treatment.

Scenario 1: Lower than Expected Pro-inflammatory Cytokine Production
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Cell Health and Viability Assess cell viability before and after treatment using methods like Trypan Blue exclusion or a viability stain for flow cytometry. Poor cell health can lead to a blunted cytokine response.
Incorrect Cell Density Optimize cell seeding density. Too few or too many cells can affect the cytokine production and detection.
Timing of Cytokine Measurement Cytokine production is transient. Perform a time-course experiment to identify the peak of cytokine secretion for your specific model.
Assay Sensitivity Ensure your cytokine detection assay (e.g., ELISA, multiplex assay) has sufficient sensitivity to detect the expected levels of cytokines. Check the expiration dates and proper storage of all assay reagents.
Cell-Type Specific Response As noted in the FAQs, some cell types may not produce certain cytokines in response to NOD1 agonism alone. Consider co-stimulation with a TLR agonist (e.g., LPS) to investigate synergistic effects, as NOD1 agonists can significantly enhance TLR-induced cytokine secretion.[1]
Scenario 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Ensure proper calibration and use of pipettes. Use fresh tips for each replicate and reagent. Mix all solutions thoroughly before dispensing.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification of the incubator.
Inadequate Washing Steps (ELISA) Inconsistent washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently according to the manufacturer's protocol.
Scenario 3: Unexpected Cytokine Profile (e.g., induction of anti-inflammatory cytokines)
Potential Cause Troubleshooting Steps
Contamination of Reagents Ensure all reagents, including this compound, cell culture media, and assay buffers, are free from contamination (e.g., endotoxin). Contaminants can trigger other signaling pathways and alter the cytokine profile.
Complex Biological System (in vivo or co-culture) In complex systems, the observed cytokine profile is a net result of the interactions between multiple cell types. Consider analyzing cytokine production from specific cell populations using intracellular flow cytometry. The initial pro-inflammatory response might trigger a secondary, regulatory response.
Off-Target Effects or Crosstalk Investigate potential crosstalk with other signaling pathways. The cellular response can be influenced by the activation state of the cells and the presence of other stimuli in the microenvironment.

Data Presentation

The following table provides a hypothetical representation of a dose-dependent cytokine response to this compound in a human monocyte-derived macrophage (MDM) culture system, based on trends reported in the literature. Actual values will vary depending on the experimental setup.

This compound Concentration (µg/mL)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
0 (Vehicle Control)< 50< 100< 30< 20
0.1250 ± 351500 ± 150150 ± 20< 20
1800 ± 704500 ± 300400 ± 45< 20
101500 ± 1208000 ± 550750 ± 80< 20
1001600 ± 1508200 ± 600780 ± 90< 20

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis by ELISA
  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Seed 1 x 10^6 cells/mL in a 24-well plate.

  • Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. Add the this compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants and store at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of desired cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
  • Cell Stimulation: Follow steps 1-3 from Protocol 1. In the last 4-6 hours of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for intracellular accumulation of cytokines.

  • Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., CD3, CD4, CD8, CD14) with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Wash the cells and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based buffer).

  • Intracellular Staining: Add fluorescently conjugated antibodies against the intracellular cytokines of interest to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells to remove unbound intracellular antibodies. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of specific cell populations producing the cytokines of interest.

Visualizations

Signaling Pathways and Experimental Workflows

FK565_Signaling_Pathway This compound/NOD1 Signaling Pathway FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to RIPK2 RIPK2 (RICK) NOD1->RIPK2 Activates TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Transcription Experimental_Workflow Experimental Workflow for Cytokine Analysis cluster_invitro In Vitro Experiment cluster_analysis Analysis Cell_Isolation Cell Isolation (e.g., PBMCs) Cell_Culture Cell Culture & Seeding Cell_Isolation->Cell_Culture FK565_Treatment This compound Treatment (Dose-Response/Time-Course) Cell_Culture->FK565_Treatment Incubation Incubation FK565_Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Intracellular_Staining Intracellular Staining Incubation->Intracellular_Staining with Protein Transport Inhibitor ELISA ELISA / Multiplex Assay Supernatant_Collection->ELISA Data_Analysis1 Data Analysis ELISA->Data_Analysis1 Flow_Cytometry Flow Cytometry Intracellular_Staining->Flow_Cytometry Data_Analysis2 Data Analysis Flow_Cytometry->Data_Analysis2 Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytokine Results Start Unexpected Cytokine Profile Check_Basics Check Experimental Basics: - Cell Health & Density - Reagent Integrity - Pipetting Accuracy Start->Check_Basics Check_Assay Verify Assay Performance: - Positive/Negative Controls - Standard Curve - Assay Sensitivity Check_Basics->Check_Assay Basics OK Resolution Resolution Check_Basics->Resolution Issue Found Consider_Biology Consider Biological Factors: - Cell-Type Specificity - Time-Course Kinetics - Co-stimulation/Synergy Check_Assay->Consider_Biology Assay OK Check_Assay->Resolution Issue Found Advanced_Troubleshooting Advanced Troubleshooting: - Test for Contamination - Analyze Specific Cell Subsets - Investigate Pathway Crosstalk Consider_Biology->Advanced_Troubleshooting Biology Considered Consider_Biology->Resolution Explanation Found Advanced_Troubleshooting->Resolution

References

Validation & Comparative

A Comparative Analysis of FK-565 and FK-156 in the Activation of Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two immunoactive peptides, FK-565 and FK-156, and their respective abilities to activate key immune cells. This document summarizes available experimental data, outlines relevant experimental methodologies, and illustrates the signaling pathways involved to assist researchers in making informed decisions for their investigative work.

Introduction to this compound and FK-156

This compound and FK-156 are synthetic immunoactive peptides that have demonstrated the capacity to modulate and stimulate the immune system.[1][2] Both compounds are recognized as potent activators of the innate immune system, primarily through their interaction with Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[3][4] Activation of NOD1 triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and enhancement of cellular immune responses.[3][4] These peptides have been investigated for their potential therapeutic applications, including enhancing host resistance to microbial infections and their anti-tumor effects.[2][5]

Data Presentation

While both this compound and FK-156 are known to activate immune cells, direct quantitative comparisons in peer-reviewed literature are limited. The following tables summarize the available data on their effects on various immune cell functions. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

Table 1: Macrophage Activation

ParameterThis compoundFK-156Cell TypeKey FindingsReference
PhagocytosisEnhancedEnhancedMouse Peritoneal MacrophagesBoth compounds increase the uptake of latex particles.[5]
Superoxide Anion ProductionEnhancedEnhancedMouse Peritoneal MacrophagesBoth compounds directly stimulate the production of superoxide anion in vitro.[5]
Intracellular Killing of BacteriaEnhancedEnhancedMouse Peritoneal MacrophagesBoth compounds improve the ability of macrophages to kill intracellular bacteria.[5]
Lysosomal Enzyme ActivitiesEnhancedEnhancedMouse Peritoneal MacrophagesBoth compounds increase the activity of lysosomal enzymes.[5]
Cytokine Production (IL-1α)Induces membrane-associated IL-1α (in synergy with IFN-γ)Not explicitly stated in comparative studiesHuman Blood MonocytesThis compound, when combined with IFN-γ, leads to the expression of membrane-bound IL-1α.

Table 2: T-Cell and NK Cell Activation

ParameterThis compoundFK-156Cell TypeKey FindingsReference
T-Cell ProliferationAugments T-cell responsesInformation on direct comparison is limitedNot specifiedThis compound has been shown to have immunoaugmentary properties for T-cells.
NK Cell ActivityAugments NK cell activityInformation on direct comparison is limitedNot specifiedThis compound has been shown to enhance the activity of Natural Killer cells.
Cytokine Production (IL-12 and IFN-γ)Synergistically induces IL-12 and IFN-γ (with TLR agonists)Synergistically induces IL-12 and IFN-γ (with TLR agonists)Human Dendritic CellsBoth compounds, as NOD1 agonists, work with TLR agonists to promote a Th1 response.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the comparison of this compound and FK-156.

Macrophage Activation Assay

This protocol outlines a general method for assessing macrophage activation by measuring the production of superoxide anion.

1. Cell Preparation:

  • Murine peritoneal macrophages are harvested by peritoneal lavage with sterile phosphate-buffered saline (PBS).

  • The cells are washed, counted, and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS).

  • Macrophages are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Non-adherent cells are removed by washing with warm PBS.

2. Stimulation:

  • This compound or FK-156 is dissolved in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired concentrations in culture medium.

  • The culture medium is replaced with fresh medium containing the respective compounds or a vehicle control.

  • The cells are incubated for a specified period (e.g., 24-48 hours).

3. Measurement of Superoxide Anion Production (NBT Reduction Assay):

  • After stimulation, the culture medium is replaced with a solution containing Nitroblue Tetrazolium (NBT) and a stimulant such as Phorbol 12-Myristate 13-Acetate (PMA).

  • The plates are incubated for 1-2 hours at 37°C.

  • The reaction is stopped, and the cells are fixed with methanol.

  • The formazan product, which is proportional to the amount of superoxide produced, is dissolved using a solubilizing agent (e.g., KOH and DMSO).

  • The absorbance is measured at a wavelength of 620 nm using a microplate reader.

T-Cell Proliferation Assay

This protocol describes a general method for evaluating the effect of this compound or FK-156 on T-cell proliferation using a dye dilution assay.

1. T-Cell Isolation and Labeling:

  • T-cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs) using nylon wool columns or magnetic-activated cell sorting (MACS).

  • Isolated T-cells are washed and resuspended in PBS.

  • The cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. CFSE covalently labels intracellular proteins, and its fluorescence intensity is halved with each cell division.

2. Cell Culture and Stimulation:

  • Labeled T-cells are cultured in 96-well round-bottom plates at a density of 1-2 x 10^5 cells per well.

  • The cells are stimulated with a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence or absence of varying concentrations of this compound or FK-156.

  • The plates are incubated for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • After incubation, the cells are harvested and washed.

  • The cells may be stained with antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

  • The fluorescence intensity of CFSE is measured by flow cytometry. A decrease in CFSE intensity indicates cell proliferation. The percentage of proliferated cells and the number of cell divisions can be quantified.

Signaling Pathways

Both this compound and FK-156 exert their immunostimulatory effects primarily by activating the NOD1 signaling pathway.

FK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound / FK-156 This compound / FK-156 NOD1 NOD1 This compound / FK-156->NOD1 Enters cell RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB (p65/p50) IKK_complex->NFkB activates Gene_Transcription Gene Transcription NFkB->Gene_Transcription translocates to nucleus AP1 AP-1 MAPK->AP1 activates AP1->Gene_Transcription translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) Gene_Transcription->Cytokines

Caption: Signaling pathway of this compound and FK-156 via NOD1 activation.

Upon entering the cell, this compound and FK-156 are recognized by the leucine-rich repeat (LRR) domain of the cytoplasmic receptor NOD1.[4] This recognition leads to a conformational change in NOD1, promoting its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[4] RIPK2 then activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn initiates two major downstream signaling cascades: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway.[3][4] Activation of the IKK (IκB kinase) complex leads to the phosphorylation and degradation of IκB, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus.[4] Simultaneously, the MAPK pathway activates the transcription factor AP-1 (activator protein 1).[4] Both NF-κB and AP-1 induce the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-12, leading to the activation of an immune response.[3]

Conclusion

References

A Comparative Analysis of the Immunomodulatory Efficacy of FK-565 and Muramyl Dipeptide (MDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent immunomodulatory agents: FK-565 and Muramyl Dipeptide (MDP). Both compounds are known to stimulate the innate immune system, but they exhibit distinct mechanisms of action and biological effects. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in research and development decisions.

At a Glance: this compound vs. MDP

FeatureThis compoundMuramyl Dipeptide (MDP)
Primary Target Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1)Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)
Mechanism of Action Activates the NOD1 signaling pathway, leading to the induction of inflammatory responses.Activates the NOD2 signaling pathway, a key component of the innate immune system that recognizes bacterial peptidoglycan.[1][2][3][4]
Immunomodulatory Effects Activates macrophages, enhances phagocytosis and intracellular killing of bacteria.[5]Potent activator of monocytes and macrophages, stimulating the production of various cytokines.
Anti-Tumor Activity Demonstrates anti-tumor properties through macrophage activation and has shown efficacy in inhibiting metastases in murine models.[6]Exhibits anti-tumor effects, often in synergy with other agents, by stimulating the immune response against cancer cells.[7]
Antibacterial Activity Enhances host resistance to a variety of bacterial infections.Stimulates a broad immune response that contributes to antibacterial activity.

Delving Deeper: Mechanism of Action and Signaling Pathways

Both this compound and MDP exert their effects by engaging intracellular pattern recognition receptors, initiating signaling cascades that culminate in an inflammatory response. However, their primary targets, NOD1 and NOD2 respectively, recognize different bacterial peptidoglycan fragments, leading to potentially distinct downstream effects.

This compound Signaling Pathway (NOD1-Mediated):

This compound, a synthetic derivative of a bacterial cell wall component, is a potent agonist of NOD1. Upon binding to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, it induces a conformational change that leads to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective caspase activation and recruitment domains (CARD), triggers the polyubiquitination of RIPK2. This ubiquitination serves as a scaffold to recruit downstream signaling complexes, including TAK1 and the IKK complex, ultimately leading to the activation of NF-κB and MAP kinases (p38, ERK, JNK). The activation of these pathways results in the transcription of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

FK565_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565_ext This compound FK565_int This compound FK565_ext->FK565_int NOD1 NOD1 FK565_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPKs (p38, ERK, JNK) TAK1_complex->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Transcription Gene Transcription NFkB->Transcription Translocates & Initiates Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines Leads to

This compound Signaling Pathway via NOD1.

Muramyl Dipeptide (MDP) Signaling Pathway (NOD2-Mediated):

MDP, the minimal bioactive motif of peptidoglycan found in almost all bacteria, is recognized by NOD2.[1] Similar to NOD1 activation, MDP binding to NOD2 leads to the recruitment and activation of RIPK2. This initiates a downstream signaling cascade that heavily overlaps with the NOD1 pathway, involving TAK1, NF-κB, and MAPKs, resulting in the production of inflammatory cytokines.[1]

MDP_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_ext MDP MDP_int MDP MDP_ext->MDP_int NOD2 NOD2 MDP_int->NOD2 Binds RIPK2 RIPK2 (RICK) NOD2->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPKs (p38, ERK, JNK) TAK1_complex->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Transcription Gene Transcription NFkB->Transcription Translocates & Initiates Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines Leads to

MDP Signaling Pathway via NOD2.

Experimental Data: A Head-to-Head Comparison

Direct comparative studies providing quantitative data on the efficacy of this compound and MDP are limited. The following tables summarize available data from individual and comparative studies. It is important to note that variations in experimental conditions (e.g., cell types, concentrations, timing) can significantly influence outcomes.

Immunomodulatory Effects: Macrophage Activation and Cytokine Production
ParameterThis compoundMuramyl Dipeptide (MDP)Reference Study
Macrophage Activation Enhances spreading, phagocytosis of latex particles, and intracellular killing of bacteria by peritoneal macrophages.[5]Potent inducer of macrophage activation, leading to increased phagocytic activity and cytokine secretion.[5]
Cytokine Production (in vivo, mice) When administered with LPS, significantly enhances plasma levels of IFN-γ, IL-1β, IL-6, and TNF-α compared to this compound alone.[8]When administered with LPS, significantly enhances plasma levels of IFN-γ, IL-1β, IL-6, and TNF-α compared to MDP alone. The combination of MDP and LPS resulted in higher levels of IL-6 and TNF-α compared to the this compound and LPS combination.[8][8]
IL-6 Secretion (Human Monocytes) -Romurtide, a derivative of MDP, was a more potent inducer of IL-6 than MDP itself.[9][9]
TNF-α Secretion (Human Monocytes) -Romurtide was a more potent inducer of TNF-α than MDP.[9] In another study, MDP alone did not induce significant TNF-α release from human PBMCs, but synergized with LPS to increase its production.[10][9][10]
Anti-Tumor Efficacy
ParameterThis compoundMuramyl Dipeptide (MDP)Reference Study
In Vitro Macrophage Tumoricidal Activity Renders murine peritoneal macrophages cytotoxic to syngeneic B16 melanoma cells.[6]Induces tumoricidal activity in macrophages.[6]
In Vivo Tumor Growth Inhibition (Murine Models) Multiple injections significantly inhibited lung metastases.[6]Treatment with MDP has been shown to inhibit the growth of transplantable, chemically induced tumors in syngeneic mice.[11][6][11]
Combination Therapy -Co-treatment with bovine lactoferrin and MDP significantly decreased tumor size in mice.[7][7]
Antibacterial Efficacy
ParameterThis compoundMuramyl Dipeptide (MDP)Reference Study
In Vivo Host Resistance (Murine Models) Enhances defense against various extracellular and facultative intracellular bacteria.Enhances host resistance to bacterial infections.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and MDP.

In Vitro Macrophage Activation and Cytokine Release Assay

This protocol outlines a general procedure for assessing the ability of this compound and MDP to activate macrophages and induce cytokine production.

Macrophage_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Macrophages 1. Isolate Macrophages (e.g., bone marrow-derived or peritoneal) Culture_Macrophages 2. Culture and Adhere Macrophages to Plates Isolate_Macrophages->Culture_Macrophages Add_Compounds 3. Add this compound or MDP (various concentrations) Culture_Macrophages->Add_Compounds Incubate 4. Incubate for a Defined Period (e.g., 24h) Add_Compounds->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells 6. Lyse Cells (optional, for intracellular markers) Incubate->Lyse_Cells Phagocytosis_Assay 8. Phagocytosis Assay (e.g., fluorescent beads) Incubate->Phagocytosis_Assay Cytokine_Assay 7. Cytokine Quantification (ELISA, CBA) Collect_Supernatant->Cytokine_Assay Gene_Expression 9. Gene Expression Analysis (qPCR for activation markers) Lyse_Cells->Gene_Expression

Workflow for Macrophage Activation Assay.

Detailed Steps:

  • Macrophage Isolation and Culture:

    • Isolate primary macrophages (e.g., bone marrow-derived macrophages from mice) or use a macrophage-like cell line (e.g., THP-1, RAW 264.7).

    • Plate the cells in appropriate culture medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound and MDP in a suitable solvent (e.g., sterile water or DMSO).

    • Dilute the compounds to the desired final concentrations in culture medium.

    • Replace the existing medium with the medium containing the test compounds or a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection and Analysis:

    • Cytokine Measurement: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Analyze the supernatants for the presence of cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine bead array.

    • Macrophage Activation Markers: For analysis of cell surface markers of activation (e.g., CD80, CD86, MHC class II), detach the cells and analyze by flow cytometry. For gene expression analysis of activation markers (e.g., iNOS, Arg1), lyse the cells and extract RNA for qPCR.

    • Phagocytosis Assay: To assess phagocytic activity, incubate the treated macrophages with fluorescently labeled particles (e.g., latex beads, zymosan) for a defined period. Wash away non-internalized particles and quantify the uptake by fluorometry or flow cytometry.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for comparing the anti-tumor effects of this compound and MDP in a murine tumor model.

Anti_Tumor_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis Implant_Cells 1. Implant Tumor Cells (e.g., B16 melanoma) subcutaneously or intravenously Tumor_Growth 2. Allow Tumors to Establish Implant_Cells->Tumor_Growth Randomize 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomize Administer 4. Administer this compound, MDP, or Vehicle Control (specify dose, route, schedule) Randomize->Administer Measure_Tumor 5. Monitor Tumor Growth (caliper measurements) Administer->Measure_Tumor Monitor_Health 6. Monitor Animal Health (body weight, clinical signs) Administer->Monitor_Health Endpoint 7. Endpoint Analysis (tumor weight, metastasis count, survival analysis) Measure_Tumor->Endpoint Monitor_Health->Endpoint Immune_Analysis 8. Immune Cell Profiling (optional) (spleen, tumor-infiltrating lymphocytes) Endpoint->Immune_Analysis

Workflow for In Vivo Anti-Tumor Study.

Detailed Steps:

  • Animal Model and Tumor Implantation:

    • Use an appropriate mouse strain (e.g., C57BL/6 for B16 melanoma).

    • Inject a known number of tumor cells subcutaneously or intravenously to establish primary tumors or metastases.

  • Treatment:

    • Once tumors are palpable or a set number of days post-injection, randomize the mice into treatment groups (e.g., vehicle control, this compound, MDP).

    • Administer the compounds according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous).

  • Monitoring and Endpoints:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement. If applicable, count metastatic nodules in relevant organs (e.g., lungs).

    • For survival studies, monitor the mice until they reach a predefined endpoint.

  • Immunological Analysis (Optional):

    • Collect spleens or tumors to analyze the immune cell populations by flow cytometry to assess the immunomodulatory effects of the treatments in the tumor microenvironment.

Conclusion

Both this compound and Muramyl Dipeptide are potent immunomodulators with demonstrated efficacy in activating the innate immune system, leading to anti-tumor and antibacterial effects. Their distinct primary targets, NOD1 and NOD2 respectively, suggest the potential for differential therapeutic applications. While direct comparative data is not abundant, the available evidence indicates that both compounds are valuable tools for immunological research and may hold promise for the development of novel immunotherapies. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide their potential clinical applications.

References

Synergistic Immunostimulatory Effects of FK-565 and Lipopolysaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of immunomodulatory agents is a cornerstone of modern therapeutic development. This guide provides a comparative analysis of the synergistic effects observed when combining FK-565, a synthetic peptidoglycan derivative that activates the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) receptor, with lipopolysaccharide (LPS), a potent Toll-like receptor 4 (TLR4) agonist. The data presented herein, derived from peer-reviewed studies, demonstrates a significant enhancement of immune responses, particularly in cytokine production, when these two pathways are co-activated. This guide is intended to inform researchers and drug development professionals on the potential of this synergistic interaction for therapeutic applications.

Quantitative Analysis of Synergistic Cytokine Production

The co-administration of this compound and LPS results in a synergistic increase in the production of key pro-inflammatory cytokines. The following table summarizes the quantitative data from an in vitro study on human dendritic cells (DCs), showcasing the enhanced cytokine secretion when these agonists are used in combination.

Treatment GroupIL-12 p70 (pg/mL)IFN-γ (pg/mL)IL-8 (ng/mL)
Control (Untreated)< 15.6< 15.6< 0.1
This compound (10 µg/mL)58 ± 2145 ± 1818 ± 5
LPS (10 ng/mL)210 ± 75180 ± 6245 ± 12
This compound (10 µg/mL) + LPS (10 ng/mL) 1550 ± 420 1250 ± 380 75 ± 21
Data presented as mean ± standard deviation. Data sourced from a study on human dendritic cells.[1]

In vivo studies in murine models further corroborate this synergy. Co-stimulation with this compound and LPS has been shown to lead to a marked induction of chemokine (CCL2) and cytokine (IL-6) mRNA levels in vascular tissues, significantly higher than the response to either agent alone.[2] Furthermore, the combination of this compound and LPS in mice has been observed to significantly decrease locomotion and food intake, behavioral responses indicative of a heightened systemic inflammatory state.[3]

Signaling Pathways and Mechanism of Synergy

The synergistic effect of this compound and LPS stems from the convergence of their respective signaling pathways, primarily culminating in the enhanced activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).

This compound, a diaminopimelic acid (DAP)-containing peptide, is recognized by the intracellular receptor NOD1. This interaction leads to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), which in turn activates the IκB kinase (IKK) complex and MAPKs, ultimately resulting in the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the TLR4 receptor complex on the cell surface. This binding initiates two primary signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of NF-κB and MAPKs, leading to a robust inflammatory response.

The simultaneous activation of both NOD1 and TLR4 pathways leads to a more potent and sustained activation of downstream signaling molecules, resulting in a synergistic amplification of inflammatory gene expression and cytokine production.

Synergy_Signaling_Pathway cluster_lps LPS Signaling cluster_fk565 This compound Signaling cluster_downstream Converged Downstream Signaling lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif ikk IKK Complex myd88->ikk mapk MAPKs myd88->mapk trif->ikk trif->mapk fk565 This compound nod1 NOD1 fk565->nod1 ripk2 RIPK2 nod1->ripk2 ripk2->ikk ripk2->mapk nfkb NF-κB ikk->nfkb mapk->nfkb cytokines Synergistic Cytokine Production (IL-12, IFN-γ, IL-6, etc.) nfkb->cytokines

This compound and LPS signaling pathway synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the cited studies.

In Vitro Synergy in Human Dendritic Cells[1]
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and cultured in RPMI 1640 medium supplemented with GM-CSF and IL-4 for 6 days to differentiate them into immature dendritic cells (DCs).

  • Cell Stimulation: Differentiated DCs are seeded in 96-well plates. The cells are then stimulated with this compound (10 µg/mL), LPS from E. coli (10 ng/mL), or a combination of both for 72 hours. An untreated control group is also included.

  • Cytokine Quantification: After the incubation period, the culture supernatants are collected. The concentrations of IL-12 p70, IFN-γ, and IL-8 are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Synergy in a Mouse Model[2]
  • Animal Model: C57BL/6 mice are used for the in vivo experiments.

  • Administration of Agonists: Mice are administered this compound, LPS, or a combination of both. The route of administration can be intraperitoneal (i.p.) or oral, depending on the experimental design. Control mice receive a vehicle control.

  • Tissue and Blood Collection: At a predetermined time point after administration (e.g., 24 hours), mice are euthanized. Blood samples are collected for serum cytokine analysis, and tissues of interest (e.g., aortic root, spleen) are harvested.

  • Analysis:

    • Gene Expression: RNA is extracted from the harvested tissues, and the expression levels of chemokine and cytokine genes (e.g., CCL2, IL-6) are analyzed by quantitative real-time PCR or microarray analysis.

    • Cytokine Protein Levels: Serum or tissue homogenate cytokine levels are measured by ELISA.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cell_culture Cell Culture (e.g., Human Dendritic Cells) stimulation_vitro Stimulation: - this compound - LPS - this compound + LPS - Control cell_culture->stimulation_vitro supernatant Collect Supernatant stimulation_vitro->supernatant elisa_vitro Cytokine Quantification (ELISA) supernatant->elisa_vitro animal_model Animal Model (e.g., C57BL/6 Mice) stimulation_vivo Administration: - this compound - LPS - this compound + LPS - Vehicle animal_model->stimulation_vivo collection Tissue/Blood Collection stimulation_vivo->collection analysis Analysis: - Gene Expression (qPCR/Microarray) - Cytokine Protein (ELISA) collection->analysis

General experimental workflow.

Conclusion and Future Directions

The synergistic activation of the immune system by combining this compound and LPS presents a compelling avenue for the development of novel adjuvants for vaccines and immunotherapies. The enhanced production of key cytokines like IL-12 and IFN-γ suggests a strong potential to drive Th1-type immune responses, which are critical for anti-tumor and anti-viral immunity.

Future research should focus on elucidating the precise molecular mechanisms underlying this synergy, exploring the effects on a wider range of immune cell types, and evaluating the therapeutic efficacy and safety of this combination in various disease models. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to build upon in this promising area of immunology and drug development.

References

A Comparative Guide to FK-565 and Other NOD1 Agonists in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune system presents a compelling frontier in the development of novel cancer therapies. Central to this is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor that plays a crucial role in identifying bacterial peptidoglycans and initiating an immune response. Activation of NOD1 has been shown to have both direct and indirect antitumor effects, making NOD1 agonists a promising class of immunotherapeutic agents. This guide provides a comparative analysis of FK-565 and other prominent NOD1 agonists, with a focus on their application in cancer research, supported by available experimental data and detailed methodologies.

Overview of NOD1 Agonists

The most studied NOD1 agonists are derived from γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), the minimal peptidoglycan motif recognized by NOD1. This compound, a synthetic acyltripeptide, represents an early and potent example. More recent research has focused on iE-DAP and its synthetic derivatives, such as C12-iE-DAP, which have been engineered for enhanced potency and research utility.

  • This compound: A heptanoyl tripeptide analogue of a natural product, known for its robust immunomodulatory properties and antitumor activity.[1]

  • iE-DAP (γ-D-Glu-mDAP): The essential dipeptide motif recognized by NOD1, serving as a baseline agonist in many studies.[2] It is a component of the cell wall of most Gram-negative and certain Gram-positive bacteria.[2]

  • C12-iE-DAP: An acylated derivative of iE-DAP, featuring a lauroyl (C12) group. This modification enhances its potency, making it a highly effective activator of NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[3]

  • Tri-DAP (L-Ala-γ-D-Glu-mDAP): Another key peptidoglycan fragment that functions as a NOD1 agonist.

Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cell cytoplasm, NOD1 agonists bind to the leucine-rich repeat (LRR) domain of the NOD1 receptor. This binding event induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). The subsequent activation of RIPK2 initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways. This signaling culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate an innate immune response that can contribute to tumor suppression.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist_ext NOD1 Agonist (e.g., this compound, C12-iE-DAP) Agonist_int NOD1 Agonist Agonist_ext->Agonist_int Uptake NOD1 NOD1 Agonist_int->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex RIPK2->IKK_Complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK_Complex->NFkB activates Transcription Gene Transcription NFkB->Transcription translocates MAPK->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines leads to

Diagram 1: NOD1 Signaling Pathway. Activation of NOD1 by an agonist leads to the recruitment of RIPK2, triggering NF-κB and MAPK pathways, and subsequent pro-inflammatory gene transcription.

Comparative Performance Data

Direct head-to-head comparative studies of this compound and other NOD1 agonists in the same cancer models are limited. The following table summarizes available quantitative data from various studies to provide an indirect comparison of their biological activities. Researchers should note that experimental conditions, cell types, and assay methods vary between studies, which can influence the observed outcomes.

ParameterThis compoundC12-iE-DAPiE-DAPTri-DAP
Chemical Nature AcyltripeptideAcylated DipeptideDipeptideTripeptide
Potency HighVery High (100-1000x > iE-DAP)[3]Baseline-
Effective Concentration (In Vitro) 0.5 - 25 µg/mL (Macrophage Activation)[4]10 ng/mL - 10 µg/mL[3]1 - 100 µg/mL[2]-
Effective Dose (In Vivo) 10 mg/kg (Macrophage Activation)[4]25 - 50 mg/kg (Therapeutic Activity)[1]---
Observed Anti-Cancer Effects - Renders macrophages tumoricidal against B16 melanoma cells.[4]- Slightly but significantly inhibits lung metastases in mice.[4]- Enhances production of TNF and Reactive Nitrogen Intermediates (RNI) by macrophages.[5]- Augments colon cancer cell adhesion, migration, and metastasis via p38 MAPK pathway.--
Cytokine Modulation - Enhances IL-1 release.- Inhibits IL-2 release.[6]- Leads to production of TNF-α and IL-6 via NF-κB.[3]- Induces NF-κB activation and production of inflammatory cytokines.[2]-
Reference Cancer Models B16 Melanoma, Murine Lung Metastasis Models, P815 Mastocytoma[4][5]Colon Cancer (HT29, MC38)--

Note: A dash (-) indicates that specific quantitative data was not available in the reviewed literature under the specified cancer research context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments commonly used to evaluate the efficacy of NOD1 agonists.

In Vitro Macrophage Tumoricidal Activity Assay

This assay assesses the ability of a NOD1 agonist to activate macrophages to kill cancer cells.

Objective: To determine the concentration-dependent effect of a NOD1 agonist on the tumoricidal properties of macrophages.

Methodology:

  • Macrophage Isolation: Harvest peritoneal macrophages from mice (e.g., C57BL/6) by peritoneal lavage with cold Hanks' Balanced Salt Solution (HBSS).

  • Cell Plating: Plate the macrophages in 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well and incubate for 2-3 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Agonist Treatment: Remove non-adherent cells by washing. Add fresh culture medium containing various concentrations of the NOD1 agonist (e.g., this compound at 0.5 µg/mL to 25 µg/mL). Incubate for 24 hours.

  • Target Cell Preparation: Label target tumor cells (e.g., B16 melanoma) with a radioactive marker such as [¹²⁵I]iododeoxyuridine or a fluorescent dye like Calcein-AM.

  • Co-culture: Wash the agonist-treated macrophages to remove the compound. Add the labeled target cells to the macrophage monolayers at a specific effector-to-target ratio (e.g., 10:1).

  • Cytotoxicity Measurement: Incubate the co-culture for 48-72 hours. Measure the release of the label (radioactivity in the supernatant or fluorescence) as an indicator of target cell lysis.

  • Data Analysis: Calculate the percentage of specific cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

(Protocol adapted from methods described for this compound activation of murine macrophages.[4])

In Vivo Tumor Growth Inhibition Study

This assay evaluates the therapeutic efficacy of a NOD1 agonist in a living animal model.

Objective: To assess the ability of a NOD1 agonist to inhibit the growth of tumors in a xenograft or syngeneic mouse model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) for human cancer cell xenografts or immunocompetent mice (e.g., C57BL/6) for syngeneic models.

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of each mouse.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer the NOD1 agonist (e.g., this compound at 10-50 mg/kg) via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., three times per week for 4 weeks). The control group receives a vehicle control.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Volume) = (Width)² x (Length) / 2.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

(Protocol adapted from general methodologies for in vivo anti-cancer drug testing and specific studies with this compound.[1][4])

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines & Immune Cells (Macrophages) Agonist_Treat Treat with NOD1 Agonist (Dose-Response) Cell_Culture->Agonist_Treat Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Agonist_Treat->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Agonist_Treat->Apoptosis Cytokine Cytokine Profiling (e.g., ELISA, CBA) Agonist_Treat->Cytokine Endpoint Endpoint Analysis: Tumor Weight, IHC, etc. Cytotoxicity->Endpoint Inform In Vivo Dosing Animal_Model Establish Tumor Model (Syngeneic/Xenograft) Treatment Administer NOD1 Agonist (vs. Vehicle Control) Animal_Model->Treatment Tumor_Growth Monitor Tumor Growth & Animal Health Treatment->Tumor_Growth Tumor_Growth->Endpoint

Diagram 2: General Experimental Workflow. A typical workflow for evaluating NOD1 agonists, starting with in vitro characterization and proceeding to in vivo efficacy studies.

Logical Comparison of Agonists

The choice of a NOD1 agonist for a particular research application depends on the desired potency, the experimental system, and the specific scientific question being addressed.

Logical_Comparison Start Select a NOD1 Agonist for Cancer Research Potency What level of potency is required? Start->Potency C12_iEDAP Use C12-iE-DAP (Highest Potency) Potency->C12_iEDAP Very High FK565 Use this compound (High Potency, Historical Data) Potency->FK565 High iEDAP Use iE-DAP (Baseline Activity) Potency->iEDAP Baseline Mechanism Primary research goal? Immune Study Immune Activation Mechanism->Immune Immunomodulation Direct Study Direct Effects on Cancer Cells Mechanism->Direct Direct Cytotoxicity/ Metastasis Pathway Pathway Analysis Mechanism->Pathway Signaling C12_iEDAP->Mechanism FK565->Mechanism iEDAP->Mechanism

References

Validating the Immunomodulatory Action of FK-565: A Comparative Guide to its NOD2-Mediated Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the immunomodulatory landscape reveals the acyltripeptide FK-565 as a potent activator of innate and adaptive immunity. This guide provides a comprehensive comparison of this compound with other immunomodulators, focusing on the validation of its mechanism of action, which is strongly suggested to be mediated through the intracellular pattern recognition receptor, NOD2. This analysis is supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, has demonstrated significant potential as a biological response modifier. Its therapeutic effects are attributed to its ability to augment the host's immune system, primarily by activating macrophages, natural killer (NK) cells, and T lymphocytes. This guide will explore the experimental evidence supporting the hypothesis that this compound exerts its effects through the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway, a key component of the innate immune system responsible for recognizing bacterial peptidoglycan fragments.

Comparative Analysis of this compound and Alternatives

To understand the unique properties of this compound, it is essential to compare it with other immunomodulators, particularly those with a similar proposed mechanism of action. The most relevant comparators are muramyl dipeptide (MDP), the natural ligand for NOD2, and its synthetic analog, mifamurtide.

FeatureThis compoundMuramyl Dipeptide (MDP)Mifamurtide (MTP-PE)
Chemical Class AcyltripeptideGlycopeptideLipophilic Muramyl Tripeptide
Primary Target Proposed: NOD2NOD2NOD2[1][2]
Mechanism of Action Activation of macrophages, NK cells, and T cells, leading to enhanced host defense.[3][4][5]Intracellular recognition by NOD2, leading to RIP2-mediated activation of NF-κB and MAPKs, and subsequent pro-inflammatory cytokine production.[6][7][8]Binds to NOD2, activating monocytes and macrophages, leading to the release of pro-inflammatory cytokines and enhanced tumoricidal activity.[1][2][9][10]
Therapeutic Applications Investigated for anti-infection and anti-tumor activities.[3][4][11]Primarily used as a vaccine adjuvant and in immunology research.Approved for the treatment of osteosarcoma.[1]
In Vivo Efficacy Doses >5 mg/kg augment NK cell and macrophage activity in mice. Optimal therapeutic activity at 25-50 mg/kg.[3][4]Dose-dependent effects on immune cell activation and cytokine production. For example, 10 mg/kg injections in mice can delay cognitive decline in an Alzheimer's model.[12]Clinically effective in combination with chemotherapy for osteosarcoma.[1]

Validation of this compound's Mechanism of Action through Knockout Models

Studies have shown that the immune response to NOD1 and NOD2 agonists is abrogated in cells from RIP2-deficient mice, confirming the critical role of RIP2 in NOD-mediated signaling.[13][14] Specifically, bone marrow-derived dendritic cells from RIP2 knockout and kinase-dead knock-in mice showed no response to this compound, alone or in combination with LPS, in terms of inflammatory cytokine production.[13] This strongly suggests that this compound's activity is dependent on the NOD2-RIP2 signaling axis.

The proposed signaling pathway for this compound, based on its analogy to MDP, is as follows:

FK565_NOD2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK-565_ext This compound FK-565_int This compound FK-565_ext->FK-565_int Cellular Uptake NOD2 NOD2 FK-565_int->NOD2 Binds to RIP2 RIP2 NOD2->RIP2 Recruits & Activates IKK_complex IKK Complex RIP2->IKK_complex Activates MAPK_pathway MAPK Pathway RIP2->MAPK_pathway Activates IκB IκB IKK_complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates to Immune_Cell_Activation Macrophage, NK Cell, T Cell Activation MAPK_pathway->Immune_Cell_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Cytokines->Immune_Cell_Activation Gene_Transcription Gene Transcription NF-κB_nuc->Gene_Transcription Initiates Gene_Transcription->Pro_inflammatory_Cytokines Leads to Experimental_Workflow cluster_animal_models Animal Models cluster_cell_isolation Immune Cell Isolation cluster_assays Functional Assays cluster_data_analysis Data Analysis & Validation WT_mice Wild-Type Mice BMDMs Bone Marrow-Derived Macrophages WT_mice->BMDMs NK_cells Splenic NK Cells WT_mice->NK_cells T_cells Splenic T Cells WT_mice->T_cells NOD2_KO_mice NOD2 Knockout Mice NOD2_KO_mice->BMDMs NOD2_KO_mice->NK_cells NOD2_KO_mice->T_cells Macrophage_Activation Macrophage Activation Assay (Cytokine & NO production) BMDMs->Macrophage_Activation NK_Cytotoxicity NK Cell Cytotoxicity Assay NK_cells->NK_Cytotoxicity T_Cell_Proliferation T Cell Proliferation Assay T_cells->T_Cell_Proliferation Comparative_Analysis Comparative Analysis of WT vs. NOD2 KO responses Macrophage_Activation->Comparative_Analysis NK_Cytotoxicity->Comparative_Analysis T_Cell_Proliferation->Comparative_Analysis Mechanism_Validation Validation of NOD2-dependent Mechanism of Action Comparative_Analysis->Mechanism_Validation

References

Reproducibility of FK-565 Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on FK-565, a synthetic acyltripeptide known for its immunomodulatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway to offer a comprehensive overview of this compound's performance and reproducibility.

This compound has been identified as a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune response. Its ability to stimulate immune cells, such as macrophages, natural killer (NK) cells, and T-cells, has positioned it as a compound of interest for potential therapeutic applications in infectious diseases and oncology. This guide aims to consolidate and compare the available data to assess the consistency and reproducibility of these findings.

Comparative Performance of this compound

The immunostimulatory activity of this compound has been evaluated in various in vitro and in vivo models, often in comparison to other immune-stimulating agents like Muramyl Dipeptide (MDP), a NOD2 agonist, and Lipopolysaccharide (LPS), a Toll-like Receptor 4 (TLR4) agonist. The following tables summarize key quantitative findings from published research.

In Vitro Cytokine Production in Human Dendritic Cells

One of the key measures of immunostimulatory activity is the induction of cytokine production. The following table presents a comparison of Interleukin-12 (IL-12) p70 and Interferon-gamma (IFN-γ) production in human dendritic cells (DCs) upon stimulation with this compound, MDP, and LPS, both alone and in combination.

StimulantConcentrationIL-12 p70 (pg/mL)IFN-γ (pg/mL)
Control-< 20< 20
This compound10 µg/mL~50~50
MDP10 µg/mL~100~100
Lipid A (LPS)10 ng/mL~200~150
This compound + Lipid A10 µg/mL + 10 ng/mL> 2000> 1000
MDP + Lipid A10 µg/mL + 10 ng/mL> 2000> 1000

Data synthesized from a study on human dendritic cells. The results demonstrate a significant synergistic effect on cytokine production when this compound is combined with a TLR4 agonist.[1][2][3]

Macrophage Activation

This compound has been shown to activate macrophages, enhancing their tumoricidal properties.

TreatmentConcentration% Cytotoxicity against B16 Melanoma Cells
Control (Medium)-< 5%
This compound0.5 µg/mLSignificant cytotoxicity observed
This compound25 µg/mLMaximal and reproducible cytotoxicity

Data from a study on murine peritoneal macrophages.[4]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments involving this compound.

In Vitro Stimulation of Human Dendritic Cells for Cytokine Analysis

This protocol outlines the methodology used to assess the synergistic effect of this compound and TLR agonists on cytokine production by human dendritic cells.

  • Cell Preparation: Immature dendritic cells (DCs) are derived from human monocytes.

  • Stimulation: DCs are stimulated for 72 hours at 37°C with one of the following:

    • This compound (10 µg/mL)

    • Muramyl Dipeptide (MDP) (10 µg/mL)

    • Synthetic Lipid A (a TLR4 agonist) (10 ng/mL)

    • A combination of a NOD agonist (this compound or MDP) and Lipid A.

  • Cytokine Analysis: The concentrations of IL-12 p70 and IFN-γ in the culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3]

In Vitro Macrophage Activation for Tumoricidal Activity

This protocol describes the method to evaluate the ability of this compound to activate macrophages to kill tumor cells.

  • Macrophage Isolation: Peritoneal macrophages are harvested from mice.

  • Activation: The macrophages are incubated in vitro with varying concentrations of this compound (e.g., 0.5 µg/mL to 25 µg/mL) for 24 hours.

  • Cytotoxicity Assay: The activated macrophages are then co-cultured with target tumor cells (e.g., B16 melanoma cells).

  • Assessment: The percentage of tumor cell lysis is determined to quantify the cytotoxic activity of the macrophages.[4]

Signaling Pathways of this compound

This compound exerts its immunostimulatory effects primarily through the activation of the NOD1 signaling pathway. Understanding this pathway is essential for elucidating its mechanism of action and for the development of related compounds.

This compound-Induced NOD1 Signaling Pathway

This compound, upon entering the cell, is recognized by the cytosolic pattern recognition receptor NOD1. This binding event initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, leading to the expression of pro-inflammatory genes.

FK565_NOD1_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus FK565_ext This compound FK565_int This compound FK565_ext->FK565_int enters cell NOD1 NOD1 FK565_int->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex activates XIAP->RIPK2 K63-linked ubiquitination Ub Ubiquitin IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK_pathway MAPK Pathway (p38, JNK) TAK1_complex->MAPK_pathway activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AP1 AP-1 MAPK_pathway->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Gene_expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkappaB_nuc->Gene_expression AP1_nuc->Gene_expression

Caption: this compound activates the NOD1 signaling cascade.

Reproducibility and Future Directions

The presented data from independent studies demonstrate a consistent and reproducible immunostimulatory effect of this compound, particularly its role as a NOD1 agonist that can synergize with TLR ligands to enhance immune responses. The methodologies for assessing macrophage activation and cytokine production are well-established and have been successfully replicated.

Future research should focus on direct, multi-compound comparative studies to better position this compound against a wider array of novel immunomodulators. Furthermore, while the core signaling pathway is understood, further investigation into the nuances of RIPK2 ubiquitination and its downstream effects will provide a more complete picture of this compound's mechanism of action. Long-term in vivo studies are also needed to fully assess the therapeutic potential and safety profile of this compound. The consistent in vitro findings, however, provide a strong foundation for its continued investigation as a promising immunomodulatory agent.

References

Head-to-Head Comparison: FK-565 and CpG Oligonucleotides as Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunotherapy, the strategic activation of the innate immune system is a cornerstone of developing effective therapeutic interventions. Among the numerous immunomodulatory agents, the synthetic tripeptide FK-565 and CpG oligonucleotides (ODN) represent two distinct classes of molecules that leverage different pattern recognition receptors to elicit robust immune responses. This guide provides an objective, data-driven comparison of this compound and CpG ODN, focusing on their mechanisms of action, performance in preclinical models, and the experimental protocols used for their evaluation.

At a Glance: Key Differences

FeatureThis compoundCpG Oligonucleotides (ODN)
Molecular Class AcyltripeptideSynthetic single-stranded DNA
Primary Receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1)TLR9 (Toll-like receptor 9)
Cellular Target Primarily macrophages, also augments NK and T-cell activityPlasmacytoid dendritic cells (pDCs), B cells, macrophages, and monocytes
Signaling Pathway NOD1 -> RIPK2 -> NF-κB & MAPK activationTLR9 -> MyD88/TRIF -> NF-κB & IRF activation
Key Immune Response Macrophage activation, enhanced phagocytosis, potential for Th1 skewingPotent Th1-polarizing response, strong induction of type I interferons (especially Class A), and broad pro-inflammatory cytokine release

Mechanism of Action and Signaling Pathways

This compound and CpG ODN initiate immune cascades through distinct intracellular signaling pathways. This compound is recognized by the cytosolic receptor NOD1, while CpG ODN are sensed by the endosomal receptor TLR9.

This compound Signaling Pathway

This compound, a synthetic analog of a component of bacterial cell walls, is recognized by the intracellular pattern recognition receptor NOD1. This interaction triggers a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.

FK565_Signaling cluster_cell Immune Cell (e.g., Macrophage) FK565 This compound NOD1 NOD1 FK565->NOD1 Enters Cytosol Cytosol RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes CpG_Signaling cluster_cell Immune Cell (e.g., pDC, B-cell) cluster_endosome CpG_ODN CpG ODN Endosome Endosome CpG_ODN->Endosome Internalized TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Nucleus Nucleus NFkB->Nucleus Translocates to IRF7->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Nucleus->Proinflammatory_Cytokines Type_I_IFN Type I IFN (IFN-α) Nucleus->Type_I_IFN Experimental_Workflow cluster_FK565 This compound Evaluation cluster_CpG CpG ODN Evaluation FK565_InVitro In Vitro Studies (Macrophage Activation) FK565_Phagocytosis Phagocytosis Assay FK565_InVitro->FK565_Phagocytosis FK565_Cytotoxicity Tumoricidal Assay FK565_InVitro->FK565_Cytotoxicity FK565_InVivo In Vivo Studies (Anti-Metastatic Efficacy) FK565_TumorModel Metastatic Tumor Model (e.g., B16 Melanoma) FK565_InVivo->FK565_TumorModel FK565_Endpoint Endpoint: Lung Nodule Count FK565_TumorModel->FK565_Endpoint CpG_InVitro In Vitro Studies (DC/B-cell Activation) CpG_Maturation DC Maturation Markers (CD40, CD80, CD86) CpG_InVitro->CpG_Maturation CpG_Cytokine Cytokine Profiling (IL-12, IFN-α, TNF-α) CpG_InVitro->CpG_Cytokine CpG_InVivo In Vivo Studies (Anti-Tumor Efficacy) CpG_TumorModel Syngeneic Tumor Model (e.g., CT26) CpG_InVivo->CpG_TumorModel CpG_Endpoint Endpoint: Tumor Volume CpG_TumorModel->CpG_Endpoint

A Head-to-Head Comparison of Adjuvant Properties: FK-565 versus Poly I:C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, capable of shaping the magnitude and quality of the adaptive immune response. This guide provides an objective comparison of two distinct immunomodulatory agents, the synthetic peptidoglycan derivative FK-565 and the viral mimic Poly I:C, for their use as vaccine adjuvants. This analysis is based on available experimental data to assist researchers in making informed decisions for their vaccine development programs.

At a Glance: Key Differences in Adjuvant Properties

FeatureThis compoundPoly I:C
Molecular Nature Synthetic heptanoyl tripeptideSynthetic double-stranded RNA (dsRNA) analog
Primary Mechanism NOD1 agonistTLR3, MDA-5, and RIG-I agonist
Key Signaling Pathways NOD1-RIPK2 pathwayTLR3-TRIF, MDA-5/RIG-I-MAVS pathways
Primary Immune Cells Macrophages, NK cells, T cellsDendritic cells, macrophages, B cells
Typical Cytokine Profile Synergistically enhances pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6, TNF-α) with TLR agonists.[1] Does not directly induce IL-2, IFN-γ, or TNF-α in vitro.[2]Potent inducer of type I interferons (IFN-α/β), IL-12, IFN-γ, and other pro-inflammatory cytokines.[3][4][5]
Predominant T Helper Promotes cell-mediated immunityStrong Th1-polarizing adjuvant
Antibody Response Data on antibody response enhancement is limited.Potently enhances antigen-specific antibody titers, particularly IgG2a in mice.[6][7]

In-Depth Analysis of Adjuvant Performance

This compound: A NOD1-Targeting Immunomodulator

This compound is a synthetic acyltripeptide that activates the innate immune system through the intracellular pattern recognition receptor, NOD1.[1] Its primary role as an adjuvant lies in its ability to potentiate cell-mediated immunity through the activation of macrophages, natural killer (NK) cells, and T cells.[8][9][10][11]

Quantitative Effects of this compound Adjuvant:

ParameterExperimental ModelKey Findings
Macrophage Activation In vitro murine peritoneal macrophagesSignificant cytotoxicity against B16 melanoma cells at concentrations as low as 0.5 µg/ml.[12]
NK Cell Augmentation In vivo murine modelDoses greater than 5 mg/kg are required for in vivo augmentation of NK cells.[8][10]
Therapeutic Efficacy In vivo murine metastasis modelOptimal therapeutic activity observed at approximately 25–50 mg/kg, administered intravenously three times per week.[8][10]
Cytokine Induction In vivo murine model (in combination with LPS)Synergistic increase in plasma levels of IFN-γ, IL-1β, IL-6, and TNF-α.[1]
Poly I:C: A Potent Viral Mimic and Th1-Polarizing Adjuvant

Poly I:C is a synthetic analog of viral double-stranded RNA (dsRNA) that potently activates the innate immune system by engaging multiple pattern recognition receptors, including Toll-like receptor 3 (TLR3) in the endosomes and RIG-I-like receptors (RLRs) such as MDA-5 and RIG-I in the cytoplasm.[3][5][13] This broad activation profile leads to a robust type I interferon response and the production of pro-inflammatory cytokines, which are instrumental in driving a strong Th1-biased adaptive immune response.[7]

Quantitative Effects of Poly I:C Adjuvant:

ParameterExperimental ModelKey Findings
Antibody Titers Non-human primates (Plasmodium falciparum CSP antigen)Significantly higher serum titers of CSP-specific IgG antibodies with Poly I:C adjuvant.[6]
T Cell Response Murine model (Plasmodium falciparum MSP-1 antigen)Elicited a higher IFN-γ/IL-4 ratio (23.9) and IgG2a/IgG1 ratio (3.77) compared to CFA/IFA.[7]
Cytokine Induction In vitro human mononuclear cellsStrong induction of type I interferons and pro-inflammatory cytokines.[3][4][5]
In Vivo Efficacy Murine model (cancer vaccine)Effective doses range from 10-100 µ g/mouse .[14]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound initiates its immunomodulatory effects by binding to the intracellular receptor NOD1. This leads to the recruitment of the serine/threonine kinase RIPK2, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways. This activation primes cells to respond more robustly to other stimuli, such as TLR agonists.

FK565_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 Enters cell RIPK2 RIPK2 NOD1->RIPK2 Recruits NFkB NF-κB Activation RIPK2->NFkB MAPK MAPK Activation RIPK2->MAPK Genes Pro-inflammatory Gene Expression NFkB->Genes MAPK->Genes

Caption: this compound signaling through the NOD1 pathway.

Poly I:C Signaling Pathway

Poly I:C is recognized by multiple receptors, leading to a broader initial activation of the innate immune system. Endosomal TLR3 recognizes Poly I:C and signals through the TRIF adapter protein. In the cytoplasm, MDA-5 and RIG-I detect Poly I:C and signal through the MAVS adapter protein. Both pathways converge to activate transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines.

PolyIC_Signaling cluster_extracellular Extracellular/Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PolyIC_exo Poly I:C TLR3 TLR3 PolyIC_exo->TLR3 TRIF TRIF TLR3->TRIF PolyIC_cyto Poly I:C MDA5 MDA-5 PolyIC_cyto->MDA5 RIGI RIG-I PolyIC_cyto->RIGI MAVS MAVS MDA5->MAVS RIGI->MAVS IRF3 IRF3 Activation TRIF->IRF3 NFkB NF-κB Activation TRIF->NFkB MAVS->IRF3 MAVS->NFkB TypeIFN Type I IFN Genes IRF3->TypeIFN CytokineGenes Pro-inflammatory Cytokine Genes NFkB->CytokineGenes

Caption: Poly I:C signaling via TLR3 and RLR pathways.

Experimental Protocols for Comparative Evaluation

To directly compare the adjuvant properties of this compound and Poly I:C, a standardized experimental approach is necessary. The following protocols are suggested based on common methodologies cited in the literature.

In Vivo Immunization and Immune Response Analysis in Mice

Objective: To compare the ability of this compound and Poly I:C to enhance antigen-specific antibody and T cell responses.

Experimental Workflow:

Experimental_Workflow A 1. Animal Groups (e.g., C57BL/6 mice, n=5/group) - Antigen only - Antigen + this compound - Antigen + Poly I:C - Saline control B 2. Immunization (e.g., Subcutaneous) Day 0: Prime Day 14: Boost A->B C 3. Sample Collection Day 21: Serum (for antibody analysis) Day 28: Spleens (for T cell analysis) B->C D 4. Antibody Analysis - Antigen-specific IgG, IgG1, IgG2a ELISA C->D E 5. T Cell Analysis - Splenocyte restimulation with antigen - ELISpot (IFN-γ, IL-4) - Intracellular cytokine staining (ICS) by flow cytometry C->E

Caption: Workflow for in vivo adjuvant comparison.

Methodology:

  • Animal Model: C57BL/6 mice (6-8 weeks old).

  • Antigen: Ovalbumin (OVA) at 20 µg per mouse.

  • Adjuvants:

    • This compound: 50 mg/kg, administered intravenously.

    • Poly I:C: 50 µg per mouse, administered subcutaneously.

  • Immunization Schedule:

    • Day 0: Primary immunization.

    • Day 14: Booster immunization.

  • Sample Collection:

    • Day 21: Collect blood via retro-orbital bleeding for serum separation.

    • Day 28: Euthanize mice and harvest spleens.

  • Antibody Titer Measurement:

    • Perform ELISA on serum samples to determine OVA-specific total IgG, IgG1, and IgG2a titers.

  • T Cell Response Analysis:

    • Prepare single-cell suspensions of splenocytes.

    • Restimulate splenocytes with OVA (10 µg/ml) for 72 hours.

    • Perform IFN-γ and IL-4 ELISpot assays on restimulated splenocytes.

    • Alternatively, perform intracellular cytokine staining for IFN-γ, TNF-α, and IL-2 in CD4+ and CD8+ T cells and analyze by flow cytometry.

In Vitro Dendritic Cell Activation Assay

Objective: To compare the direct effects of this compound and Poly I:C on dendritic cell (DC) maturation and cytokine production.

Methodology:

  • Cell Culture: Isolate bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice and culture in the presence of GM-CSF.

  • Stimulation: On day 6 of culture, stimulate BMDCs with:

    • This compound (10 µg/ml)

    • Poly I:C (10 µg/ml)

    • LPS (100 ng/ml) as a positive control

    • Medium only as a negative control

  • Analysis (24 hours post-stimulation):

    • Flow Cytometry: Stain cells for maturation markers (CD80, CD86, MHC-II) and analyze by flow cytometry.

    • ELISA: Collect supernatants and measure the concentrations of IL-12p70, TNF-α, and IL-6.

Concluding Remarks

This compound and Poly I:C represent two distinct classes of adjuvants with different mechanisms of action and resulting immune profiles. Poly I:C is a well-characterized, potent inducer of Th1 immunity and strong antibody responses, making it a suitable candidate for vaccines against viral infections and cancer. This compound, through its activation of the NOD1 pathway, shows promise in enhancing cell-mediated immunity, particularly macrophage and NK cell function. Its synergistic effects with TLR agonists suggest its potential use in combination adjuvant formulations. The choice between these two adjuvants will ultimately depend on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the intended patient population. The provided experimental protocols offer a framework for the direct, comparative evaluation of these and other novel adjuvants.

References

Cross-Validation of FK-565's Effects: An Immunomodulatory Agent with a Complex Role in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic acyltripeptide FK-565, focusing on its well-documented immunomodulatory functions and exploring its context-dependent effects on various cell types. While direct, cross-validated cytotoxic data against a broad panel of cancer cell lines remains limited in publicly available literature, this document summarizes the existing experimental evidence to aid researchers in evaluating its potential therapeutic applications.

Abstract

This compound is a potent immunomodulatory compound that primarily functions as a Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) agonist. Its principal mechanism of action involves the activation of innate immune cells, such as macrophages and Natural Killer (NK) cells, leading to an anti-tumor response. This guide presents available data on the effects of this compound on immune cell populations and discusses the dichotomous role of NOD1 activation in different cancer contexts. We also provide detailed experimental protocols for key assays to facilitate further research and cross-validation of this compound's effects in diverse cell lines.

Mechanism of Action: A NOD1 Agonist

This compound mimics a component of bacterial peptidoglycan, specifically γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is a ligand for the intracellular pattern recognition receptor NOD1.[1] Activation of NOD1 by this compound triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] This signaling leads to the production of pro-inflammatory cytokines and chemokines, enhancing the host's immune response.

FK565_Signaling_Pathway cluster_intracellular Intracellular Space FK565 This compound NOD1 NOD1 FK565->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Releases nucleus Nucleus NFκB->nucleus Translocates to MAPK_pathway->nucleus Regulates Transcription Factors gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

This compound Signaling Pathway via NOD1 Activation.

Comparative Effects of this compound on Immune Cells

This compound has been shown to enhance the tumoricidal properties of various immune cells. The following tables summarize the observed effects from in vitro and in vivo studies.

Table 1: Effects of this compound on Macrophage and Lymphocyte Activity

Cell TypeTreatmentObserved EffectReference
Murine Peritoneal MacrophagesThis compound (10 µg/ml)Enhanced production of Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI)[4]
Murine Splenic LymphocytesThis compound (10 µg/ml)Enhanced production of TNF[4]
Human Peripheral Blood Mononuclear Cells (MNCs)This compound (0.1-100 µg/ml)Enhanced Natural Killer (NK) cell activity (in non-adherent MNCs)[5]
Human Peripheral Blood Mononuclear Cells (MNCs)This compound + IL-2Potentiation of Lymphokine-Activated Killer (LAK) cell generation and activity[5]

Table 2: Comparative Effects of this compound and Other Agents on Immune Cell Responses

Cell TypeAgent(s)Parameter MeasuredKey FindingsReference
Murine Peritoneal MacrophagesThis compound (10 µg/ml) vs. Cisplatin (5 µg/ml)TNF and RNI production in the presence of P815 tumor cellsThis compound synergistically enhanced TNF production but RNI production was inhibited.[4]
Murine Splenic LymphocytesThis compound (10 µg/ml) vs. Cisplatin (5 µg/ml)TNF production in the presence of P815 tumor cellsTNF production was inhibited.[4]
Mouse MacrophagesThis compound vs. FK-156 (analog)Macrophage activation (spreading, phagocytosis, superoxide production)Both compounds enhanced macrophage functions.[6]

The Role of NOD1 Activation in Cancer Cells: A Double-Edged Sword

The direct effect of this compound on cancer cell lines is not extensively documented. However, studies on the broader role of NOD1 activation in cancer suggest a complex, context-dependent relationship.

  • Anti-tumor Effects: In some cancers, such as hepatocellular carcinoma and certain cervical cancers, NOD1 activation has been shown to increase chemosensitivity and induce apoptosis, suggesting a potential anti-tumor role.[1]

  • Pro-tumor Effects: Conversely, in other cancers, like colon cancer and cervical squamous cell carcinoma, high NOD1 expression is associated with increased cell adhesion, migration, and metastasis, indicating a potential pro-tumorigenic role.[4][7]

This dichotomy highlights the importance of cell-line-specific and tumor-type-specific validation of NOD1 agonists like this compound. Researchers should be cautious and conduct thorough in vitro and in vivo studies to determine the specific effect of this compound on their cancer model of interest.

Experimental Protocols

To facilitate further research and cross-validation, detailed protocols for key experimental assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound and control compounds seed_cells->treat_cells incubate Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze Analyze data to determine IC50 values and compare cytotoxicity read_absorbance->analyze end End analyze->end

General Workflow for an MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Macrophage Activation Assay

This protocol outlines the steps to assess the activation of macrophages by this compound, measuring the production of inflammatory mediators.

Materials:

  • Primary macrophages (e.g., bone marrow-derived or peritoneal) or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 24-well plates

  • This compound, LPS (positive control)

  • Griess Reagent for nitrite (RNI) measurement

  • ELISA kit for TNF-α measurement

Procedure:

  • Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with different concentrations of this compound. Include an untreated control and a positive control (e.g., LPS).

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the culture supernatants for analysis.

  • Nitrite (RNI) Measurement: Use the Griess reagent to measure the concentration of nitrite in the supernatants as an indicator of RNI production, following the manufacturer's instructions.

  • TNF-α Measurement: Use a specific ELISA kit to quantify the amount of TNF-α in the supernatants, following the manufacturer's protocol.

  • Data Analysis: Compare the levels of RNI and TNF-α produced by this compound-treated cells to the controls to determine the extent of macrophage activation.

Conclusion and Future Directions

This compound is a well-characterized immunomodulatory agent that activates the innate immune system through the NOD1 signaling pathway. Its ability to enhance the activity of macrophages and NK cells suggests its potential as an anti-cancer therapeutic, likely through an indirect mechanism of boosting the host's immune response against tumors.

However, the direct effects of this compound on cancer cells are less clear and appear to be highly dependent on the specific cancer type and its underlying molecular characteristics. The conflicting reports on the role of NOD1 in promoting or inhibiting tumor progression underscore the critical need for comprehensive cross-validation studies.

Future research should focus on:

  • Screening this compound against a large and diverse panel of cancer cell lines to determine its direct cytotoxic or anti-proliferative effects and to identify sensitive and resistant cancer types.

  • Conducting comparative studies of this compound with standard chemotherapeutic agents and other immunomodulators across these cell lines.

  • Elucidating the specific downstream signaling events following NOD1 activation in different cancer cells to understand the molecular basis of its dual role in cancer.

By addressing these knowledge gaps, the scientific community can better delineate the therapeutic potential of this compound and other NOD1 agonists in the field of oncology.

References

A Comparative In Vivo Analysis of FK-565 and Other Key Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the immunomodulatory effects of FK-565 against other well-established immunomodulators: Tacrolimus (FK506), Cyclosporine A, and Methotrexate. The information is curated to assist researchers in understanding the distinct mechanisms and in vivo activities of these compounds, supported by experimental data and detailed protocols.

Comparative Analysis of In Vivo Immunomodulatory Effects

The following table summarizes the in vivo effects of this compound and other selected immunomodulators on various immune parameters. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Immunomodulator Primary Mechanism of Action Animal Model Key In Vivo Effects Dosage/Route Reference
This compound NOD1 AgonistMice- Augmentation of Natural Killer (NK) cell activity. - Activation of macrophage tumoricidal properties. - Enhancement of T-cell mediated responses. - Increased resistance to microbial infections.25-50 mg/kg, i.v.[1][2]
Tacrolimus (FK506) Calcineurin InhibitorMice- Dose-dependent reduction in CD4+ T-cell proliferation. - Inhibition of T-cell cytokine production (e.g., IL-2). - Delays allogeneic skin-graft rejection.0.5-10 mg/kg/day, i.p.
Cyclosporine A Calcineurin InhibitorMice- Abolished in vivo production of lymphokines that increase macrophage cytotoxicity. - Depressed proliferative response of spleen cells to PHA. - Short-lived depression of NK cell activity. - No significant effect on B-lymphocytes or macrophage responses.70 mg/kg for 5 days, oral
Methotrexate Dihydrofolate Reductase InhibitorMice- Increased PHA responsiveness and Graft-versus-Host (GvH) reactivity of spleen cells. - Greater than normal direct Plaque-Forming Cell (PFC) responses to SRBC. - Reduced TNF serum levels and diminished TNF production by splenic T cells and macrophages.0.5 mg, single i.p. injection

Signaling Pathways and Mechanisms of Action

The distinct immunomodulatory effects of these compounds stem from their unique interactions with intracellular signaling pathways.

This compound Signaling Pathway

This compound, an agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), stimulates an innate immune response. Upon intracellular recognition, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This interaction facilitates the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory cytokines and chemokines.

FK565_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus FK565 This compound NOD1 NOD1 FK565->NOD1 RIPK2 RIPK2 NOD1->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Proinflammatory_Cytokines MAPK_pathway->Proinflammatory_Cytokines Gene_Transcription Gene Transcription

This compound activates the NOD1 signaling cascade.
Tacrolimus and Cyclosporine A Signaling Pathway

Both Tacrolimus (FK506) and Cyclosporine A are calcineurin inhibitors, though they bind to different intracellular receptors. Tacrolimus binds to FKBP12, while Cyclosporine A binds to cyclophilin. These drug-receptor complexes then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

Calcineurin_Inhibitor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular TCR_activation TCR Activation Ca_increase ↑ [Ca²⁺]i TCR_activation->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 CyclosporineA Cyclosporine A Cyclophilin Cyclophilin CyclosporineA->Cyclophilin Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 CycA_Cyclo Cyclosporine A-Cyclophilin Complex Cyclophilin->CycA_Cyclo Tac_FKBP12->Calcineurin CycA_Cyclo->Calcineurin

Calcineurin inhibitors block T-cell activation.
Methotrexate Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. This leads to a depletion of intracellular folate pools, which are necessary for the de novo synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell proliferation. In the context of immunomodulation, this anti-proliferative effect targets rapidly dividing activated lymphocytes. Additionally, methotrexate can increase intracellular levels of adenosine, which has anti-inflammatory properties.

Methotrexate_Mechanism cluster_intracellular Intracellular Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Adenosine ↑ Adenosine Methotrexate->Adenosine DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_Synthesis->Cell_Proliferation Anti_inflammatory Anti-inflammatory Effects Adenosine->Anti_inflammatory

Methotrexate inhibits DNA synthesis and has anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the comparative analysis.

Delayed-Type Hypersensitivity (DTH) Response in Mice

This assay measures cell-mediated immunity.

  • Sensitization Phase:

    • Shave a small area on the abdomen of the mice.

    • Apply a sensitizing agent (e.g., 0.5% dinitrofluorobenzene [DNFB] in a 4:1 acetone/olive oil vehicle) to the shaved skin.

  • Challenge Phase (5-7 days after sensitization):

    • Measure the initial thickness of the right ear pinna using a digital caliper.

    • Apply a lower concentration of the same sensitizing agent (e.g., 0.2% DNFB) to the right ear. The left ear receives the vehicle alone as a control.

  • Measurement:

    • 24 to 48 hours after the challenge, measure the thickness of both ears again.

    • The DTH response is calculated as the difference in ear swelling between the antigen-challenged ear and the vehicle-treated ear.

    • The effect of the immunomodulator is assessed by administering the compound at a specified dose and schedule before and/or during the sensitization and challenge phases and comparing the DTH response to a control group.

Carbon Clearance Assay for Phagocytic Activity

This assay evaluates the phagocytic activity of the reticuloendothelial system (RES).

  • Procedure:

    • Administer the test immunomodulator to the mice according to the desired dosing regimen.

    • Inject a standardized suspension of colloidal carbon (e.g., India ink) intravenously via the tail vein.

    • Collect blood samples from the retro-orbital plexus at specific time points (e.g., 2 and 15 minutes) after the carbon injection.

    • Lyse the red blood cells in the blood samples using a hypotonic solution.

    • Measure the optical density of the samples using a spectrophotometer at a wavelength of approximately 650 nm.

  • Calculation:

    • The phagocytic index (K) is calculated using the following formula: K = (log OD1 - log OD2) / (t2 - t1), where OD1 and OD2 are the optical densities at times t1 and t2, respectively.

    • An increase in the phagocytic index indicates stimulation of the RES.

Plaque-Forming Cell (PFC) Assay for Humoral Immune Response

This assay quantifies antibody-producing B cells.

  • Immunization:

    • Immunize mice with a T-cell-dependent antigen, such as sheep red blood cells (SRBCs), via intraperitoneal injection.

  • Treatment:

    • Administer the immunomodulator according to the experimental design.

  • Spleen Cell Preparation (4-5 days after immunization):

    • Euthanize the mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes in a suitable medium.

  • Plaque Assay:

    • Mix the splenocytes with a suspension of SRBCs and complement in a semi-solid agar medium.

    • Plate the mixture onto a slide or petri dish and incubate.

    • Antibodies secreted by the B cells will bind to the surrounding SRBCs, and in the presence of complement, will cause lysis of the SRBCs, forming a clear zone or "plaque" around the antibody-producing cell.

  • Quantification:

    • Count the number of plaques to determine the number of PFCs per spleen or per million spleen cells.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vivo assessment of an immunomodulator.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Randomized Grouping Animal_Acclimatization->Grouping Treatment Immunomodulator Administration Grouping->Treatment Control Vehicle Control Grouping->Control Assay_Selection Selection of In Vivo Assay(s) Treatment->Assay_Selection Control->Assay_Selection DTH DTH Assay Assay_Selection->DTH Carbon_Clearance Carbon Clearance Assay Assay_Selection->Carbon_Clearance PFC PFC Assay Assay_Selection->PFC Data_Collection Data Collection & Measurement DTH->Data_Collection Carbon_Clearance->Data_Collection PFC->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Immunomodulatory Effect Analysis->Conclusion

A generalized workflow for in vivo immunomodulator assessment.

This guide provides a foundational comparison of this compound with other key immunomodulators. The presented data and protocols are intended to aid researchers in the design and interpretation of their in vivo studies. Further direct comparative studies will be invaluable in elucidating the nuanced differences between these potent immunomodulatory agents.

References

Safety Operating Guide

Navigating the Disposal of FK-565: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the immunoactive peptide FK-565, ensuring the safety of personnel and the protection of the environment.

For researchers, scientists, and drug development professionals working with the investigational immunomodulatory agent this compound, proper disposal is a critical aspect of laboratory safety and regulatory compliance. As a bioactive peptide, all materials contaminated with this compound must be treated as hazardous chemical waste to mitigate potential environmental impact and ensure a safe working environment. This guide provides a comprehensive operational plan for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Protective Gloves: Nitrile or other chemically resistant gloves.

  • Lab Coat: To protect from spills and contamination.

Core Principles of Chemical Waste Management

The disposal of this compound should adhere to the fundamental principles of hazardous waste management. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the compound as hazardous and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

PrincipleAction
Waste Minimization Order only the necessary quantities of this compound to reduce surplus.
Proper Containment Use sturdy, leak-proof, and chemically compatible containers for waste collection.
Clear Labeling All waste containers must be accurately and clearly labeled with their contents.
Secure Storage Store waste in designated Satellite Accumulation Areas (SAAs).
Segregation Keep different waste streams separate to prevent potentially hazardous reactions.
Regulatory Compliance Adhere to all federal, state, and local regulations for hazardous waste disposal.

Step-by-Step Disposal Procedures

The correct disposal method for this compound will depend on its form: unused solid (lyophilized) powder, solutions, or contaminated labware. All waste generated from the use of this compound should be considered chemical waste and segregated from regular trash.[1]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).[2]

  • Contaminated PPE (e.g., gloves).[2]

  • Spill cleanup materials.[2]

Segregate this compound waste into two main categories:

  • Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes contaminated gloves, wipes, and plasticware.[2]

  • Liquid Waste: Collect in a dedicated, leak-proof container, such as a carboy. Do not mix with other incompatible waste streams.[2]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are chemically compatible with the waste. For liquid waste, ensure the container can be securely sealed to prevent leaks and evaporation.

  • Labeling: As soon as waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound waste."

    • For mixtures, list all constituents.

    • The accumulation start date.

    • The name and contact information of the generating researcher or laboratory.

Step 3: Managing Different Waste Streams

  • Unused or Expired Solid this compound:

    • Do Not Dispose of in Regular Trash: The solid powder should never be discarded in the regular trash.[1]

    • Collection: Place the original vial containing the unused or expired product in your designated solid chemical waste container.[1]

  • Solutions Containing this compound:

    • No Drain Disposal: Never dispose of solutions containing this compound down the drain.[1]

    • Collection: Collect all aqueous and solvent-based solutions in a sealed, labeled hazardous liquid waste container.

  • Contaminated Labware and Debris:

    • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.[1]

Step 4: Storage and Disposal

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). Ensure containers are kept closed except when adding waste.

  • Arranging for Disposal: Once a waste container is full, or within the time limits specified by your institution, arrange for its removal.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Complete all required waste disposal forms accurately.

Experimental Workflow and Waste Generation

The following diagram illustrates a typical experimental workflow using this compound and highlights the points at which hazardous waste is generated.

FK565_Disposal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation cluster_disposal Disposal start Receive and Store this compound prep_solution Prepare this compound Solution start->prep_solution Lyophilized Powder waste_solid_powder Expired/Unused Solid Waste start->waste_solid_powder experiment In Vitro / In Vivo Experiment prep_solution->experiment waste_contaminated_vial Contaminated Vials prep_solution->waste_contaminated_vial waste_liquid Unused Solution Waste prep_solution->waste_liquid waste_tips Contaminated Pipette Tips experiment->waste_tips waste_tubes Contaminated Tubes/Plates experiment->waste_tubes waste_gloves Contaminated Gloves experiment->waste_gloves waste_spill Spill Cleanup Material experiment->waste_spill collect_solid Collect in Solid Hazardous Waste waste_solid_powder->collect_solid waste_contaminated_vial->collect_solid collect_liquid Collect in Liquid Hazardous Waste waste_liquid->collect_liquid waste_tips->collect_solid waste_tubes->collect_solid waste_gloves->collect_solid waste_spill->collect_solid ehs_pickup EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

This compound Experimental and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.